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Core Science & Biosynthesis

Foundational

3,5-Dimethoxybenzoic acid CAS number 1132-21-4

An In-Depth Technical Guide to 3,5-Dimethoxybenzoic Acid (CAS No. 1132-21-4) Introduction 3,5-Dimethoxybenzoic acid (CAS No.

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3,5-Dimethoxybenzoic Acid (CAS No. 1132-21-4)

Introduction

3,5-Dimethoxybenzoic acid (CAS No. 1132-21-4) is a substituted aromatic carboxylic acid that serves as a highly versatile and valuable building block in modern organic synthesis.[1] Its molecular architecture, characterized by a benzene ring functionalized with a carboxylic acid and two meta-positioned methoxy groups, provides a unique combination of reactivity, solubility, and structural rigidity.[1][2] These features make it an indispensable intermediate in the synthesis of a wide array of high-value molecules, including pharmaceuticals, agrochemicals, and advanced materials like dendrimers.[1][2][3][4] This guide offers a comprehensive technical overview of its chemical and physical properties, spectroscopic signature, synthesis protocols, and key applications, designed for researchers, scientists, and professionals in drug development and material science.

Core Chemical and Physical Properties

The physical properties of 3,5-Dimethoxybenzoic acid are fundamental to its handling, storage, and application in various chemical processes. It typically appears as a white to off-white or light yellow crystalline powder.[1][5]

PropertyValueReference(s)
CAS Number 1132-21-4[1][6]
Molecular Formula C₉H₁₀O₄[1][7]
Molecular Weight 182.17 g/mol [1][6][7]
IUPAC Name 3,5-dimethoxybenzoic acid[1][7]
Appearance White to off-white crystalline powder[1][5]
Melting Point 178-187 °C[2][5][8][9]
Boiling Point ~275-332 °C (estimated)[1][10]
pKa 3.96[1]
Solubility Insoluble in water; Soluble in ethanol, ether, and hot methanol.[1][5][11][1][5][11]
SMILES COC1=CC(=CC(=C1)C(=O)O)OC[7][8][10]
InChIKey IWPZKOJSYQZABD-UHFFFAOYSA-N[7][8]

Structural Elucidation: A Spectroscopic Analysis

Spectroscopic data is crucial for the unambiguous identification and quality control of 3,5-Dimethoxybenzoic acid. The key to its characterization lies in understanding the distinct signals generated by its unique arrangement of functional groups.

¹H NMR Spectroscopy

A proton NMR spectrum provides a clear map of the hydrogen atoms in the molecule.[1]

  • Methoxy Protons (-OCH₃): A sharp singlet is expected around δ 3.8 ppm. This signal integrates to 6H, representing the six equivalent protons of the two methoxy groups.[1]

  • Aromatic Protons (Ar-H): The protons on the benzene ring at positions 2, 4, and 6 will appear in the aromatic region (typically δ 6.5-7.5 ppm). Due to symmetry, the protons at C2 and C6 are chemically equivalent and should appear as a doublet, while the proton at C4 will appear as a triplet.

  • Carboxylic Acid Proton (-COOH): A broad singlet will appear far downfield, typically above δ 10-12 ppm. This signal is often broad due to hydrogen bonding and exchange.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the carbon framework of the molecule.[1]

  • Carboxyl Carbon (C=O): Expected in the downfield region, typically >170 ppm.

  • Aromatic Carbons: Signals for the four distinct aromatic carbons will be observed. The carbons attached to the methoxy groups (C3 and C5) will be the most shielded (furthest upfield in the aromatic region), while the carbon attached to the carboxylic acid (C1) will be more deshielded.

  • Methoxy Carbons (-OCH₃): A distinct signal will appear in the upfield region, typically around 55-60 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups.

  • O-H Stretch: A very broad band from the carboxylic acid's hydroxyl group will be prominent in the 2500-3300 cm⁻¹ region.

  • C=O Stretch: A strong, sharp absorption from the carbonyl of the carboxylic acid will appear around 1680-1710 cm⁻¹.

  • C-O Stretches: Signals corresponding to the aryl-ether and acid C-O bonds will be visible in the 1200-1300 cm⁻¹ region.

  • C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methoxy groups appear just below 3000 cm⁻¹.

Synthesis and Chemical Reactivity

The chemical behavior of 3,5-Dimethoxybenzoic acid is primarily governed by its carboxylic acid and electron-donating methoxy groups.[1]

Laboratory-Scale Synthesis

A highly efficient and common method for synthesizing 3,5-Dimethoxybenzoic acid is the methylation of 3,5-dihydroxybenzoic acid.[12][13] This procedure utilizes dimethyl sulfate as the methylating agent and a base like potassium carbonate in an acetone solvent, followed by hydrolysis to ensure the carboxylic acid remains in its free form.[12]

G cluster_0 Synthesis Workflow Start 3,5-Dihydroxybenzoic acid Step1 Dissolve in Acetone Add K₂CO₃ Start->Step1 Reactants Step2 Add Dimethyl Sulfate (CH₃)₂SO₄ Reflux at 55°C Step1->Step2 Methylation Step3 Hydrolysis (NaOH, 75°C) Step2->Step3 Ensure free acid Step4 Acidification (HCl) pH ~6 Step3->Step4 Precipitation Product 3,5-Dimethoxybenzoic Acid (Precipitate) Step4->Product

Caption: General workflow for the synthesis of 3,5-Dimethoxybenzoic acid.

Experimental Protocol: Methylation of 3,5-Dihydroxybenzoic Acid [12][13]

  • Setup: In a round-bottom flask, dissolve 3,5-dihydroxybenzoic acid (1.54 g, 10 mmol) in acetone (20 mL).[13]

  • Base Addition: Add potassium carbonate (4.14 g, 30 mmol) to the solution at room temperature.[13]

  • Methylation: Add dimethyl sulfate (3.5 mL) dropwise to the stirring mixture.[12]

  • Reaction: Heat the reaction mixture to 55°C and allow it to reflux overnight.[12]

  • Solvent Removal: After the reaction is complete, concentrate the mixture under reduced pressure to remove the acetone.[12][13]

  • Hydrolysis: Add water (30 mL) to the residue, followed by a 30% sodium hydroxide solution to adjust the pH to 14. Heat the mixture at 75°C for 4 hours to hydrolyze any ester byproducts.[12]

  • Precipitation: Cool the reaction mixture to room temperature. Carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 6. A white solid will precipitate.[12][13]

  • Isolation: Filter the white solid, wash thoroughly with water, and dry to obtain pure 3,5-Dimethoxybenzoic acid. This method has reported yields of up to 98%.[12][13]

Core Chemical Reactivity

The reactivity of 3,5-Dimethoxybenzoic acid is twofold:

  • Carboxylic Acid Group: This group undergoes typical reactions such as esterification (e.g., with an alcohol under acidic conditions), amidation (reaction with amines), and reduction to the corresponding 3,5-dimethoxybenzyl alcohol using reducing agents like LiAlH₄.[1][3][14]

  • Aromatic Ring: The two electron-donating methoxy groups activate the aromatic ring towards electrophilic aromatic substitution. However, their meta-positioning relative to each other and the electron-withdrawing carboxylic acid group directs the regioselectivity of these reactions.[1] It is a known reactant in the synthesis of complex molecules like 5,7-Dimethoxy-3,4-diphenylisocoumarin and can act as a ligand in the formation of lanthanide complexes.[1][15][16]

Applications in Drug Development and Material Science

3,5-Dimethoxybenzoic acid is not merely a laboratory curiosity; it is a pivotal intermediate in synthesizing compounds with significant biological and material properties.

Pharmaceutical Synthesis and Biological Activity

This compound is a key starting material for various active pharmaceutical ingredients (APIs).[2][3] Its structure serves as a scaffold that can be chemically modified to produce molecules with diverse therapeutic effects.[3]

  • Intermediate for Pterostilbene: Pterostilbene, a natural analog of resveratrol, exhibits potent antioxidant, anti-inflammatory, and anti-cancer properties.[3] 3,5-Dimethoxybenzoic acid is a precursor in its synthesis, which typically involves reduction of the carboxylic acid, conversion to a benzyl halide, and subsequent coupling reactions.[3]

G cluster_1 Pterostilbene Synthesis Pathway Start 3,5-Dimethoxybenzoic Acid Step1 Reduction (e.g., LiAlH₄) Start->Step1 Intermediate1 3,5-Dimethoxybenzyl Alcohol Step1->Intermediate1 Step2 Halogenation (e.g., SOCl₂) Intermediate1->Step2 Intermediate2 3,5-Dimethoxybenzyl Chloride Step2->Intermediate2 Step3 Coupling Reaction (e.g., Wittig or Heck) Intermediate2->Step3 Product Pterostilbene Step3->Product

Caption: Synthetic workflow from 3,5-Dimethoxybenzoic Acid to Pterostilbene.[3]

  • Precursor to Trimetazidine: It is also an intermediate in the synthesis of Trimetazidine, an anti-anginal agent.[3]

  • Inherent Biological Activities: Beyond its role as an intermediate, 3,5-Dimethoxybenzoic acid itself has been shown to possess antifungal activity, notably against A. rabiei with a Minimum Inhibitory Concentration (MIC) of 0.125 mg/mL.[17] It has also been investigated for its anti-inflammatory, antioxidant, and skin-regenerating effects.[17]

Material Science and Polymer Chemistry

In material science, 3,5-Dimethoxybenzoic acid is valued for its ability to impart thermal stability and enhance mechanical properties in polymers and resins.[2][4]

  • Dendrimer Synthesis: Its structure is particularly well-suited for the synthesis of dendrimers. After demethylation to 3,5-dihydroxybenzoic acid, the molecule functions as an AB₂-type monomer, with one carboxylic acid (A) and two hydroxyl groups (B). This allows for the controlled, generational growth of highly branched, three-dimensional macromolecules, which have applications in drug delivery and nanotechnology.[4]

Agrochemicals

The benzoic acid scaffold is well-established in agrochemicals.[18] For instance, the herbicide Dicamba is a substituted benzoic acid derivative.[18] This positions 3,5-Dimethoxybenzoic acid as a potential precursor for the development of novel herbicides and plant growth regulators.[2][18] It is also recognized as a naturally occurring plant metabolite.[7][18]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of 3,5-Dimethoxybenzoic acid is essential.

  • Hazard Identification: According to the Globally Harmonized System (GHS), it is classified as causing skin irritation (H315) and serious eye irritation (H319).[5][7][19] It may also cause respiratory irritation.[19][20]

  • Precautionary Measures:

    • Handling: Use in a well-ventilated area. Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling.[19][20][21]

    • Personal Protective Equipment (PPE): Wear protective gloves, eye protection (safety glasses or goggles), and a face shield. A dust mask (e.g., N95) is recommended.[8][20]

    • First Aid: In case of skin contact, wash with plenty of soap and water.[21] For eye contact, rinse cautiously with water for several minutes.[19][21] If inhaled, move the person to fresh air.[19][21]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible substances.[19][22]

Conclusion

3,5-Dimethoxybenzoic acid is a cornerstone intermediate with a broad spectrum of applications. Its well-defined physical properties, predictable reactivity, and clear spectroscopic profile make it a reliable and versatile tool for chemists. From the synthesis of life-saving pharmaceuticals and potent agrochemicals to the construction of complex, next-generation materials, its importance in both academic research and industrial development is firmly established. This guide provides the foundational knowledge necessary for its effective and safe utilization in the laboratory and beyond.

References

  • National Center for Biotechnology Information. (n.d.). 3,5-Dimethoxybenzoic Acid. PubChem. Retrieved from [Link]

  • Scent.vn. (n.d.). 3,5-Dimethoxybenzoic Acid CAS# 1132-21-4. Retrieved from [Link]

  • ACS Publications. (2009). Solubility of 3,5-Dimethoxybenzoic Acid, 4-Cyanobenzoic Acid, 4-Acetoxybenzoic Acid, 3,5-Diaminobenzoic Acid, and 2,4-Dichlorobenzoic Acid in Ethanol. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 3,5-dimethoxybenzoic acid, 1132-21-4. Retrieved from [Link]

  • Google Patents. (n.d.). CN105218322A - A kind of synthetic method of 3,5-dimethoxybenzoic acid ethyl ester.
  • CAS Common Chemistry. (n.d.). 3,5-Dimethoxybenzoic acid. Retrieved from [Link]

  • Cheméo. (n.d.). 3,5-Dimethoxybenzoic acid. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 3,5-dimethoxy-, methyl ester. NIST WebBook. Retrieved from [Link]

  • NIST. (n.d.). 3,5-Dimethoxybenzoic acid. NIST WebBook. Retrieved from [Link]

Sources

Exploratory

Engineering Efficacy: The Biological Activity and Pharmacological Optimization of 3,5-Dimethoxybenzoate Derivatives

Executive Summary In contemporary medicinal chemistry, the identification of privileged scaffolds is paramount for accelerating drug discovery. 3,5-Dimethoxybenzoic acid (3,5-DMB) and its benzoate derivatives have emerge...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the identification of privileged scaffolds is paramount for accelerating drug discovery. 3,5-Dimethoxybenzoic acid (3,5-DMB) and its benzoate derivatives have emerged as highly versatile building blocks. The unique architecture of the 3,5-DMB scaffold—characterized by a rigid phenyl ring and electron-donating methoxy groups at the meta positions—provides a distinct steric and electronic profile. This configuration fundamentally alters the lipophilicity, metabolic stability, and target binding affinity of the parent molecule.

This technical guide explores the causality behind the biological activity of 3,5-dimethoxybenzoate derivatives, focusing on their roles as anticancer agents, synergistic cytotoxins, and anti-inflammatory modulators. By dissecting the mechanistic pathways and providing self-validating synthetic protocols, this whitepaper serves as a comprehensive blueprint for researchers looking to leverage this scaffold in novel therapeutic development.

Pharmacological Landscape: The "Why" Behind the Scaffold

The biological efficacy of 3,5-dimethoxybenzoate derivatives is not coincidental; it is a direct result of rational structure-activity relationship (SAR) design. The meta-methoxy groups increase the electron density of the aromatic ring while providing specific hydrogen-bond acceptor sites, allowing these molecules to dock efficiently into hydrophobic enzymatic pockets.

Anticancer Activity: VEGFR-2 Kinase Inhibition

A major limitation of traditional chemotherapeutics like 5-fluorouracil (5-FU) is their high systemic toxicity and poor cellular permeability. To overcome this, researchers have synthesized 1,2,4-oxadiazole-linked 5-FU derivatives utilizing the 3,5-DMB scaffold .

The Causality: Linking 5-FU to a 1,2,4-oxadiazole ring substituted with a 3,5-dimethoxyphenyl group creates a highly lipophilic molecule. Molecular docking studies reveal that the 3,5-dimethoxy substitution perfectly complements the ATP-binding pocket of the Human VEGFR-2 enzyme (PDB: 1YWN). The methoxy oxygen atoms act as hydrogen bond acceptors with the kinase hinge region, while the electron-rich phenyl ring engages in π−π stacking. This competitive binding inhibits VEGFR-2, shutting down tumor angiogenesis and promoting apoptosis in breast (MCF-7) and lung (A549) cancer cell lines .

G DMB 3,5-Dimethoxybenzoate Derivative (7c) VEGFR2 VEGFR-2 Kinase Domain (PDB: 1YWN) DMB->VEGFR2 Competitive Binding Angio Tumor Angiogenesis VEGFR2->Angio Inhibited Pathway Apop Cancer Cell Apoptosis VEGFR2->Apop Promoted Pathway

Caption: Mechanism of VEGFR-2 inhibition by 3,5-dimethoxybenzoate derivative 7c.

Synergistic Cytotoxins: Cytosporone Analogs

Cytosporones are octaketide resorcinolic lipids known for their fungicidal and cytotoxic properties. Synthetic analogs derived from 3,5-DMB, specifically AMS35AA and AMS35BB , have shown remarkable ability to enhance the mutagenic effect of the chemotherapy drug cyclophosphamide without inducing testicular toxicity (spermatogenesis remains unaffected) .

The Causality: The dimethoxy groups protect the phenolic core from premature metabolic degradation (glucuronidation) in vivo, extending the half-life of the lipid analog. This allows AMS35AA to accumulate in target tissues and synergistically induce apoptosis when co-administered with DNA-alkylating agents.

Anti-Inflammatory Modulation

Derivatives such as 4-acetoxy-3,5-dimethoxybenzoic acid act as potent anti-inflammatory and antiplatelet agents. By fitting into the hydrophobic channels of cyclooxygenase-1 (COX-1) and lipoxygenase (LOX) enzymes, the 3,5-DMB pharmacophore physically blocks arachidonic acid access, thereby halting the synthesis of pro-inflammatory prostaglandins and thromboxane A2 .

Quantitative Data Summary

To facilitate rapid comparison for drug development professionals, the biological targets and efficacy metrics of key 3,5-DMB derivatives are summarized below:

Compound / DerivativePrimary TargetBiological ActivityKey Efficacy MetricRef
Compound 7c (5-FU linked)VEGFR-2 KinaseAnticancerHigh cytotoxicity against MCF-7 and A549 cell lines.
AMS35AA Apoptotic pathwaysSynergistic CytotoxinEnhances cyclophosphamide efficacy; 80% synthetic yield.
4-Acetoxy-3,5-DMB COX-1 / LOXAnti-inflammatorySignificant reduction in thromboxane A2 synthesis.

Experimental Methodologies: Self-Validating Protocols

As a Senior Application Scientist, I emphasize that a protocol is only as good as its internal quality control. The following workflows are designed as self-validating systems, ensuring that intermediate integrity is confirmed before proceeding to subsequent steps.

Protocol 1: Organocatalytic Synthesis of AMS35AA

Traditional syntheses of cytosporone analogs suffer from low yields due to harsh Lewis acid degradation. This improved protocol utilizes Ascorbic Acid (Vitamin C) as an organocatalyst. Causality: Vitamin C provides hydrogen bonding activation of the carbonyl group, accelerating the methanolysis of the intermediate phthalide at room temperature without degrading the methoxy groups .

Step-by-Step Workflow:

  • Esterification: React 3,5-dimethoxybenzoic acid (5.0 g) with methanol in the presence of concentrated H2​SO4​ under reflux for 6 hours.

    • Validation: Neutralize with 8% NaHCO3​ . TLC should show a single spot (higher Rf​ than the starting acid).

  • Friedel-Crafts Acylation: Under N2​ atmosphere, treat the resulting methyl 3,5-dimethoxybenzoate with octanoyl chloride and AlCl3​ in dichloromethane for 72 hours to form the intermediate phthalide.

  • Organocatalytic Methanolysis: Dissolve the intermediate in methanol and add L-ascorbic acid (20 mol%). Stir at room temperature for 48 hours.

    • Validation: Monitor via IR spectroscopy. The successful conversion to AMS35AA is confirmed by the disappearance of the lactone carbonyl stretch and the emergence of distinct ester/hydroxyl peaks. Yield: ~80%.

G Start 3,5-Dimethoxybenzoic Acid Ester Methylation (H2SO4, MeOH) Start->Ester FC Acylation (AlCl3) Ester->FC VitC Organocatalysis (Vitamin C) FC->VitC Product AMS35AA (Yield: 80%) VitC->Product

Caption: Organocatalytic synthesis of cytosporone analog AMS35AA using Vitamin C.

Protocol 2: Synthesis of 1,2,4-Oxadiazole-linked 5-FU Derivative (Compound 7c)

This protocol details the coupling of the 3,5-DMB scaffold to a 5-FU derivative to create a potent VEGFR-2 inhibitor .

Step-by-Step Workflow:

  • Activation: In a round-bottom flask, dissolve 3,5-dimethoxybenzoic acid (309 mg, 0.0017 mol) in a suitable solvent. Add EDC·HCl (418 mg) and sodium acetate (83 mg) to activate the carboxylic acid. Stir for 30 minutes.

  • Coupling: Add the amidoxime derivative of 5-fluorouracil (Compound 5, 500 mg) to the activated mixture.

  • Cyclization: Heat the reaction mixture to reflux to promote the dehydration and cyclization into the 1,2,4-oxadiazole ring.

  • Purification & Validation: Cool the mixture, precipitate the product, and recrystallize.

    • Validation: Confirm structural integrity using 1H NMR (look for the sharp singlet of the six methoxy protons at ~3.8 ppm) and IR spectroscopy (C=N stretching vibration at ~1632 cm−1 and C-F stretch at ~1093 cm−1 ). Melting point should be sharp at 345–347 °C.

Conclusion

The 3,5-dimethoxybenzoate scaffold is far more than a simple structural motif; it is a highly tunable pharmacophore that dictates the pharmacokinetic and pharmacodynamic success of its derivatives. Whether optimizing the hydrophobic interactions within the VEGFR-2 kinase domain or utilizing green organocatalysis to synthesize synergistic cytotoxins, understanding the causality behind the chemistry is the key to unlocking next-generation therapeutics.

References

  • Bommera, R. K., & Kethireddy, S. (2021). Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. BMC Chemistry.[Link]

  • Vitor, N., Meza, A., Gomes, R. S., Rafique, J., De Lima, D. P., & Beatriz, A. (2021). Straightforward synthesis of cytosporone analogs AMS35AA and AMS35BB. Anais da Academia Brasileira de Ciências.[Link]

Foundational

3,5-Dimethoxybenzoic acid natural occurrence as a plant metabolite

An In-depth Technical Guide to 3,5-Dimethoxybenzoic Acid as a Plant Metabolite: From Natural Occurrence to Bioactivity and Research Applications Abstract 3,5-Dimethoxybenzoic acid is a naturally occurring phenolic compou...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3,5-Dimethoxybenzoic Acid as a Plant Metabolite: From Natural Occurrence to Bioactivity and Research Applications

Abstract

3,5-Dimethoxybenzoic acid is a naturally occurring phenolic compound and a derivative of benzoic acid found in various plant species.[1] As a secondary metabolite, it is implicated in several crucial physiological processes within plants, including defense mechanisms and growth regulation.[2] Beyond its role in plant biology, this molecule has garnered significant interest from the scientific community for its diverse biological activities, including antifungal, anti-inflammatory, antioxidant, and anti-wrinkle properties.[3] This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals, synthesizing the current understanding of 3,5-Dimethoxybenzoic acid. We will explore its natural distribution, delve into its proposed biosynthetic pathway, detail robust methodologies for its extraction and characterization, and discuss its known bioactivities and potential therapeutic applications. This document is designed to serve as an authoritative resource, bridging foundational knowledge with practical, field-proven insights to facilitate further research and development.

Part 1: Foundational Knowledge

Introduction to 3,5-Dimethoxybenzoic Acid

3,5-Dimethoxybenzoic acid (DMBA) is a substituted aromatic carboxylic acid with the molecular formula C₉H₁₀O₄ and a molecular weight of 182.17 g/mol .[1][4] Its structure consists of a central benzene ring functionalized with a carboxylic acid group and two methoxy groups at the C3 and C5 positions. This specific arrangement of functional groups dictates its chemical properties, including its moderate polarity, reactivity, and its ability to act as a versatile building block in both natural product biosynthesis and synthetic organic chemistry.[4][5] In the context of plant biology, it is classified as a plant metabolite, suggesting it plays a defined role in the organism's life cycle.[1] Its presence in the plant kingdom, coupled with its demonstrated bioactivities, makes it a compelling target for phytochemical investigation and drug discovery.

Natural Occurrence and Distribution

The identification of 3,5-Dimethoxybenzoic acid has been reported in a select number of plant species, though its distribution is likely more widespread than currently documented. The limited data underscores the need for more extensive phytochemical screening across the plant kingdom. The table below summarizes the plant species in which its presence has been confirmed.

Plant SpeciesFamilyReference
Melia azedarach (Chinaberry)Meliaceae[1][3]
Calophyllum polyanthumCalophyllaceae[1]

Part 2: Biosynthesis and Physiological Role in Planta

Proposed Biosynthetic Pathway

The biosynthesis of benzoic acids in plants originates from the shikimate pathway, a core metabolic route for the production of aromatic amino acids and other key phenolic compounds.[6][7] While the specific enzymatic steps leading to 3,5-Dimethoxybenzoic acid have not been fully elucidated in planta, a plausible pathway can be proposed based on established biochemical transformations for related molecules.

The pathway likely proceeds through cinnamic acid, which is converted via a CoA-dependent, non-ß-oxidative chain-shortening mechanism to yield benzoic acid.[7] This core structure is then hydroxylated to form 3,5-dihydroxybenzoic acid. This dihydroxy intermediate is a known metabolite, particularly of alkylresorcinols from whole grains.[8] The final step involves a sequential, two-step O-methylation catalyzed by specific O-methyltransferase (OMT) enzymes, which transfer methyl groups from S-adenosyl-L-methionine (SAM) to the hydroxyl groups, yielding the final 3,5-dimethoxy product. This methylation process is analogous to the biosynthesis of other dimethylated plant phenolics like pterostilbene.[9]

Biosynthetic Pathway of 3,5-Dimethoxybenzoic Acid cluster_main Proposed Biosynthesis cluster_enzymes Key Processes & Enzymes Shikimate Shikimate Pathway Cinnamic Cinnamic Acid Shikimate->Cinnamic Phenylpropanoid Pathway ChainShortening CoA-Dependent Chain Shortening Cinnamic->ChainShortening Benzoic Benzoic Acid Hydroxylation Hydroxylation Benzoic->Hydroxylation Dihydroxy 3,5-Dihydroxybenzoic Acid Methylation O-Methylation (OMTs) + S-adenosyl methionine (SAM) Dihydroxy->Methylation DMBA 3,5-Dimethoxybenzoic Acid ChainShortening->Benzoic Hydroxylation->Dihydroxy Methylation->DMBA

Caption: Proposed biosynthesis of 3,5-Dimethoxybenzoic acid from the shikimate pathway.

Physiological Functions in Plants

Benzoic acid and its derivatives are crucial signaling molecules and defensive compounds in plants. 3,5-Dimethoxybenzoic acid likely contributes to these functions.

  • Plant Defense: As secondary metabolites, substituted benzoic acids are often produced in response to biotic and abiotic stresses, such as pathogen attack.[6][7] Their antifungal properties, demonstrated in vitro, suggest a direct role in protecting the plant from fungal infections.[3] Furthermore, benzoic acid is known to be a key player in inducing Systemic Acquired Resistance (SAR), a plant-wide defense response. It can trigger the salicylic acid (SA) signaling pathway, which leads to the expression of pathogenesis-related (PR) proteins that possess antimicrobial properties.[2]

  • Allelopathy: Plants release secondary metabolites into the environment to influence the growth of neighboring plants. Benzoic acid derivatives can act as allelochemicals, inhibiting seed germination and seedling growth of competing species.

  • Growth Regulation: Certain substituted benzoic acids can exhibit auxin-like activity, influencing plant hormone balances that regulate critical processes like cell division, elongation, and differentiation.[2] This suggests a potential role for 3,5-Dimethoxybenzoic acid in modulating plant development.

Part 3: Methodologies for Research

Extraction and Isolation from Plant Material

The successful isolation of 3,5-Dimethoxybenzoic acid from plant tissues hinges on a systematic extraction and purification workflow. The choice of solvent and purification technique is critical and is dictated by the compound's chemical properties—specifically, its acidic nature and moderate polarity.

Rationale for Methodological Choices:

  • Solvent Selection: A polar organic solvent like methanol or ethanol is typically used for the initial extraction.[10] These solvents are effective at penetrating plant tissues and solubilizing a broad range of phenolic compounds. Using a solvent mixture (e.g., 80% methanol in water) can enhance extraction efficiency.

  • Acid-Base Extraction: This is a crucial purification step that leverages the carboxylic acid functional group. By acidifying the aqueous extract, the carboxylate anion is protonated, rendering the 3,5-Dimethoxybenzoic acid molecule less polar. This allows it to be selectively partitioned into a less polar, water-immiscible organic solvent like ethyl acetate or diethyl ether.[10] Conversely, washing the organic layer with a basic solution (e.g., sodium bicarbonate) can convert the acid back to its salt form, removing it from the organic layer and separating it from neutral or basic impurities.

  • Chromatography: Column chromatography using silica gel is the standard method for purifying the crude extract. A gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), allows for the separation of compounds based on their affinity for the stationary phase.

Step-by-Step Protocol:

  • Sample Preparation: Air-dry the plant material (e.g., leaves) at room temperature and grind it into a fine powder to maximize the surface area for extraction.

  • Solvent Extraction: Macerate the powdered plant material in 80% methanol (1:10 w/v) for 24-48 hours at room temperature with occasional agitation. Filter the mixture and repeat the extraction process on the residue two more times to ensure exhaustive extraction.

  • Solvent Removal: Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to remove the methanol. The result is a concentrated aqueous extract.

  • Acidification and Liquid-Liquid Partitioning: Adjust the pH of the aqueous extract to ~2-3 with 2M HCl. Transfer the acidified extract to a separatory funnel and partition it three times with an equal volume of ethyl acetate.

  • Purification: Combine the ethyl acetate fractions, dry them over anhydrous sodium sulfate, and evaporate the solvent to yield a crude extract.

  • Chromatographic Separation: Subject the crude extract to silica gel column chromatography. Elute the column with a solvent gradient of hexane-ethyl acetate, starting from 100% hexane and gradually increasing the proportion of ethyl acetate. Collect fractions and monitor them by Thin Layer Chromatography (TLC).

  • Final Isolation: Combine the fractions containing the pure compound (as determined by TLC) and evaporate the solvent to obtain crystalline 3,5-Dimethoxybenzoic acid.

Extraction Workflow Start Powdered Plant Material Step1 Maceration with 80% Methanol Start->Step1 Step2 Filtration & Solvent Evaporation (Rotary Evaporator) Step1->Step2 Waste1 Plant Residue Step1->Waste1 Step3 Aqueous Extract Step2->Step3 Step4 Acidification (pH 2-3 with HCl) Step3->Step4 Step5 Liquid-Liquid Extraction (with Ethyl Acetate) Step4->Step5 Step6 Crude Ethyl Acetate Extract Step5->Step6 Waste2 Aqueous Layer (Impurities) Step5->Waste2 Step7 Silica Gel Column Chromatography (Hexane-EtOAc Gradient) Step6->Step7 Step8 Pure Fractions Step7->Step8 Waste3 Other Fractions (Impurities) Step7->Waste3 End Isolated 3,5-Dimethoxybenzoic Acid Step8->End

Caption: Experimental workflow for the extraction and isolation of 3,5-Dimethoxybenzoic acid.

Structural Elucidation and Quantification

Once isolated, the identity and purity of the compound must be confirmed. Standard analytical techniques are employed for this purpose.[11][12]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique for assessing the purity of the isolated compound and for quantification. A reversed-phase C18 column is typically used with a mobile phase consisting of an acidified water/acetonitrile or water/methanol gradient. Detection is commonly performed with a UV detector, monitoring at the compound's absorbance maximum.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound.[12] High-resolution mass spectrometry can provide the exact molecular formula, confirming the elemental composition. When coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), it becomes a powerful tool for identifying the compound in complex mixtures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most definitive method for structural elucidation.[4][12]

    • ¹H NMR: Provides information about the number and chemical environment of protons. For 3,5-Dimethoxybenzoic acid, one would expect to see a singlet for the six equivalent protons of the two methoxy groups and distinct signals in the aromatic region for the three non-equivalent aromatic protons.

    • ¹³C NMR: Reveals the number of unique carbon atoms in the molecule, confirming the carbon skeleton.

Part 4: Biological Activities and Therapeutic Potential

Overview of Known Bioactivities

3,5-Dimethoxybenzoic acid exhibits a range of biological activities that make it a molecule of interest for pharmaceutical and cosmetic applications.

  • Antifungal Activity: It has demonstrated notable antifungal effects against the plant pathogen Ascochyta rabiei, the causative agent of chickpea blight, with a Minimum Inhibitory Concentration (MIC) of 0.125 mg/mL.[3] This highlights its potential in agrochemical formulations as a natural fungicide.[2]

  • Antioxidant and Anti-inflammatory Effects: As a phenolic compound, it is predicted to have antioxidant properties, which are often linked to anti-inflammatory actions.[3] These activities are relevant for drug development targeting oxidative stress-related diseases and for cosmetic applications.[5]

  • Skin Regeneration and Anti-Wrinkle Effects: Preliminary reports suggest potential benefits in skin care, including anti-wrinkle and skin regeneration effects.[3]

Mechanism of Action and Signaling Pathways

Understanding the molecular mechanisms behind the bioactivities of 3,5-Dimethoxybenzoic acid is crucial for its development as a therapeutic agent. While specific pathways for this compound are still under investigation, we can infer potential mechanisms from its structural analogs and general properties.

For its antifungal activity , a likely mechanism involves the disruption of the fungal cell membrane. As a lipophilic molecule, it may intercalate into the lipid bilayer, altering membrane fluidity and integrity, leading to the leakage of essential cellular contents and ultimately cell death.

For its potential applications in human health , a compelling hypothesis can be drawn from its close structural analog, 3,5-dihydroxybenzoic acid (3,5-DHBA). 3,5-DHBA is a known agonist of the Hydroxycarboxylic Acid Receptor 1 (HCAR1), also known as GPR81.[8] This G-protein coupled receptor is expressed in various tissues, and its activation can lead to downstream effects that influence cellular metabolism and inflammation. It is plausible that 3,5-Dimethoxybenzoic acid could also interact with this or related receptors, triggering a signaling cascade that contributes to its observed anti-inflammatory effects.

Hypothetical Signaling Pathway cluster_membrane Cell Membrane Receptor HCAR1 / GPR81 (GPCR) G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Inhibits cAMP cAMP AC->cAMP Conversion of ATP Ligand 3,5-Dimethoxybenzoic Acid (Hypothetical Ligand) Ligand->Receptor Binds & Activates Response Downstream Cellular Response (e.g., Anti-inflammatory Effects) cAMP->Response Leads to

Caption: Hypothetical signaling via HCAR1/GPR81, based on the activity of its analog.

Part 5: Conclusion and Future Directions

3,5-Dimethoxybenzoic acid is a plant metabolite with demonstrated bioactivity and significant potential for further research and application. While its natural occurrence has been confirmed in species like Melia azedarach, its full distribution in the plant kingdom remains largely unexplored. The proposed biosynthetic pathway, rooted in the shikimate pathway and culminating in specific O-methylation, provides a logical framework for future genetic and enzymatic studies.

Key areas for future research include:

  • Broadened Phytochemical Screening: Systematically screening a wider variety of plant species to map the natural distribution and concentration of 3,5-Dimethoxybenzoic acid.

  • Elucidation of Biosynthesis: Identifying and characterizing the specific hydroxylase and O-methyltransferase enzymes responsible for its production in plants.

  • In-depth Mechanistic Studies: Validating the proposed mechanisms of action, particularly its interaction with receptors like HCAR1 and its specific effects on inflammatory and metabolic signaling pathways.

  • Preclinical Development: Conducting rigorous preclinical studies to evaluate its efficacy and safety for potential applications in agriculture, cosmetics, and medicine.

By addressing these knowledge gaps, the scientific community can fully unlock the potential of this versatile natural compound.

References

  • PubChem. (n.d.). 3,5-Dimethoxybenzoic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • OSADHI. (n.d.). List of plants having phytochemicals: 4-hydroxy-3,5-dimethoxybenzoic-acid. CSIR-North East Institute of Science and Technology. Retrieved from [Link]

  • Kalinowska, M., et al. (2021). Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. Molecules, 26(17), 5358. Available at: [Link]

  • Sikora, E., et al. (2024). Whole grain metabolite 3,5-dihydroxybenzoic acid is a beneficial nutritional molecule with the feature of a double-edged sword in human health: a critical review and dietary considerations. Critical Reviews in Food Science and Nutrition, 64(24), 8786-8804. Available at: [Link]

  • The Good Scents Company. (n.d.). 3,5-dimethoxybenzoic acid. Retrieved from [Link]

  • Google Patents. (2016). CN105218322A - A kind of synthetic method of 3,5-dimethoxybenzoic acid ethyl ester.
  • Google Patents. (1992). CN1102141C - Process for purifying 3.5-dimethyl benzoic acid.
  • Technische Universität Braunschweig. (n.d.). Biogenesis of Benzoic Acids as Precursors. Retrieved from [Link]

  • Khoddami, A., et al. (2013). Techniques for Analysis of Plant Phenolic Compounds. Molecules, 18(2), 2328-2375. Available at: [Link]

  • Sindhu, R. K., et al. (2019). phytochemicals: extraction, isolation methods,identification and therapeutic uses: a review. Plant Archives, 19(Supplement 2), 1167-1177. Available at: [Link]

  • Ide, K., et al. (2025). Comparative Effects of the Potent Antioxidant 3,5-Dihydroxy-4-methoxybenzyl Alcohol and Gallic Acid on the Growth and Death of RAW264.7 Macrophages and Lung Cancer A549 Cells In Vitro. International Journal of Molecular Sciences, 26(19), 14896. Available at: [Link]

  • Schmidlin, L., et al. (2008). A Stress-Inducible Resveratrol O-Methyltransferase Involved in the Biosynthesis of Pterostilbene in Grapevine. Plant Physiology, 148(3), 1630-1639. Available at: [Link]

  • Floss, H. G., & Yu, T. W. (2012). Biosynthesis of 3,5-AHBA-derived natural products. Natural Product Reports, 29(1), 195-227. Available at: [Link]

  • Al Gfri, S. (2020). EXTRACTION OF PLANT MATERIAL: Introduction. Pharmacognosy I lecture notes. Available at: [Link]

  • Płotka-Wasylka, J., et al. (2016). Comparison of Several Extraction Methods for the Isolation of Benzoic Acid Derivatives from Melissa officinalis. Journal of Separation Science. Available at: [Link]

  • Riadh, K., et al. (2017). development of analytical methods and databases for the analysis of polyphenols in medicinal and aromatic plant extracts. Thesis. Available at: [Link]

  • Poudel, A., & Joshi, B. (2024). ANALYTICAL TECHNIQUES FOR PHYTOCHEMICAL CHARACTERIZATION OF SELECTED MEDICINAL PLANTS. Journal of Contemporary Review, 2(2). Available at: [Link]

  • Sasidharan, S., et al. (2015). General Techniques Involved in Phytochemical Analysis. International Journal of Advanced Research in Computer Science and Software Engineering, 5(4). Available at: [Link]

Sources

Exploratory

Architecting Next-Generation Materials: The Role of 3,5-Dimethoxybenzoic Acid in Macromolecular and Crystal Engineering

Executive Summary As material complexity scales, the demand for highly tunable, multifunctional building blocks becomes paramount. 3,5-Dimethoxybenzoic acid (3,5-DMBA) serves as a quintessential scaffold in modern materi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As material complexity scales, the demand for highly tunable, multifunctional building blocks becomes paramount. 3,5-Dimethoxybenzoic acid (3,5-DMBA) serves as a quintessential scaffold in modern material science and pharmaceutical drug development. Characterized by a rigid benzene core, a reactive carboxylic acid, and two meta-positioned methoxy groups, this compound bridges the gap between organic synthesis and advanced material applications. This technical guide explores the mechanistic utility of 3,5-DMBA in polymer engineering, pharmaceutical co-crystallization, and the self-assembly of Metal-Organic Frameworks (MOFs).

Macromolecular Engineering: Dendrimers and High-Performance Polymers

In polymer science, 3,5-DMBA is primarily utilized to enhance the thermal stability and mechanical properties of advanced resins 1. The rigid aromatic ring restricts polymer chain mobility, which directly increases the glass transition temperature ( Tg​ ) and structural durability of the resulting material.

The Causality of Dendrimer Architecture: The true power of 3,5-DMBA lies in its potential for structural metamorphosis. Through ether cleavage (demethylation), the methoxy groups are converted to hydroxyls, yielding 3,5-dihydroxybenzoic acid . This transformation is critical: it creates an AB2​ -type monomer possessing one carboxylic acid and two hydroxyl reactive sites. This AB2​ architecture is the classical foundational unit for divergent or convergent dendrimer synthesis, enabling the construction of highly branched, monodisperse, three-dimensional macromolecules tailored for targeted drug delivery and nanoscale catalysis 1.

G A 3,5-Dimethoxybenzoic Acid (3,5-DMBA) B Demethylation (Ether Cleavage) A->B C 3,5-Dihydroxybenzoic Acid (AB2 Monomer) B->C D Carboxylic Acid Activation (e.g., DCC/DPTS) C->D E Convergent/Divergent Polymerization D->E F Functionalized Dendrimer (Drug Delivery / Catalysis) E->F

Workflow for synthesizing functionalized dendrimers from 3,5-DMBA precursors.

Crystal Engineering: Pharmaceutical Co-Crystals and Phase Equilibria

For drug development professionals, formulating active pharmaceutical ingredients (APIs) as organic salts or co-crystals is an essential step to improve physical stability, crystallinity, and bioavailability without altering pharmacological efficacy [[2]](). 3,5-DMBA acts as a highly effective co-former.

The Causality of Co-Crystal Design (Hammett Constants): The rational design of acid/acid co-crystals can be mathematically guided by Hammett substituent constants ( σ ). Research demonstrates that acid pairs with differing signs of their Hammett constants successfully form co-crystals in 90% of cases. This high success rate is driven by a strong thermodynamic tendency toward salt-like intermolecular hydrogen bonding, allowing chemists to tailor bonding preferences purely by selecting specific functional groups 3.

G A 3,5-DMBA API/Coformer B Hammett Constant Analysis (Δσ Evaluation) A->B C Solvent Selection & Solubility (Static Method) B->C D Co-crystallization (Cooling / Evaporation) C->D E Acid/Acid Co-crystal D->E

Rational design and synthesis of 3,5-DMBA co-crystals using Hammett constants.

Metal-Organic Frameworks (MOFs) and Coordination Polymers

In the realm of nanotechnology and green chemistry, 3,5-DMBA is leveraged as an organic linker in Metal-Organic Frameworks (MOFs) 4.

The Causality of MOF Porosity: The carboxylate moiety of the acid provides robust coordination to transition metal nodes (such as Cadmium, Copper, or Zirconium), facilitating the self-assembly of semi-rigid, highly porous crystalline networks. These specific MOFs exhibit exceptional storage capacities for critical gases like CO2​ , CH4​ , and H2​ . The structural geometry enforced by the methoxy groups leads to an unusual stepwise adsorption profile, characterized by a sequential filling mechanism across different adsorption sites within the lattice 5.

Quantitative Material Data

The physical parameters of 3,5-DMBA dictate its processing conditions in material synthesis. Below is a consolidated table of its critical physicochemical properties.

PropertyValueScientific Implication
Molecular Weight 182.17 g/mol [[6]]()Low steric bulk allows high mobility during initial polymerization phases.
Melting Point 178-180 °C 6Indicates strong intermolecular crystalline forces; requires high-temp processing.
Purity Standard ≥97% 6Critical for preventing chain-termination in divergent dendrimer synthesis.
Solubility (Ethanol) Temp-dependent (298.15–318.15 K) 7Increases with temperature; vital for mapping phase diagrams for co-crystals.
Reactive Sites 1x Carboxyl, 2x MethoxyEnables orthogonal functionalization (e.g., MOF coordination vs. ether cleavage).

Validated Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the mechanistic reasoning behind each step.

Protocol A: Esterification of 3,5-DMBA (Prodrug / Plasticizer Precursor Synthesis)

Esterification modifies the lipophilicity and metabolic stability of the acid, which is crucial when developing polymer plasticizers or pharmaceutical prodrugs 8.

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, add 1.0 equivalent of 3,5-DMBA.

  • Solvent/Reactant Addition: Add 10-20 equivalents of anhydrous ethanol. Causality: Ethanol serves as both the nucleophile and the solvent, driving the reaction forward via Le Chatelier's principle.

  • Catalyst Addition: Slowly add 0.1-0.2 equivalents of concentrated sulfuric acid. Causality: The acid acts as a proton donor to activate the carbonyl carbon for nucleophilic attack and as a dehydrating agent to remove water, preventing reverse hydrolysis.

  • Reflux: Attach a reflux condenser and heat the mixture under constant stirring until complete dissolution.

  • Workup: Concentrate the filtrate in vacuo using a rotary evaporator to yield crude ethyl 3,5-dimethoxybenzoate.

  • Self-Validation Step: Monitor the reaction via Thin-Layer Chromatography (TLC) using a hexane:ethyl acetate eluent. Visualize under a UV lamp to confirm the complete disappearance of the 3,5-DMBA starting material spot 8.

Protocol B: Thermodynamic Solubility Measurement for Co-Crystal Engineering

Determining accurate solubility is the mandatory first step in constructing phase diagrams for co-crystal preparation 7.

  • Solvent Preparation: Prepare solutions of 95.32% and 99.55% ethanol (verified via gas chromatography).

  • Static Method Setup: Add an excess mass of 3,5-DMBA to a thermostated vessel containing the ethanol solvent. Causality: The static method is chosen over the dynamic method because it mitigates kinetic supersaturation errors, yielding higher accuracy for thermodynamic phase mapping.

  • Equilibration: Maintain the system at specific temperature intervals between 298.15 K and 318.15 K under atmospheric pressure.

  • Sampling: Allow the solid-liquid mixture to reach absolute thermodynamic equilibrium.

  • Analysis: Extract the supernatant and determine the solute concentration.

  • Self-Validation Step: Correlate the experimental data using the modified Apelblat model. Cross-verify the equilibrium concentration by comparing the static results against a dynamic (continuous solvent addition) control run; the static method should demonstrate a lower standard deviation 7.

References

  • Benchchem - Application Notes & Protocols: 3,5-Dimethoxybenzoic Acid in Material Science. 1

  • Benchchem - Application Notes and Protocols for the Esterification of 3,5-Dimethoxybenzoic Acid. 8

  • MedChemExpress - Drug Intermediate: 3,5-Dimethoxybenzoic acid. 4

  • Sigma-Aldrich - 3,5-Dimethoxybenzoic acid 97% 1132-21-4. 6

  • ResearchGate - Selected examples of highly porous metal-organic frameworks (MOFs). 5

  • Journal of Chemical & Engineering Data (ACS Publications) - Solubility of 3,5-Dimethoxybenzoic Acid... in Ethanol.7

  • ResearchGate - 3,5-Dimethoxybenzoic acid and the second polymorph of the 2:1 adduct of 3,5-dinitrobenzoic acid with ethylenediamine. 2

  • Crystal Growth & Design (ACS Publications) - Designing Acid/Acid Co-Crystals through the Application of Hammett Substituent Constants. 3

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: High-Yield Synthesis of 3,5-Dimethoxybenzoic Acid via Methylation of 3,5-Dihydroxybenzoic Acid

Abstract This guide provides a comprehensive, field-proven protocol for the synthesis of 3,5-dimethoxybenzoic acid, a critical intermediate in pharmaceutical and materials science research.[1][2] The primary method detai...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive, field-proven protocol for the synthesis of 3,5-dimethoxybenzoic acid, a critical intermediate in pharmaceutical and materials science research.[1][2] The primary method detailed herein is the methylation of 3,5-dihydroxybenzoic acid utilizing dimethyl sulfate as the methylating agent. We will delve into the underlying chemical principles, present a comparative analysis of common methodologies, and provide a detailed, step-by-step protocol that ensures a high yield and purity of the final product. This document is intended for researchers, chemists, and drug development professionals seeking a reliable and well-validated synthetic procedure.

Scientific Integrity & Mechanistic Overview

The efficient synthesis of 3,5-dimethoxybenzoic acid is most commonly achieved through the methylation of the two phenolic hydroxyl groups of 3,5-dihydroxybenzoic acid. The choice of methylating agent and reaction conditions is paramount for achieving high yields and minimizing side products.

1.1. The Methylating Agent: Dimethyl Sulfate

Dimethyl sulfate ((CH₃)₂SO₄) is the reagent of choice for this transformation due to its high reactivity and cost-effectiveness in industrial applications.[3] It functions as a potent electrophile, readily donating a methyl group to a suitable nucleophile.

1.2. Reaction Mechanism: Base-Catalyzed Sₙ2 Nucleophilic Substitution

The methylation reaction proceeds via a classical Sₙ2 (bimolecular nucleophilic substitution) mechanism.[4] The key steps are as follows:

  • Deprotonation: A base, such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH), is used to deprotonate the acidic phenolic hydroxyl groups on the 3,5-dihydroxybenzoic acid.[5] This generates a highly nucleophilic phenoxide ion. The carboxylic acid proton is also removed, but the resulting carboxylate is a weaker nucleophile than the phenoxide.

  • Nucleophilic Attack: The newly formed phenoxide ion attacks one of the electrophilic methyl groups of dimethyl sulfate.[4][6] This concerted step involves the simultaneous formation of a new carbon-oxygen bond and the breaking of the carbon-sulfate bond, displacing a methyl sulfate anion as the leaving group.

  • Second Methylation: The process is repeated for the second phenolic hydroxyl group to yield the desired 3,5-dimethoxy-substituted ring.

  • Saponification (Hydrolysis): A crucial final step in many protocols involves heating the reaction mixture with a strong base like sodium hydroxide.[7][8] This step ensures that any methyl ester that may have formed at the carboxylic acid position is hydrolyzed (saponified) back to the carboxylate salt. The final acidification step then yields the pure carboxylic acid product.

Comparative Analysis of Synthesis Methods

Two primary methods for this methylation are prevalent in the literature, differing mainly in the choice of base and solvent. The selection depends on factors such as desired yield, reaction scale, and available equipment.

Parameter Method 1: Potassium Carbonate/Acetone Method 2: Sodium Hydroxide/Aqueous
Starting Material 3,5-Dihydroxybenzoic acid3,5-Dihydroxybenzoic acid
Reagents Dimethyl sulfate, Potassium carbonate, Sodium hydroxideDimethyl sulfate, Sodium hydroxide, Hydrochloric acid
Solvent Acetone, WaterWater
Reaction Conditions Reflux at 55°C, followed by hydrolysis at 75°C.[7][8]Staged temperature (28-35°C then 50-55°C), followed by reflux.[7][9]
Reported Yield 98% [7][8]High (not explicitly quantified).[7]

Given its exceptionally high reported yield and straightforward procedure, this guide will provide a detailed protocol for Method 1: Potassium Carbonate in Acetone .

Detailed Experimental Protocol: Methylation using K₂CO₃ in Acetone

This protocol is adapted from established and high-yield procedures.[2][7][8]

3.1. Materials and Reagents

  • 3,5-Dihydroxybenzoic acid (1.54 g, 10 mmol)

  • Anhydrous Potassium Carbonate (K₂CO₃) (4.14 g, 30 mmol)

  • Dimethyl Sulfate ((CH₃)₂SO₄) (3.5 mL, approx. 37 mmol)

  • Acetone (20 mL)

  • 30% Sodium Hydroxide (NaOH) solution

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

3.2. Equipment

  • 100 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Dropping funnel

  • pH meter or pH paper

  • Büchner funnel and filtration apparatus

  • Standard laboratory glassware

3.3. Step-by-Step Procedure

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3,5-dihydroxybenzoic acid (1.54 g, 10 mmol) and acetone (20 mL). Stir until the acid is fully dissolved.[8]

  • Base Addition: Add anhydrous potassium carbonate (4.14 g, 30 mmol) to the solution. The mixture will become a suspension.[8]

  • Methylating Agent Addition: While stirring vigorously, add dimethyl sulfate (3.5 mL) dropwise to the mixture at room temperature.[2][8]

  • Reflux: Fit the flask with a reflux condenser and heat the reaction mixture to 55°C. Allow the reaction to reflux overnight (12-16 hours) with continuous stirring.[7][8]

  • Solvent Removal: After the reaction is complete, cool the flask to room temperature. Remove the acetone using a rotary evaporator under reduced pressure.[8]

  • Hydrolysis (Saponification): Add 30 mL of water to the resulting residue. Adjust the pH to 14 by carefully adding a 30% sodium hydroxide solution. Heat the mixture to 75°C and maintain this temperature for 4 hours to ensure complete hydrolysis of any potential ester byproducts.[7][8]

  • Precipitation: Cool the reaction vessel to room temperature in an ice bath. While stirring, slowly add concentrated hydrochloric acid to adjust the pH to approximately 6. A large amount of white solid will precipitate out of the solution.[7][8]

  • Isolation and Purification: Collect the white precipitate by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water (2-3 times) to remove any inorganic salts.[8][9]

  • Drying: Dry the purified solid in a vacuum oven to obtain 3,5-dimethoxybenzoic acid. The expected product is a white crystalline solid.[8] (Expected yield: ~1.78 g, 98%).

Experimental Workflow Visualization

The following diagram illustrates the key stages of the synthesis protocol.

G cluster_prep Reaction Preparation cluster_reaction Core Reaction cluster_workup Workup & Isolation A Dissolve 3,5-Dihydroxybenzoic Acid in Acetone B Add Potassium Carbonate (K2CO3) A->B C Dropwise Addition of Dimethyl Sulfate B->C D Reflux at 55°C Overnight C->D E Remove Acetone (Rotovap) D->E F Hydrolyze with NaOH at 75°C E->F G Cool and Acidify with HCl to pH 6 F->G H Filter, Wash, and Dry Solid G->H I Final Product: 3,5-Dimethoxybenzoic Acid H->I

Caption: Workflow for the synthesis of 3,5-dimethoxybenzoic acid.

Safety Precautions

  • Dimethyl Sulfate is extremely hazardous. It is a potent alkylating agent, highly toxic, carcinogenic, and corrosive.[3] All manipulations must be performed in a certified chemical fume hood.

  • Personal Protective Equipment (PPE) , including a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., butyl rubber or laminate), is mandatory.

  • Waste Disposal: All waste containing dimethyl sulfate must be quenched (e.g., with an excess of concentrated ammonia solution) and disposed of according to institutional hazardous waste protocols.[6]

References

  • Wikipedia. (n.d.). Dimethyl sulfate. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, June 14). what is mechanism for reaction phenol + dimethylsulphate -> anisole. Retrieved from [Link]

  • Google Patents. (n.d.). CN105218322A - A kind of synthetic method of 3,5-dimethoxybenzoic acid ethyl ester.
  • Saha, A., et al. (n.d.). Organic Chemistry-4. Kolkata. Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. [Note: While a specific URL isn't available from the search, this is a standard authoritative textbook reference for the diazomethane reaction mentioned in search result[10]].

  • NPTEL Archive. (n.d.). 5.3.1 Methylation. Retrieved from [Link]

Sources

Application

using 3,5-Dimethoxybenzoic acid in dendrimer and polymer synthesis

Application Note & Protocol Guide: 3,5-Dimethoxybenzoic Acid (DMBA) in Dendrimer and Polymer Synthesis Executive Summary & Mechanistic Rationale 3,5-Dimethoxybenzoic acid (DMBA) is a highly versatile, AB2-type building b...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide: 3,5-Dimethoxybenzoic Acid (DMBA) in Dendrimer and Polymer Synthesis

Executive Summary & Mechanistic Rationale

3,5-Dimethoxybenzoic acid (DMBA) is a highly versatile, AB2-type building block fundamental to the synthesis of complex macromolecular architectures, particularly Fréchet-type poly(aryl ether) dendrimers and poly(aryl ester) polymers. The molecule’s structural topology offers three distinct advantages:

  • Optimal Branching Angle: The meta-substitution pattern of the two methoxy groups provides an ideal 120-degree branching angle. This minimizes steric hindrance at lower generations while driving the formation of a dense, globular architecture at higher generations.

  • Chemoselective Handles: The carboxylic acid serves as a focal point that can be selectively reduced, esterified, or halogenated without disrupting the stable aryl ether linkages.

  • Latent Functionality: The methoxy groups can be quantitatively demethylated to yield 3,5-dihydroxybenzoic acid, instantly converting the molecule into an AB2 monomer for divergent hyperbranched polymer synthesis.

This guide details the validated protocols for utilizing DMBA in convergent dendrimer synthesis and its application in creating sterically shielded microenvironments, such as organocobalt dendrimer porphyrins used as Coenzyme B12 mimics [1].

Convergent Synthesis of Fréchet-Type Dendrons

The convergent approach to dendrimer synthesis, pioneered by Fréchet, builds the macromolecule from the periphery inward toward the core. This method ensures absolute monodispersity, as any unreacted precursors differ vastly in molecular weight from the product, allowing for easy chromatographic separation.

G DMBA 3,5-Dimethoxybenzoic Acid (Focal Point Precursor) Reduction Reduction (LiAlH4) Cleaves COOH to CH2OH DMBA->Reduction Alcohol 3,5-Dimethoxybenzyl Alcohol (G1 Dendron Precursor) Reduction->Alcohol Halogenation Halogenation (MsCl/Et3N) Activates Focal Point Alcohol->Halogenation Halide 3,5-Dimethoxybenzyl Chloride (Active Electrophile) Halogenation->Halide Coupling Convergent Coupling (K2CO3, 18-crown-6) Halide->Coupling Dendrimer Higher Generation Dendrimer (G2, G3, etc.) Coupling->Dendrimer

Workflow for the convergent synthesis of Fréchet-type dendrons from DMBA.

Protocol 2.1: Reduction of DMBA to 3,5-Dimethoxybenzyl Alcohol

Causality & Rationale: Lithium aluminum hydride (LiAlH₄) is required because milder reducing agents (like NaBH₄) cannot efficiently reduce the carboxylic acid. The aryl methoxy groups remain completely inert under these strongly reducing conditions.

Materials:

  • 3,5-Dimethoxybenzoic acid (1.0 eq)

  • Lithium aluminum hydride (LiAlH₄) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 2-neck round-bottom flask under argon. Suspend LiAlH₄ in anhydrous THF (0.5 M) and cool to 0 °C using an ice bath.

  • Addition: Dissolve DMBA in anhydrous THF (1.0 M) and add it dropwise to the LiAlH₄ suspension over 30 minutes. Self-Validation: Vigorous bubbling (H₂ gas evolution) will occur; the drop rate must be controlled to prevent the solvent from boiling over.

  • Reaction: Remove the ice bath and reflux the mixture at 70 °C for 4 hours to ensure complete reduction.

  • Fieser Workup (Critical Step): Cool the reaction to 0 °C. For every x grams of LiAlH₄ used, sequentially and cautiously add x mL of distilled water, x mL of 15% NaOH (aq), and 3x mL of distilled water. Self-Validation: The hazardous, gelatinous aluminum emulsion will collapse into a granular, easily filterable white solid.

  • Isolation: Filter the solid through a Celite pad, wash with ethyl acetate, and concentrate the filtrate under reduced pressure to yield 3,5-dimethoxybenzyl alcohol as a white crystalline solid [2].

Protocol 2.2: Halogenation to 3,5-Dimethoxybenzyl Chloride

Causality & Rationale: Traditional halogenation using PBr₃ or SOCl₂ often leads to electrophilic aromatic substitution (ring halogenation) due to the highly electron-rich nature of the dimethoxybenzene ring. Using methanesulfonyl chloride (MsCl) with triethylamine (Et₃N) bypasses this by forming a mesylate intermediate, which is displaced in situ by the chloride ions generated from the Et₃N·HCl salt [3].

Step-by-Step Methodology:

  • Dissolve 3,5-dimethoxybenzyl alcohol (1.0 eq) and Et₃N (1.5 eq) in anhydrous CH₂Cl₂ (0.2 M) at 0 °C under argon.

  • Add MsCl (1.2 eq) dropwise over 15 minutes.

  • Stir the mixture at room temperature for 2 hours. Self-Validation: The reaction transitions from a clear solution to a cloudy suspension as the Et₃N·HCl salt precipitates, indicating successful mesylation and subsequent chloride displacement.

  • Quench with saturated aqueous NaHCO₃, extract with CH₂Cl₂, dry over anhydrous MgSO₄, and concentrate to yield the active electrophile.

Steric Control via Poly(aryl ester) Dendrimer Cages

DMBA and its dendritic derivatives can be coupled to catalytic cores (such as porphyrins) to create highly controlled microenvironments. In a landmark study by Aida and co-workers, DMBA-derived poly(aryl ester) dendrons were coupled to a cobalt(II) porphyrin core to mimic the steric shielding of Coenzyme B12 [4].

G2 Core Porphyrin Core (Catalytic Center) Coupling DCC/DPTS Coupling (Esterification) Core->Coupling Dendrons Poly(aryl ester) Dendrons (DMBA-derived) Dendrons->Coupling Cage Dendrimer Cage (Steric Shielding) Coupling->Cage Selectivity High Trans-Adduct Selectivity (Coenzyme B12 Mimic) Cage->Selectivity

Steric control mechanism of organocobalt dendrimer porphyrins via DMBA-derived cages.

Protocol 3.1: DCC-Mediated Coupling to Porphyrin Core

Causality & Rationale: Coupling bulky dendrons to a sterically hindered core requires highly efficient dehydration. N,N'-Dicyclohexylcarbodiimide (DCC) acts as the dehydrating agent, while DPTS (4-(dimethylamino)pyridinium 4-toluenesulfonate) is utilized as a specialized catalyst. DPTS is vastly superior to standard DMAP for the esterification of sterically encumbered phenols.

Step-by-Step Methodology:

  • Dissolve the free-base porphyrin core (e.g., 5,10,15,20-tetrakis(3',5'-dihydroxyphenyl)porphine) (1.0 eq), DMBA or G1-G3 Dendron (excess, 12-16 eq), and DPTS (1.5 eq) in anhydrous THF.

  • Add DCC (16 eq) under argon at room temperature.

  • Stir the reaction mixture overnight. Self-Validation: The formation of a copious white precipitate (dicyclohexylurea, DCU) visually confirms that the activation and esterification are proceeding.

  • Evaporate the mixture to dryness, resuspend in minimal CH₂Cl₂ to precipitate residual DCU, filter, and purify the filtrate via Size Exclusion Chromatography (SEC) using CHCl₃ as the eluent.

Quantitative Data: Steric Shielding Efficacy

The encapsulation of the catalytic core by DMBA-derived dendrons drastically alters reaction selectivity. As the generation increases, the dendrimer cage prevents the access of secondary porphyrin molecules, forcing highly selective intramolecular transformations.

Dendrimer GenerationCoupling Yield (%)Alkylation Selectivity (Trans-Adduct %)Microenvironment Characteristic
G0 (DMBA only) > 95%< 40% (Mixed isomers)Open core, vulnerable to dimerization
G1 Dendron 88%65%Partial shielding, moderate steric bulk
G2 Dendron 82%78%High shielding, restricted solvent access
G3 Dendron 75%91% Complete encapsulation (Coenzyme B12 mimic)

Data extrapolated from Aida et al. demonstrating the steric control of organic transformations by a dendrimer cage [4].

Polymer Synthesis: Demethylation to 3,5-Dihydroxybenzoic Acid

For researchers looking to synthesize hyperbranched polyesters rather than discrete dendrimers, DMBA must be converted into an AB2 monomer by unmasking the hydroxyl groups.

Protocol 4.1: Demethylation via Boron Tribromide (BBr₃)

Causality & Rationale: BBr₃ is a potent Lewis acid that coordinates to the methoxy oxygen, facilitating the cleavage of the methyl-oxygen bond via bromide attack. This method is preferred over HBr/Acetic acid reflux as it prevents the degradation of the aromatic backbone and avoids esterification of the carboxylic acid.

Step-by-Step Methodology:

  • Dissolve DMBA (1.0 eq) in anhydrous CH₂Cl₂ and cool to -78 °C using a dry ice/acetone bath.

  • Slowly add BBr₃ (1.0 M in CH₂Cl₂, 3.0 eq) dropwise. Self-Validation: The solution will typically turn a deep yellow or orange color upon the formation of the boron-aryl ether complex.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Carefully quench the reaction by cooling to 0 °C and adding methanol dropwise to destroy excess BBr₃ (Caution: Highly exothermic, evolves HBr gas).

  • Concentrate the mixture, redissolve in water, and adjust the pH to 6 using dilute HCl to precipitate 3,5-dihydroxybenzoic acid as a white solid [5].

References

  • Facile Synthesis of Dendritic Benzyl Chlorides from Their Alcohols: Bulletin of the Korean Chemical Society. Hanrimwon.[Link]

  • Steric Control of Organic Transformation by a Dendrimer Cage: Organocobalt Dendrimer Porphyrins as Novel Coenzyme B12 Mimics: Journal of the American Chemical Society (2002), 124, 38, 11392-11403. DOI: 10.1021/ja020687i.[Link]

Method

Application Note &amp; Protocol: Synthesis of 3,5-Dimethoxybenzamide from 3,5-Dimethoxybenzoyl Chloride

Abstract: This document provides a detailed experimental protocol for the synthesis of 3,5-dimethoxybenzamide, a valuable building block in medicinal chemistry and drug development.[1] The primary method detailed herein...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a detailed experimental protocol for the synthesis of 3,5-dimethoxybenzamide, a valuable building block in medicinal chemistry and drug development.[1] The primary method detailed herein involves the nucleophilic acyl substitution of 3,5-dimethoxybenzoyl chloride with ammonia. This application note is designed for researchers, scientists, and drug development professionals, offering in-depth procedural guidance, mechanistic insights, troubleshooting advice, and critical safety information.

Introduction and Scientific Rationale

The synthesis of amides is a cornerstone of organic and medicinal chemistry. The target molecule, 3,5-dimethoxybenzamide, incorporates structural motifs present in various biologically active compounds.[1] The conversion of a carboxylic acid to its corresponding amide is often challenging due to the competing acid-base reaction between the carboxylic acid and the amine.[2] A robust and highly efficient strategy to overcome this is a two-step process: first, the activation of the carboxylic acid to a more reactive derivative, such as an acyl chloride, followed by reaction with an amine source.[2][3]

This guide focuses on the second, critical step: the amidation of 3,5-dimethoxybenzoyl chloride. Acyl chlorides are highly electrophilic and react readily with nucleophiles like ammonia.[2][4] This reactivity allows the reaction to proceed rapidly under mild conditions, often resulting in high yields of the desired amide.

Mechanistic Insight: Nucleophilic Acyl Substitution

The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of ammonia, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the 3,5-dimethoxybenzoyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group and forming the stable amide bond. A proton transfer then yields the final 3,5-dimethoxybenzamide and a molecule of hydrochloric acid (HCl).

To ensure the reaction proceeds to completion, an excess of ammonia is utilized. This is a critical experimental choice for two reasons:

  • It drives the reaction equilibrium towards the product side.

  • It neutralizes the HCl byproduct generated during the reaction. If not neutralized, this acid would protonate the ammonia, rendering it non-nucleophilic and halting the reaction.[5]

Experimental Workflow Overview

The overall process involves the controlled addition of the acyl chloride to a cooled, excess solution of ammonia, followed by isolation and purification of the resulting amide.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification A Dissolve 3,5-Dimethoxybenzoyl Chloride in Anhydrous DCM C Dropwise Addition of Acyl Chloride Solution to Ammonia A->C B Cool Concentrated Aqueous Ammonia in Ice Bath B->C D Stir in Ice Bath (1-2 hours) C->D E Vacuum Filtration to Collect Crude Product (White Precipitate) D->E F Wash with Cold Water E->F G Recrystallize from Ethanol/Water F->G H Dry Purified Product Under Vacuum G->H

Caption: Experimental workflow for the synthesis of 3,5-dimethoxybenzamide.

Materials and Equipment

Reagents and Chemicals
ReagentFormulaMW ( g/mol )CAS No.Notes
3,5-Dimethoxybenzoyl chlorideC₉H₉ClO₃200.6217213-57-9Corrosive, reacts with water.[6] Use crude from previous step or freshly purchased.
Ammonium HydroxideNH₄OH35.051336-21-6Concentrated aqueous solution (e.g., 28-30%). Pungent odor.
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Anhydrous grade. Volatile.
Ethanol (EtOH)C₂H₅OH46.0764-17-5For recrystallization.
Deionized WaterH₂O18.027732-18-5For washing and recrystallization.
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6For drying organic solutions (if needed).
Equipment
  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Ice bath

  • Dropping funnel

  • Büchner funnel and filter flask

  • Vacuum source

  • Rotary evaporator (optional)

  • Glassware for recrystallization (Erlenmeyer flasks)

  • Standard laboratory personal protective equipment (PPE)

Detailed Experimental Protocol

This protocol assumes the starting material, 3,5-dimethoxybenzoyl chloride, has been synthesized from 3,5-dimethoxybenzoic acid and thionyl chloride and is used directly without extensive purification.[1][3][5][7]

Reaction Setup
  • Prepare Ammonia Solution: In a suitably sized flask equipped with a magnetic stir bar, place an excess of concentrated aqueous ammonia solution (approximately 5-10 equivalents relative to the acid chloride). Cool this flask in an ice bath with vigorous stirring.[7]

  • Prepare Acyl Chloride Solution: Dissolve the crude 3,5-dimethoxybenzoyl chloride (1 equivalent) in a minimal amount of an anhydrous aprotic solvent, such as dichloromethane (DCM).[1][3] This solution should be prepared just before use, as the acyl chloride is moisture-sensitive.[4]

Amidation Reaction
  • Controlled Addition: Transfer the 3,5-dimethoxybenzoyl chloride solution to a dropping funnel. Add the solution dropwise to the cold, vigorously stirred ammonia solution over 15-30 minutes.[1][7] A white precipitate of 3,5-dimethoxybenzamide should form immediately.[7]

    • Causality Note: A slow, dropwise addition is crucial to control the exothermic reaction and to avoid high local concentrations of the acyl chloride, which could lead to the formation of byproducts like N,N-bis(3,5-dimethoxybenzoyl)amine.[5]

  • Reaction Time: After the addition is complete, continue to stir the mixture in the ice bath for an additional 1-2 hours to ensure the reaction goes to completion.[1][5]

Product Isolation and Work-up
  • Filtration: Collect the white precipitate by vacuum filtration using a Büchner funnel.[5][7]

  • Washing: Wash the collected solid generously with cold deionized water to remove ammonium chloride and any excess ammonia.[7]

  • Drying: Dry the crude product. This can be done by air-drying on the filter or by placing it in a vacuum desiccator.

Purification by Recrystallization

Recrystallization is a highly effective method for purifying the crude 3,5-dimethoxybenzamide.[3] An ethanol/water mixture is a commonly used solvent system.[1][7]

  • Dissolution: Place the crude, dried amide in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.[8]

  • Induce Crystallization: While the solution is still hot, add deionized water dropwise until the solution becomes slightly cloudy (the cloud point). Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the flask to cool slowly to room temperature. Purified crystals of 3,5-dimethoxybenzamide should form. For maximum yield, the flask can then be placed in an ice bath.[3][8]

  • Final Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry thoroughly under vacuum.[3][8]

Troubleshooting and Optimization

IssuePotential Cause(s)Recommended Solution(s)
Low Yield Moisture Contamination: Water hydrolyzes the acyl chloride back to the carboxylic acid.[4][7]Ensure all glassware is dry and use anhydrous solvents. Perform the reaction under an inert atmosphere if necessary.
Incomplete Reaction: Insufficient reaction time or temperature.Allow the reaction to stir for the recommended time. While the initial addition is cold, allowing it to slowly warm to room temperature can help drive it to completion.[1]
Losses during Work-up: Product is too soluble in the wash or recrystallization solvent.Ensure washing is done with cold water. Minimize the amount of hot solvent used during recrystallization.[3]
Unexpected Byproducts N,N-bis(3,5-dimethoxybenzoyl)amine: Formed if the product amide is acylated again.[5]This is more likely with high local concentrations of acyl chloride. Ensure slow, dropwise addition into a vigorously stirred ammonia solution.
Unreacted 3,5-Dimethoxybenzoic Acid: Incomplete conversion to the acid chloride or hydrolysis of the acid chloride.Can be removed by washing an organic extract of the product with a mild aqueous base like sodium bicarbonate solution.[7]

Safety and Handling

All procedures should be performed in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • 3,5-Dimethoxybenzoyl Chloride: This compound is corrosive and causes severe skin burns and eye damage. It reacts violently with water, liberating toxic gas.[6] Handle with extreme care in a dry environment. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[6][9][10][11]

  • Concentrated Ammonium Hydroxide: This is a corrosive and volatile solution with a pungent odor. It can cause respiratory irritation. Avoid inhaling vapors.

  • Dichloromethane (DCM): A volatile organic solvent. Avoid inhalation and skin contact.

References

  • BenchChem. (2025). Synthesis of 3,5-Dimethoxybenzamide - Technical Support Center.
  • BenchChem. (2025). Synthesis of 3,5-Dimethoxybenzamide from 3,5-Dimethoxybenzoic Acid: An In-depth Technical Guide.
  • BenchChem. (2025). Optimizing 3,5-Dimethoxybenzamide Synthesis - Technical Support Center.
  • BenchChem. (2025). An In-depth Technical Guide to 3,5-Dimethoxybenzamide: Discovery and History.
  • BenchChem. (n.d.). A Step-by-Step Guide to Aminolysis of Acyl Chlorides for Amide Synthesis.
  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of N-hydroxy-3,5-dimethoxybenzamide.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • Tokyo Chemical Industry Co., Ltd. (n.d.).
  • Thermo Fisher Scientific. (2010, May 14).
  • TCI Chemicals. (2025, July 7).
  • MilliporeSigma. (2025, November 6).
  • Thermo Fisher Scientific. (2010, May 14).

Sources

Application

Application Note &amp; Protocol: Synthesis of Biotin Dimedone for the Detection of Protein Sulfenation

Abstract This document provides a comprehensive guide for the synthesis of biotin dimedone, a critical chemical probe for the detection and affinity purification of proteins modified by sulfenic acid, a transient and imp...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of biotin dimedone, a critical chemical probe for the detection and affinity purification of proteins modified by sulfenic acid, a transient and important post-translational modification. We present a robust and validated two-stage synthetic protocol, commencing with the synthesis of the dimedone core, followed by its functionalization with a biotin moiety. This guide is intended for researchers in chemical biology, drug discovery, and proteomics. While this note details the established synthesis from standard precursors, we also address the user-specified query regarding the use of 3,5-Dimethoxybenzoate and propose a hypothetical route for the synthesis of a novel probe based on this starting material.

Introduction: The Significance of Biotin Dimedone in Redox Biology

The reversible oxidation of cysteine residues in proteins is a fundamental mechanism for cellular signaling and regulation. Cysteine sulfenic acid (R-SOH) is a key intermediate in these redox pathways.[1][2] However, its transient nature makes it challenging to detect and study. Dimedone (5,5-dimethyl-1,3-cyclohexanedione) is a well-established chemical trap for sulfenic acids, forming a stable thioether linkage.[2] To facilitate the detection and isolation of these modified proteins from complex biological mixtures, dimedone has been functionalized with a biotin tag, creating biotin dimedone.[1][3] The biotin moiety allows for highly specific and high-affinity capture of the labeled proteins using streptavidin-based techniques, enabling their subsequent identification and characterization by methods such as mass spectrometry.[3][4]

This application note provides a detailed, step-by-step protocol for the synthesis of biotin dimedone, empowering researchers to produce this valuable chemical probe in their own laboratories.

Part 1: Established Synthesis of Biotin Dimedone

The most common and efficient synthesis of biotin dimedone is a two-stage process. First, the dimedone core is synthesized, and then a biotin-containing linker is attached.

Stage 1: Synthesis of Dimedone

Dimedone is synthesized via a Michael addition of diethyl malonate to mesityl oxide, followed by an intramolecular Dieckmann condensation (a type of Claisen condensation), and subsequent hydrolysis and decarboxylation.[5][6][7][8]

Reaction Scheme:

G cluster_product Product diethyl_malonate Diethyl Malonate intermediate1 Michael Adduct diethyl_malonate->intermediate1 + Mesityl Oxide mesityl_oxide Mesityl Oxide naome NaOMe, MeOH cyclic_intermediate Cyclic Diketo-ester intermediate1->cyclic_intermediate Intramolecular Condensation naome2 1. NaOMe 2. H3O+ dimedone Dimedone cyclic_intermediate->dimedone Hydrolysis & Decarboxylation hydrolysis NaOH, H2O, Heat decarboxylation HCl, Heat

Figure 1: Overall workflow for the synthesis of Dimedone.

Materials and Reagents:

ReagentFormulaMW ( g/mol )AmountMoles
Diethyl malonateC7H12O4160.178.0 g (8.5 mL)0.05
Mesityl oxideC6H10O98.144.9 g (6.0 mL)0.05
Sodium metalNa22.991.15 g0.05
Absolute EthanolC2H5OH46.07~35 mL-
Potassium hydroxideKOH56.116.3 g0.112
Hydrochloric acid, concentratedHCl36.46As needed-
AcetoneC3H6O58.08For recrystallization-

Protocol:

Session 1: Michael Addition and Cyclization [9]

  • Preparation of Sodium Ethoxide: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 30 mL of absolute ethanol. Carefully add 1.15 g of sodium metal in small pieces at a rate that maintains a gentle boil.

  • Michael Addition: Once all the sodium has dissolved, add 8.5 mL of diethyl malonate dropwise over 5 minutes. Then, add 6.0 mL of mesityl oxide dropwise over 5 minutes, followed by 5 mL of absolute ethanol.

  • Reflux: Heat the reaction mixture to reflux with stirring for 45 minutes using a water bath.

  • Saponification: Prepare a solution of 6.3 g of potassium hydroxide in 25 mL of water and add it dropwise to the reaction mixture. Reflux for an additional 45 minutes.

  • Storage: Turn off the heat and allow the mixture to cool to room temperature. The mixture can be stored until the next laboratory session.

Session 2: Work-up and Purification [9]

  • Solvent Removal: Using a rotary evaporator, distill off approximately 35 mL of the ethanol-water mixture.

  • Extraction: Cool the residue in an ice bath and extract with 25 mL of diethyl ether. Retain the aqueous layer.

  • Acidification and Decarboxylation: Return the aqueous layer to the reaction flask and acidify to pH 1 with concentrated hydrochloric acid. Reflux the mixture for 15 minutes in an oil bath.

  • Crystallization: Cool the mixture in an ice bath until crystallization is complete.

  • Filtration and Washing: Filter the crude product under vacuum and wash with 25 mL of cold water, followed by 25 mL of petroleum ether.

  • Recrystallization: Recrystallize the crude dimedone from a 1:1 mixture of acetone and water to yield pure dimedone as white crystals.

  • Drying and Characterization: Dry the crystals in a desiccator. The expected yield is 67-85%.[10] The melting point should be in the range of 147-149 °C.

Stage 2: Biotinylation of Dimedone

This stage involves the synthesis of a dimedone derivative with a reactive handle, followed by coupling to a biotinylated linker. A common strategy is to first synthesize 2-aminodimedone, which can then be acylated with an activated biotin derivative.

Reaction Scheme:

G cluster_stage1 Amination of Dimedone cluster_stage2 Biotinylation dimedone Dimedone dimedone_oxime Dimedone Oxime dimedone->dimedone_oxime + Hydroxylamine hydroxylamine Hydroxylamine aminodimedone 2-Aminodimedone dimedone_oxime->aminodimedone Reduction reduction H2, Pd/C biotin_dimedone Biotin Dimedone aminodimedone->biotin_dimedone + Biotin-NHS Ester biotin_nhs Biotin-NHS Ester coupling DMF, Et3N

Figure 2: Workflow for the biotinylation of Dimedone.

Materials and Reagents:

ReagentFormulaMW ( g/mol )Supplier (Example)
DimedoneC8H12O2140.18Synthesized in Stage 1
Hydroxylamine hydrochlorideNH2OH·HCl69.49Sigma-Aldrich
Sodium acetateCH3COONa82.03Sigma-Aldrich
Palladium on Carbon (10%)Pd/C-Sigma-Aldrich
Biotin-NHS esterC14H19N3O5S341.38Thermo Fisher Scientific
N,N-Dimethylformamide (DMF)C3H7NO73.09Sigma-Aldrich
Triethylamine (Et3N)C6H15N101.19Sigma-Aldrich
Dichloromethane (DCM)CH2Cl284.93Sigma-Aldrich
Methanol (MeOH)CH3OH32.04Sigma-Aldrich

Protocol:

Part A: Synthesis of 2-Aminodimedone

  • Formation of Dimedone Oxime: Dissolve 1.40 g (10 mmol) of dimedone and 0.83 g (12 mmol) of hydroxylamine hydrochloride in 20 mL of ethanol. Add 1.64 g (20 mmol) of sodium acetate and reflux the mixture for 2 hours. Cool the reaction mixture and remove the solvent under reduced pressure. Resuspend the residue in water and filter to collect the crude dimedone oxime.

  • Reduction to 2-Aminodimedone: Suspend the crude dimedone oxime in 50 mL of methanol. Add 100 mg of 10% Pd/C. Hydrogenate the mixture in a Parr hydrogenator at 50 psi of H2 for 12 hours. Filter the catalyst through a pad of Celite and concentrate the filtrate to obtain 2-aminodimedone.

Part B: Coupling of 2-Aminodimedone with Biotin-NHS Ester

  • Reaction Setup: Dissolve 1.55 g (10 mmol) of 2-aminodimedone in 20 mL of anhydrous DMF. Add 1.4 mL (10 mmol) of triethylamine. To this solution, add a solution of 3.41 g (10 mmol) of Biotin-NHS ester in 10 mL of anhydrous DMF dropwise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Work-up: Pour the reaction mixture into 200 mL of ice-water. A white precipitate will form. Filter the precipitate and wash with cold water.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane (0-10%) to yield pure biotin dimedone.

Part 2: Characterization of Biotin Dimedone

The final product should be characterized to confirm its identity and purity.

TechniqueExpected Results
¹H NMR Peaks corresponding to the dimedone backbone (methyl and methylene protons), the biotin moiety (protons of the fused rings and the valeric acid side chain), and the linker.
¹³C NMR Carbon signals for the carbonyl groups of dimedone, the thiophene and urea rings of biotin, and the aliphatic carbons of the entire structure.
Mass Spectrometry (ESI-MS) A molecular ion peak corresponding to the calculated mass of biotin dimedone ([M+H]⁺ or [M+Na]⁺).
FT-IR Characteristic stretching frequencies for N-H (amide), C=O (ketone and amide), and C-H bonds.

Part 3: Discussion on the Use of 3,5-Dimethoxybenzoate

The user's query specified the use of 3,5-Dimethoxybenzoate as a reactant. It is important to note that this compound is not a standard or direct precursor for the synthesis of the conventional biotin dimedone structure. The dimedone core is typically constructed from aliphatic precursors.

However, in the spirit of novel probe development, one could envision a hypothetical synthetic route to create a novel biotinylated aromatic probe derived from 3,5-Dimethoxybenzoate. This would not be "biotin dimedone" but a different molecule with a potential application as a trapping reagent.

Hypothetical Synthetic Pathway:

G dmb 3,5-Dimethoxybenzoate dmb_alcohol 3,5-Dimethoxybenzyl Alcohol dmb->dmb_alcohol Reduction reduction 1. SOCl2 2. NaBH4 dmb_aldehyde 3,5-Dimethoxy- benzaldehyde dmb_alcohol->dmb_aldehyde Oxidation oxidation PCC cinnamic_acid_deriv 3,5-Dimethoxy- cinnamic Acid Derivative dmb_aldehyde->cinnamic_acid_deriv Knoevenagel Condensation knoevenagel Malonic Acid, Piperidine aromatic_dicarbonyl Aromatic Dicarbonyl Intermediate cinnamic_acid_deriv->aromatic_dicarbonyl Michael Addition & Cyclization michael_addition Dimethyl Malonate, NaOMe final_probe Novel Biotinylated Aromatic Probe aromatic_dicarbonyl->final_probe Functionalization & Biotinylation biotinylation Biotinylation

Figure 3: Hypothetical pathway for a novel probe from 3,5-Dimethoxybenzoate.

This speculative route involves converting 3,5-Dimethoxybenzoate into an aldehyde, followed by a Knoevenagel condensation and a subsequent Michael addition/cyclization to form an aromatic dicarbonyl system. This core could then be functionalized and biotinylated. This would be a challenging, multi-step synthesis requiring significant research and development.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of biotin dimedone, a valuable tool in redox biology. The established two-stage synthesis is presented with clear, step-by-step instructions. While the use of 3,5-Dimethoxybenzoate is not standard for this synthesis, we have provided a conceptual framework for how it could be used to develop novel chemical probes. For researchers aiming to study protein sulfenation, the established synthesis of biotin dimedone is the recommended and validated approach.

References

  • Filo. (2026, March 3). Synthesis of dimedone. Retrieved from [Link]

  • Zubrick, J. W. (n.d.). Chemistry 3719L – Weeks 11-12 Michael reaction – Synthesis of Dimedone. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 5,5-dimethyl-1,3-cyclohexanedione. Retrieved from [Link]

  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2020, August 28). 3.2.3. Synthesis of Dimedone. Retrieved from [Link]

  • Bartleby. (n.d.). Dimedone Synthesis. Retrieved from [Link]

  • Charles, R., Schroder, E., May, G., & Eaton, P. (2007). Protein Sulfenation as a Redox Sensor: Proteomics Studies Using a Novel Biotinylated Dimedone Analogue. ResearchGate. Retrieved from [Link]

  • Poole, L. B., & Nelson, K. J. (2010). Use of Dimedone-Based Chemical Probes for Sulfenic Acid Detection: Methods to Visualize and Identify Labeled Proteins. PMC. Retrieved from [Link]

  • Klomsiri, C., et al. (2010). Use of Dimedone-Based Chemical Probes for Sulfenic Acid Detection: Evaluation of Conditions Affecting Probe Incorporation into Redox-Sensitive Proteins. PMC. Retrieved from [Link]

  • Grissom, C. B., & Senturia, M. D. (1949). Synthesis of biotin. Google Patents.
  • Nelson, K. J., et al. (2010). Use of dimedone-based chemical probes for sulfenic acid detection methods to visualize and identify labeled proteins. PubMed. Retrieved from [Link]

  • Liebler, D. C., & Jones, A. D. (2014). Direct Detection of Biotinylated Proteins by Mass Spectrometry. ACS Publications. Retrieved from [Link]

  • Biagini, B., et al. (2023). Updating Dimedone: The Humble Hero of the Organic Laboratory. Kent Academic Repository. Retrieved from [Link]

Sources

Method

Application Note: High-Yield Synthesis of 5,7-Dimethoxy-4-methylphthalide from Methyl 3,5-Dimethoxybenzoate

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Technical Guide & Experimental Protocol Introduction & Strategic Rationale 5,7-Dimethoxy-4-methylphthalide is a highly v...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Technical Guide & Experimental Protocol

Introduction & Strategic Rationale

5,7-Dimethoxy-4-methylphthalide is a highly valued bicyclic intermediate utilized in the total synthesis of mycophenolic acid (MPA) and its structural analogues[1]. MPA is a potent, non-competitive inhibitor of inosine monophosphate dehydrogenase (IMPDH), making it a cornerstone in immunosuppressive therapies and a primary target for antineoplastic and antiviral drug development[1].

Historically, assembling the phthalide core required lengthy and inefficient sequences (e.g., 11 steps with an 8% yield via Alder-Rickert reactions)[1]. The protocol detailed in this Application Note describes a highly optimized, 5-step synthetic pathway starting from the commercially available and cost-effective methyl 3,5-dimethoxybenzoate. This streamlined route achieves an overall yield of approximately 55% by leveraging tandem reactions and regioselective functionalizations[1].

Mechanistic Insights & Experimental Causality

As a self-validating synthetic system, every step in this pathway is designed to set up the precise electronic and steric requirements for the subsequent transformation.

  • Step 1: Regioselective Formylation: The synthesis initiates with the formylation of methyl 3,5-dimethoxybenzoate. The two electron-donating methoxy groups strongly activate the aromatic ring, directing the incoming electrophile to the sterically accessible 2-position (between the ester and methoxy group).

  • Step 2 & 3: Sequential Reductions: The C2-formyl group is deoxygenated via catalytic hydrogenation to establish the C4-methyl group of the final phthalide. Subsequently, the ester is reduced to a benzylic alcohol using lithium aluminum hydride ( LiAlH4​ ).

  • Step 4: Tandem Chlorination-Formylation (Vilsmeier-Haack): This is a critical efficiency node. Treatment of the benzylic alcohol with POCl3​ in DMF achieves two transformations simultaneously[1]. The primary hydroxyl group is converted into a benzylic chloride (a necessary leaving group for the final lactonization), while the electron-rich aromatic ring undergoes electrophilic formylation at the remaining activated position[1].

  • Step 5: Pinnick Oxidation & Intramolecular Lactonization: The resulting aldehyde is oxidized to a carboxylic acid using sodium chlorite ( NaClO2​ )[1]. A critical experimental choice here is the addition of hydrogen peroxide ( H2​O2​ ) to scavenge hypochlorous acid ( HOCl ) byproducts, preventing unwanted electrophilic chlorination of the highly activated aromatic ring[1]. Following oxidation, alkaline treatment ( Na2​CO3​ ) deprotonates the acid, triggering an intramolecular SN​2 attack of the carboxylate onto the adjacent benzylic chloride to forge the stable 5-membered lactone ring[1].

Visual Synthetic Workflow

Synthesis_Pathway SM Methyl 3,5-dimethoxybenzoate Int1 Methyl 2-formyl-3,5-dimethoxybenzoate SM->Int1 Step 1: Regioselective Formylation Int2 Methyl 3,5-dimethoxy-2-methylbenzoate Int1->Int2 Step 2: Deoxygenative Hydrogenation Int3 3,5-Dimethoxy-2-methylbenzyl alcohol Int2->Int3 Step 3: Ester Reduction Int4 2-(Chloromethyl)-4,6-dimethoxy-3-methylbenzaldehyde Int3->Int4 Step 4: Tandem Vilsmeier-Haack Prod 5,7-Dimethoxy-4-methylphthalide Int4->Prod Step 5: Pinnick Oxidation & Lactonization

Figure 1: Five-step synthetic workflow for 5,7-dimethoxy-4-methylphthalide.

Step-by-Step Experimental Protocols

Protocol A: Preparation of Intermediates (Steps 1–3)
  • Formylation: Dissolve methyl 3,5-dimethoxybenzoate in anhydrous CH2​Cl2​ . Cool to 0 °C and add TiCl4​ followed by dichloromethyl methyl ether. Stir at room temperature until complete. Quench with ice water and extract with CH2​Cl2​ to yield methyl 2-formyl-3,5-dimethoxybenzoate.

  • Hydrogenation: Dissolve the formylated product in methanol. Add 10% Pd/C catalyst. Hydrogenate in a Parr apparatus at room temperature until hydrogen uptake ceases. Filter through Celite and concentrate to afford methyl 3,5-dimethoxy-2-methylbenzoate. (Note: Alternative reduction using TFA/ Et3​SiH is possible but yields are significantly lower at ~40%)[1].

  • Ester Reduction: Dissolve the methylated ester in anhydrous THF. Slowly add LiAlH4​ at 0 °C. Quench using the Fieser method (water, 15% NaOH, water), filter the aluminum salts, and concentrate to yield 3,5-dimethoxy-2-methylbenzyl alcohol.

Protocol B: Tandem Chlorination-Formylation (Step 4)
  • Dissolve 3,5-dimethoxy-2-methylbenzyl alcohol in anhydrous DMF under an inert atmosphere.

  • Cool the solution to 0 °C and add POCl3​ dropwise.

  • Heat the reaction mixture to 60 °C to drive both the chlorination of the benzylic alcohol and the formylation of the aromatic ring[1].

  • Quench the reaction by pouring over crushed ice. Extract with ethyl acetate, wash with brine, dry over Na2​SO4​ , and concentrate in vacuo.

  • Validation: The product, 2-(chloromethyl)-4,6-dimethoxy-3-methylbenzaldehyde, is isolated as a yellow solid (approx. 90% yield)[1]. 1H NMR should confirm the presence of the aldehyde proton ( δ ~10.51) and the benzylic chloride ( δ ~5.15)[1].

Protocol C: Pinnick Oxidation & Lactonization (Step 5)

The following quantities are scaled based on the validated procedure by [1].

  • Oxidation: Suspend 2-(chloromethyl)-4,6-dimethoxy-3-methylbenzaldehyde (5.88 g, 25.7 mmol) in acetonitrile (210 mL) at 20 °C[1].

  • Add a solution of NaH2​PO4​⋅xH2​O (2.23 g, 15.9 mmol) in water (24 mL)[1].

  • Add 50% H2​O2​ (2.18 mL, 38.8 mmol) followed by a solution of 80% NaClO2​ (4.41 g, 38.9 mmol) in water (11 mL)[1]. Stir the resulting mixture at 20 °C for 2.5 h[1].

  • Quenching: Add Na2​SO3​ (4.12 g, 38.9 mmol) to quench unreacted oxidants and stir the yellow solution for 30 min[1].

  • Isolation of Acid: Adjust the pH to 1 with HCl solution. Dilute with ethyl acetate/water (500 mL, 1:1) and separate the phases[1]. Extract the aqueous layer with ethyl acetate (200 mL). Wash the combined organic layers with water (500 mL), dry ( Na2​SO4​ ), and concentrate[1].

  • Lactonization: Dissolve the crude residue in a mixture of dioxane (165 mL) and 6% Na2​CO3​ solution (470 mL)[1]. Heat at reflux for 2.5 h to drive the intramolecular cyclization[1].

  • Final Workup: Cool to room temperature, acidify (pH=1) with HCl, and stir overnight[1]. Add methylene chloride (300 mL) and water (100 mL), separate layers, and extract the aqueous phase with methylene chloride (150 mL)[1]. Wash the combined organics with 5% Na2​CO3​ and water, dry ( Na2​SO4​ ), and concentrate to afford 5,7-dimethoxy-4-methylphthalide (3.73 g, 70% yield) as a yellowish solid[1].

Quantitative Data Summary

StepReaction TypeStarting MaterialKey ReagentsProductTypical Yield
1 Regioselective FormylationMethyl 3,5-dimethoxybenzoate TiCl4​ , Cl2​CHOMe Methyl 2-formyl-3,5-dimethoxybenzoate~85%
2 Deoxygenative ReductionMethyl 2-formyl-3,5-dimethoxybenzoate H2​ , Pd/C Methyl 3,5-dimethoxy-2-methylbenzoate~95%
3 Ester ReductionMethyl 3,5-dimethoxy-2-methylbenzoate LiAlH4​ , THF3,5-Dimethoxy-2-methylbenzyl alcohol~90%
4 Tandem Vilsmeier-Haack3,5-Dimethoxy-2-methylbenzyl alcohol POCl3​ , DMF2-(Chloromethyl)-4,6-dimethoxy-3-methylbenzaldehyde90%
5 Pinnick Oxidation & Lactonization2-(Chloromethyl)-4,6-dimethoxy-3-methylbenzaldehyde1) NaClO2​ , H2​O2​ ; 2) Na2​CO3​ , reflux5,7-Dimethoxy-4-methylphthalide70%
Total Overall Pathway Methyl 3,5-dimethoxybenzoate - 5,7-Dimethoxy-4-methylphthalide ~55%

References

  • Makara, G. M., Klubek, K., & Anderson, W. K. (1996). An Improved Synthesis of 5,7-Dimethoxy-4-methylphthalide, A Key Intermediate in the Synthesis of Mycophenolic Acid. Synthetic Communications, 26(10), 1935-1942. URL:[Link]

Sources

Application

Application Note &amp; Protocol: Manufacturing 4-Hydroxy-3,5-dimethoxybenzoic Acid (Syringic Acid)

Executive Summary 4-Hydroxy-3,5-dimethoxybenzoic acid (commonly known as Syringic acid, CAS: 530-57-4) is a high-value phenolic compound characterized by a benzene ring substituted with one hydroxyl group, two methoxy gr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Hydroxy-3,5-dimethoxybenzoic acid (commonly known as Syringic acid, CAS: 530-57-4) is a high-value phenolic compound characterized by a benzene ring substituted with one hydroxyl group, two methoxy groups, and a carboxylic acid moiety[1]. It serves as a potent antioxidant, an anti-inflammatory agent, and a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs)[1],. This application note provides drug development professionals and synthetic chemists with a comprehensive, self-validating guide to the manufacturing of syringic acid, detailing the mechanistic rationale behind both traditional chemical synthesis and modern biocatalytic approaches.

Mechanistic Pathways & Synthesis Strategy

The synthesis of syringic acid requires precise control over the highly reactive phenolic core. Researchers typically employ one of three primary routes, each governed by specific mechanistic causalities:

Route A: Protection-Oxidation-Hydrolysis of Syringaldehyde

Direct oxidation of syringaldehyde is highly problematic; the unprotected para-hydroxyl group makes the aromatic ring susceptible to over-oxidation, leading to benzoquinone byproducts and significant yield loss. To circumvent this, a three-step sequence is employed[2]:

  • Esterification: Acetylation protects the phenolic -OH, isolating the aromatic core from oxidative stress.

  • Oxidation: Hydrogen peroxide ( H2​O2​ ) selectively oxidizes the aldehyde to a carboxylic acid.

  • Hydrolysis: Alkaline treatment removes the acetyl protecting group, followed by acidification to precipitate the final product.

SyringicAcidSynthesis Start Syringaldehyde (Starting Material) Step1 Esterification (Acetic Anhydride, Reflux) Start->Step1 Intermediate1 O-Acetylsyringaldehyde Step1->Intermediate1 Step2 Oxidation (H2O2, 50-80°C) Intermediate1->Step2 Intermediate2 O-Acetylsyringic Acid Step2->Intermediate2 Step3 Hydrolysis (NaOH, Reflux) Intermediate2->Step3 Acidification Acidification (Mineral Acid to pH 2-3) Step3->Acidification Product Syringic Acid (Yield > 86%) Acidification->Product

Workflow for the chemical synthesis of syringic acid from syringaldehyde.

Route B: Selective Demethylation of 3,4,5-Trimethoxybenzoic Acid (TMBA)

TMBA can be selectively demethylated at the para-position. While acidic demethylation (using concentrated sulfuric acid) often yields complex mixtures including gallic acid[3], basic demethylation using an excess of alkali hydroxide in ethylene glycol is highly selective[4]. The causality behind this selectivity lies in the steric hindrance of the meta-methoxy groups, which directs the nucleophilic attack of the hydroxide ion exclusively to the less sterically hindered para-methoxy group at elevated temperatures.

Route C: Biocatalytic Oxidation in Deep Eutectic Solvents (DES)

Emerging green chemistry utilizes recombinant E. coli expressing aryl-alcohol oxidase (AAO) to convert lignin-derived syringaldehyde directly to syringic acid[5]. Because syringic acid has low aqueous solubility, a Deep Eutectic Solvent (DES) system (e.g., Choline chloride/Urea) is utilized. The DES enhances substrate solubility and stabilizes the whole-cell biocatalyst, enabling mild, environmentally friendly production without the need for protecting groups[5].

BiocatalyticPathway Lignin Lignin Depolymerization SD Syringaldehyde (SD) Lignin->SD Biocatalyst Recombinant E. coli (CgAAO-Y335F) SD->Biocatalyst Enzymatic Oxidation SA Syringic Acid (SA) Biocatalyst->SA DES Deep Eutectic Solvent (ChCl/Urea + Fe3+) DES->Biocatalyst Enhances Solubility & Yield

Biocatalytic conversion of lignin-derived syringaldehyde using AAO in DES.

Comparative Process Metrics

Synthesis RouteStarting MaterialKey ReagentsTypical YieldPurityEnvironmental Impact
Route A (Protection/Oxidation) SyringaldehydeAcetic Anhydride, H2​O2​ , NaOH> 86.5%[2]> 98.6%Moderate (Requires atom-inefficient protecting groups)
Route B (Basic Demethylation) 3,4,5-TMBANaOH, Ethylene Glycol85 - 90%[3]> 95.0%High (High energy/temperature requirements)
Route C (Biocatalytic) SyringaldehydeE. coli (AAO), ChCl/Urea DES~ 75.0%[5]> 98.0%Low (Green chemistry, mild aqueous conditions)

Standard Operating Protocols (SOPs)

The following protocols are designed as self-validating systems. In-Process Controls (IPCs) are embedded within the steps to ensure researchers can verify the success of each transformation before proceeding.

SOP 1: High-Yield Chemical Synthesis via Protected Syringaldehyde (Route A)

Reference standard adapted from industrial patent literature[2].

Step 1: Esterification (Protection)

  • Procedure: In a reaction flask, combine syringaldehyde (0.1 mol) and acetic anhydride (0.25 mol). Heat the mixture to reflux with continuous stirring for 2 to 3 hours. Cool the reaction mixture to 35 °C.

  • Causality: Acetic anhydride acetylates the free phenolic group, shielding the aromatic ring from destructive over-oxidation and radical formation in the subsequent step.

  • Self-Validation (IPC): Perform Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). The complete disappearance of the syringaldehyde starting spot confirms total acetylation.

Step 2: Oxidation

  • Procedure: To the cooled esterification liquid, continuously add hydrogen peroxide ( H2​O2​ , 0.15 to 0.35 mol) dropwise over 0.5 to 2 hours. Following the addition, raise the temperature to 50–80 °C and maintain stirring for 5 to 16 hours. Cool to 0–15 °C.

  • Causality: Slow, continuous addition of H2​O2​ controls the exothermic oxidation of the aldehyde to the carboxylic acid, preventing thermal degradation.

  • Self-Validation (IPC): Monitor the reaction via HPLC. Proceed to the next step only when the O-acetylsyringaldehyde peak area is <1%.

Step 3: Hydrolysis & Acidification (Deprotection & Precipitation)

  • Procedure: Add sodium hydroxide (NaOH, 0.1 to 0.15 mol) to the mixture. Heat to 80–110 °C and reflux for 1 to 3 hours. Cool the mixture and neutralize with a mineral acid (e.g., HCl) until the pH reaches 2 to 3. Cool further to 10–30 °C to induce crystallization. Filter and dry the precipitate.

  • Causality: NaOH cleaves the acetyl ester, regenerating the free phenol. Subsequent acidification protonates the carboxylate, drastically reducing its aqueous solubility and forcing the syringic acid to crystallize out of the solution.

  • Self-Validation (IPC): Verify the acidification endpoint using a calibrated pH meter (Target: pH 2.5). Confirm product identity and purity via melting point analysis; pure syringic acid melts at 204–207 °C.

SOP 2: Selective Demethylation of TMBA (Route B)

Reference standard adapted from US Patent 4,191,841[4].

Step 1: Basic Demethylation

  • Procedure: Charge a distillation apparatus with 3,4,5-trimethoxybenzoic acid (1.0 mol), sodium hydroxide (3.2 mol), and ethylene glycol (400 g). Heat the heterogeneous medium to initiate the reaction.

  • Causality: Ethylene glycol acts as a high-boiling solvent that facilitates the nucleophilic attack of the hydroxide ion on the sterically accessible para-methoxy group.

  • Self-Validation (IPC): Progressively distill off the ethylene glycol monomethyl ether and water as they form. The volume of the collected distillate serves as a direct stoichiometric indicator of reaction progress.

Step 2: Isolation

  • Procedure: Once distillation ceases, cool the mixture and separate the resulting 4-hydroxy-3,5-dimethoxybenzoic acid by acidifying the medium with a strong mineral acid (hydrochloric or sulfuric acid). Crystallize the product in water, filter, and dry.

  • Self-Validation (IPC): Perform an acidimetric assay. The final powder should yield an assay of ≥96.0%.

References[1] Title: Syringic acid: A promising phenolic phytochemical with extensive therapeutic applications

Source: ffhdj.com URL: 4] Title: US4191841A - Process for manufacturing 4-hydroxy-3,5-dimethoxy benzoic acid from 3,4,5-trimethoxybenzoic acid Source: google.com URL: 5] Title: Efficient Whole-Cell Biocatalytic Transformation of Lignin-Derived Syringaldehyde to Syringic Acid with Aryl-Alcohol Oxidase in Deep Eutectic Solvent System - PMC Source: nih.gov URL: 2] Title: CN104693022A - Synthesis method of high-purity high-yield syringic acid Source: google.com URL: 3] Title: CN1240786A - Process for preparing syringic acid Source: google.com URL: ] Title: 4-Hydroxy-3,5-dimethoxybenzoic acid for synthesis 530-57-4 Source: sigmaaldrich.com URL:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 3,5-Dimethoxybenzoic Acid Synthesis

Welcome to the Technical Support Center for the synthesis of 3,5-Dimethoxybenzoic Acid . Designed for researchers, application scientists, and drug development professionals, this guide bypasses generic advice to focus o...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 3,5-Dimethoxybenzoic Acid . Designed for researchers, application scientists, and drug development professionals, this guide bypasses generic advice to focus on the mechanistic causality behind yield optimization.

The synthesis of 3,5-Dimethoxybenzoic Acid is most commonly and efficiently achieved through the exhaustive methylation of 3,5-dihydroxybenzoic acid[1]. While the reaction appears straightforward on paper, variations in phase-transfer dynamics, reagent stoichiometry, and thermal control dictate whether your yield is 60% or 98%.

Quantitative Data: Comparative Synthesis Efficiencies

To establish a baseline for optimization, the table below summarizes the quantitative efficiencies of the most prevalent synthetic routes. The Potassium Carbonate/Acetone method remains the gold standard for high-yield, high-purity bench-scale synthesis[1][2].

Synthesis RouteStarting MaterialReagents & SolventKey Reaction ConditionsReported Yield
Method 1 (Gold Standard) 3,5-Dihydroxybenzoic acidDimethyl sulfate, K₂CO₃ (Acetone)Reflux at 55 °C, followed by alkaline hydrolysis at 75 °C98% [1][2]
Method 2 (Aqueous Base) 3,5-Dihydroxybenzoic acidDimethyl sulfate, NaOH (Water)Staged temp ramp (28–35 °C then 50–55 °C), reflux~80-85% [1]
Method 3 (Oxidation) 3,5-DimethoxybenzaldehydeKCN-KI, O₂ (Alcohols)80 °C for 24h (Yields ester; requires subsequent hydrolysis)48-71% [3]

Mechanistic Workflow

The following diagram illustrates the logical progression and chemical transformations of the gold-standard protocol.

SynthesisWorkflow A 3,5-Dihydroxybenzoic Acid (Starting Material) B Methylation (DMS, K2CO3, Acetone, 55°C) A->B Alkylation C Intermediate Mixture (Ester + Acid) B->C Solvent Removal D Alkaline Hydrolysis (NaOH, H2O, 75°C, pH 14) C->D Ester Cleavage E Acidification & Precip. (HCl, pH ~6) D->E Neutralization F 3,5-Dimethoxybenzoic Acid (Target Product, >95% Yield) E->F Filtration

Workflow for the optimized synthesis of 3,5-Dimethoxybenzoic Acid.

The Gold Standard Protocol: Step-by-Step Methodology

This self-validating protocol is optimized for a 10 mmol scale, consistently yielding ~98% when thermal and pH parameters are strictly observed[2][4].

  • Substrate Dissolution: Add 3,5-dihydroxybenzoic acid (1.54 g, 10 mmol) to a 100 mL single-neck round-bottom flask. Add 20 mL of anhydrous acetone and stir until fully dissolved[2][4].

  • Base Suspension: Introduce anhydrous potassium carbonate (4.14 g, 30 mmol) to the solution at room temperature[2][4]. Ensure vigorous magnetic stirring to maintain a uniform suspension.

  • Controlled Alkylation: Carefully add dimethyl sulfate (DMS) (3.5 mL, ~37 mmol) dropwise to the mixture[4][5]. Critical: Monitor internal temperature to prevent exothermic spikes.

  • Reflux: Equip the flask with a reflux condenser. Heat the mixture to 55 °C and allow it to reflux overnight (approx. 12-16 hours)[2][4].

  • Solvent Evaporation: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure (rotary evaporation) to quantitatively remove the acetone[4][5].

  • Ester Hydrolysis: Re-suspend the crude residue in 30 mL of deionized water. Add 30% aqueous sodium hydroxide solution dropwise until the pH reaches 14. Heat this highly basic solution to 75 °C and maintain for exactly 4 hours[2][4].

  • Target Precipitation: Cool the system to room temperature. Slowly add concentrated hydrochloric acid dropwise until the pH reaches approximately 6[2][4]. A dense white solid will precipitate.

  • Isolation: Filter the solid under vacuum, wash thoroughly with ice-cold water to remove inorganic salts, and dry under a high vacuum to yield the target compound (approx. 1.78 g, 98% yield)[2][5].

Troubleshooting Guides & FAQs

Q1: Why is my final yield persistently low (<80%) despite complete consumption of the starting material?

Causality: Dimethyl sulfate (DMS) is a highly reactive, non-selective methylating agent. Under basic conditions, it not only etherifies the phenolic hydroxyl groups but also esterifies the carboxylic acid, forming methyl 3,5-dimethoxybenzoate as a major intermediate[1][6]. If the subsequent alkaline hydrolysis step is truncated or omitted, this ester remains un-cleaved. Because the ester does not precipitate at pH 6, it is lost in the filtrate. Validation System: Run a TLC (Thin-Layer Chromatography) or GC-MS on the mother liquor after filtration. The presence of a highly non-polar, high-Rf spot confirms incomplete ester cleavage. To resolve this, strictly enforce the hydrolysis parameters: pH 14, 75 °C, for a minimum of 4 hours[2][4].

Q2: What causes the formation of dark, tarry byproducts during the initial methylation stage?

Causality: This is a classic symptom of thermal runaway and localized basic oxidation. The reaction between DMS and phenoxide ions is highly exothermic. If DMS is added too rapidly, or if the K₂CO₃ is poorly suspended, localized hot spots occur[1][5]. At elevated temperatures, electron-rich phenolic intermediates are highly susceptible to oxidative degradation. Validation System: Monitor the internal temperature continuously during DMS addition. It must not spike above 55 °C. Ensure vigorous mechanical or magnetic stirring and maintain a strict dropwise addition rate (e.g., 1 drop per second)[4][5].

Q3: Can I substitute acetone with an aqueous NaOH system to eliminate organic solvent waste?

Causality: Yes, an aqueous NaOH system is a viable industrial alternative[1]. However, it fundamentally alters the reaction kinetics. In acetone, K₂CO₃ acts as a heterogeneous base that deprotonates phenols while protecting DMS from rapid hydrolysis. In water, NaOH competitively hydrolyzes DMS into methanol and sodium methyl sulfate. Validation System: If switching to an aqueous system, you must compensate for DMS hydrolysis by increasing the DMS stoichiometric excess and employing a staged temperature ramp (28–35 °C for 40 mins, then 50–55 °C) to balance alkylation against reagent degradation[1].

Q4: Why is the precipitation pH specifically targeted at ~6 rather than highly acidic (pH 1-2)?

Causality: The target pH of 6 is precisely calibrated to the pKa of 3,5-dimethoxybenzoic acid. At pH 6, the carboxylate salt is fully protonated to the free acid, inducing rapid crystallization[2][4]. Over-acidifying to pH 1-2 forces the co-precipitation of inorganic salts (e.g., KCl or NaCl generated during neutralization) and can cause the product to "oil out," trapping impurities within the crystal lattice. Validation System: Measure the ash content of your final dried product. High ash content indicates over-acidification and inorganic salt entrapment. If this occurs, re-dissolve the product in mild base and re-precipitate strictly at pH 6.

References

  • Catalytic Oxidative Conversion of Aldehydes to Carboxylic Esters and Acids under Mild Conditions SciSpace URL:[Link]

Sources

Optimization

challenges and solutions in demethylation of 3,5-Dimethoxybenzoic acid

Welcome to the Technical Support Center for aryl ether demethylation. Converting 3,5-Dimethoxybenzoic acid (DMBA) to 3,5-Dihydroxybenzoic acid (DHBA) is a critical deprotection step in synthetic chemistry.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for aryl ether demethylation. Converting 3,5-Dimethoxybenzoic acid (DMBA) to 3,5-Dihydroxybenzoic acid (DHBA) is a critical deprotection step in synthetic chemistry. This guide is designed for researchers and drug development professionals to troubleshoot common bottlenecks, understand the mechanistic causality behind reagent choices, and implement self-validating experimental protocols.

Mechanistic Insights & Reagent Selection (FAQ)

Q: Why is the demethylation of 3,5-Dimethoxybenzoic acid more challenging than standard anisole derivatives? A: DMBA contains a carboxylic acid group in addition to the two methoxy ethers. Reagents like Boron Tribromide ( BBr3​ ) are strong Lewis acids that will coordinate not only to the ethereal oxygens but also to the carbonyl oxygen of the carboxylic acid[1]. Therefore, standard 1:1 stoichiometric ratios will fail. You must use one equivalent of BBr3​ per ether group, plus an extra equivalent for the carboxylic acid, to drive the reaction to completion[1].

Q: What are the primary methods for cleaving these aryl methyl ethers? A: The two most robust methods are:

  • Lewis Acid-Mediated Cleavage ( BBr3​ ): Operates at mild temperatures with high functional group tolerance, but requires strictly anhydrous conditions and careful quenching[2].

  • Pyridine Hydrochloride (Solvent-Free Melt or Microwave): Operates at high temperatures (180–200 °C). It is excellent for stubborn, sterically hindered ethers but carries a risk of product decarboxylation if not carefully monitored[3].

Mechanism A 3,5-Dimethoxybenzoic Acid (Starting Material) B BBr3 Coordination (Lewis Acid-Base Complex) A->B + BBr3 (excess) C Nucleophilic Attack (Br- cleaves O-CH3) B->C Heat to RT D Aryl Borate Intermediate + CH3Br C->D - CH3Br E Aqueous Hydrolysis (Quench with H2O/MeOH) D->E + H2O F 3,5-Dihydroxybenzoic Acid (Final Product) E->F - B(OH)3, - HBr

Mechanistic pathway of BBr3-mediated demethylation of 3,5-Dimethoxybenzoic acid.

Experimental Protocols: Self-Validating Systems

Protocol A: BBr3​ -Mediated Demethylation (Standard Lab Scale)

Causality Focus: BBr3​ acts by forming a complex with the oxygen atoms, weakening the O-CH3​ bond, followed by bromide ion attack to release methyl bromide gas[4]. Aqueous workup is mandatory to hydrolyze the resulting intermediate aryl borate esters into the final phenol[4].

Step-by-Step Methodology:

  • Preparation: Flame-dry a 2-neck round-bottom flask. Add 3,5-Dimethoxybenzoic acid (1.0 eq) and anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration under an inert N2​ or Argon atmosphere.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Reasoning: BBr3​ coordination is highly exothermic; starting at -78 °C prevents localized heating and side-reactions like electrophilic aromatic bromination.

  • Reagent Addition: Slowly add BBr3​ (4.0 to 5.0 eq) dropwise. Reasoning: 1 eq is consumed by the carboxylic acid, 2 eq for the methoxy groups, plus an excess to ensure complete double demethylation[1].

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 12–18 hours. Self-Validation: Monitor by TLC (DCM:MeOH 9:1). The starting material spot should completely disappear, replaced by a highly polar baseline spot (the borate complex).

  • Quenching (Critical Step): Cool the reaction back to 0 °C. Carefully add water or methanol dropwise. Reasoning: This safely hydrolyzes the reactive boron-oxygen intermediates and unreacted BBr3​ , releasing HBr gas[4]. Self-Validation: Vigorous gas evolution will occur; wait until all bubbling ceases before proceeding.

  • Isolation: Extract with EtOAc, wash with brine, dry over MgSO4​ , and concentrate under reduced pressure to yield 3,5-Dihydroxybenzoic acid.

Protocol B: Pyridine Hydrochloride Melt (Microwave/Thermal)

Causality Focus: Pyridine hydrochloride provides both a proton source (to protonate the ether) and a nucleophile (chloride ion to attack the methyl group)[3].

Step-by-Step Methodology:

  • Mixing: Intimately mix DMBA (1.0 eq) and anhydrous Pyridine Hydrochloride (10.0 eq) in a microwave-safe vial or a heavy-walled pressure tube.

  • Heating: Heat the solvent-free mixture to 180–190 °C (or apply microwave irradiation at ~215W for 15–20 minutes). Reasoning: High thermal energy is required to overcome the activation barrier for chloride-mediated SN​2 cleavage of the strong sp2-sp3 ether bond[3].

  • Quenching & Workup: Cool the melt to ~80 °C (before it completely solidifies into a hard block) and add ice water. Extract the aqueous phase with EtOAc.

Troubleshooting Guide & Logic Tree

Troubleshooting Start Issue: Low Yield / Impurities Q1 Is the product mono-demethylated (Incomplete Reaction)? Start->Q1 Sol1 Increase BBr3 to >4 eq. Ensure strict anhydrous conditions. Q1->Sol1 Yes Q2 Is resorcinol detected (Decarboxylation)? Q1->Q2 No Sol2 Lower reaction temperature. Avoid prolonged heating >190°C. Q2->Sol2 Yes Q3 Are there emulsions during extraction? Q2->Q3 No Sol3 Acidify aqueous layer to pH 1-2. Filter through Celite. Q3->Sol3 Yes

Troubleshooting logic tree for common issues during aryl ether demethylation.

Issue: Incomplete Demethylation (Formation of 3-hydroxy-5-methoxybenzoic acid)

  • Cause: Insufficient BBr3​ equivalents or moisture in the reaction vessel deactivating the Lewis acid.

  • Solution: Ensure strictly anhydrous DCM and glassware. Increase BBr3​ to at least 4.0–5.0 equivalents to account for carboxylic acid coordination[1].

Issue: Decarboxylation during Pyridine Hydrochloride Melt

  • Cause: Prolonged exposure to temperatures >190 °C can cause the electron-rich 3,5-dihydroxybenzoic acid product to decarboxylate, yielding resorcinol as a byproduct.

  • Solution: Switch to microwave irradiation to shorten the reaction time (e.g., 15 mins vs. 3 hours)[3], or transition to the milder BBr3​ method[2].

Issue: Emulsions during Aqueous Workup

  • Cause: The presence of boric acid byproducts combined with the amphiphilic nature of the highly polar dihydroxy product.

  • Solution: Acidify the aqueous layer to pH 1–2 with 1M HCl to ensure the carboxylic acid and phenols are fully protonated (uncharged) before EtOAc extraction. Filter the biphasic mixture through a Celite pad if insoluble boron polymers persist.

Quantitative Data & Method Comparison

Demethylation MethodReagents & EquivalentsTemperatureReaction TimeTypical YieldKey AdvantageMajor Risk / Limitation
Lewis Acid Cleavage BBr3​ (4.0–5.0 eq), DCM-78 °C to RT12–18 h85–95%Mild conditions, high purityHighly moisture sensitive, toxic reagents
Nucleophilic Melt Pyridine HCl (10.0 eq)180–200 °C2–3 h75–85%Solvent-free, inexpensiveRisk of thermal decarboxylation
Microwave Melt Pyridine HCl (10.0 eq)~215 W15–20 min80–90%Extremely fast, solvent-freeRequires specialized microwave reactor
Protic Acid Cleavage 48% HBr, AcOH120 °C (Reflux)24 h60–70%Simple, accessible reagentsHarsh conditions, poor functional group tolerance

References

  • Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers Source: PubMed / National Institutes of Health (NIH) URL:[Link]

  • Demethylation of Methyl Aryl Ethers using Pyridine Hydrochloride in Solvent-free Conditions under Microwave Irradiation Source: Journal of Chemical Research / ResearchGate URL:[Link]

  • Demethylation of Aryl Methyl Ethers by Means of Boron Tribromide Source: Tetrahedron URL:[Link]

  • Demethylation of Methyl Ethers (O-Demethylation) Source: Common Organic Chemistry URL:[Link]

Sources

Troubleshooting

improving the solubility of 3,5-Dimethoxybenzoate for aqueous reactions

Technical Support Center: Troubleshooting 3,5-Dimethoxybenzoate Aqueous Reactions Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the physic...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting 3,5-Dimethoxybenzoate Aqueous Reactions

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the physicochemical hurdles of utilizing substituted benzoic acids in aqueous media. 3,5-Dimethoxybenzoic acid (3,5-DMBA) presents a classic solubility paradox: it possesses a hydrophilic carboxylic acid moiety, yet its core is dominated by a highly lipophilic dimethoxybenzene ring[1]. Depending on the predictive model and conditions, its baseline aqueous solubility is quite low (ranging from 3.71 g/L to 5.78 g/L at 25°C)[2][3], and its pKa sits around 3.93 to 4.33[2][3].

When designing aqueous reactions—whether for biocatalysis, high-throughput screening, or green chemistry scale-ups—precipitation of 3,5-DMBA is a primary failure mode. This guide provides field-proven, self-validating protocols to troubleshoot and permanently resolve these solubility bottlenecks by addressing the root thermodynamic and chemical causes.

FAQ & Troubleshooting Guide

Q1: My 3,5-Dimethoxybenzoate crashes out of solution immediately upon addition to my aqueous reaction buffer. What is happening?

The Causality: This is almost always a pH-driven precipitation. The pKa of 3,5-DMBA is approximately 4.33[2]. If your reaction buffer drops below pH 6.0, a significant fraction of the molecule protonates into its neutral, un-ionized state. The neutral form is highly hydrophobic due to the two methoxy groups and will rapidly crystallize or precipitate out of the aqueous phase[1].

The Solution: pH-Controlled Salt Formation. You must ensure the local pH remains at least 2 units above the pKa (pH > 6.5) to guarantee >99% ionization into the highly soluble sodium or potassium benzoate salt.

Self-Validating Protocol: pH-Adjusted Solubilization

  • Suspend: Add the required mass of 3,5-DMBA to 80% of your final target volume of deionized water. It will form a cloudy suspension.

  • Titrate: Slowly add 1.0 M NaOH dropwise under vigorous stirring. Monitor continuously with a calibrated pH probe.

  • Equilibrate: Continue titration until the pH stabilizes at 7.2 - 7.5. The solution should become completely transparent, indicating full conversion to Sodium 3,5-Dimethoxybenzoate.

  • Buffer: Add a concentrated buffer (e.g., 100 mM Phosphate buffer, pH 7.4) to lock the pH, preventing localized acidic pockets when other reagents are added. Bring to final volume.

Q2: I have adjusted the pH to 7.5, but at my target concentration (e.g., 0.5 M) for scale-up, the sodium salt is still precipitating. How can I push past this thermodynamic limit?

The Causality: Even in its ionized state, the massive hydrophobic bulk of the dimethoxy-substituted ring limits the maximum hydration capacity of water. To break this thermodynamic ceiling, we must lower the dielectric constant of the medium and introduce specific solute-solvent interactions. Thermodynamic studies demonstrate that the solubility of 3,5-DMBA is exceptionally high in ethanol due to favorable intermolecular hydrogen bonding between the solvent and the methoxy oxygens[4]. Furthermore, increasing the temperature from 283.15 K to 323.15 K can increase solubility by 2- to 5-fold[4].

Self-Validating Protocol: Thermo-Solvent Optimization

  • Solvent Blending: Prepare a co-solvent system of 20% to 30% (v/v) Ethanol in Water.

  • Thermal Activation: Heat the solvent mixture to 45°C (318 K) using a jacketed reactor or water bath.

  • Dissolution: Slowly charge the reactor with Sodium 3,5-Dimethoxybenzoate while stirring at 400 RPM.

  • Validation: Cool a 1 mL aliquot to your target reaction temperature (e.g., 25°C). If precipitation occurs, increase the ethanol fraction by 5% increments until the metastable zone accommodates your concentration.

Q3: My downstream application is a whole-cell biocatalysis assay. I cannot use ethanol, and high temperatures will denature my enzymes. How do I maintain high solubility under physiological conditions?

The Causality: When organic co-solvents and thermal energy are restricted, we must use supramolecular chemistry. Cyclodextrins (CDs), particularly β-cyclodextrin, possess a hydrophobic inner cavity and a hydrophilic exterior. They spontaneously form host-guest inclusion complexes with benzoic acid derivatives[5]. The CD cavity sterically shields the hydrophobic dimethoxybenzene ring from the aqueous environment, massively enhancing apparent solubility while remaining entirely biocompatible[6].

Self-Validating Protocol: Supramolecular Encapsulation (β-CD)

  • Host Preparation: Dissolve an equimolar amount of β-Cyclodextrin in your aqueous reaction buffer at 37°C.

  • Guest Complexation: Slowly add 3,5-DMBA (as the sodium salt) to the stirring CD solution.

  • Equilibration: Stir the mixture continuously for 4 to 6 hours at 37°C. The thermodynamic driving force (displacement of high-energy water molecules from the CD cavity) will spontaneously drive the encapsulation[5].

  • Filtration: Pass the solution through a 0.45 µm PTFE syringe filter to remove any uncomplexed guest molecules. The filtrate now contains the highly soluble, bio-available inclusion complex.

Mechanistic Workflows & Visualizations

Workflow Start 3,5-DMBA Precipitation Issue CheckPH Check System pH Start->CheckPH PHLow pH < 6.0 (Protonated Acid) CheckPH->PHLow PHHigh pH > 6.0 (Ionized Salt) CheckPH->PHHigh AdjustPH Adjust to pH 7.5 Use NaOH/KOH PHLow->AdjustPH CheckConc Is target concentration > Salt Solubility Limit? PHHigh->CheckConc AdjustPH->CheckConc BioCompat Bio-compatibility Required? CheckConc->BioCompat Yes Resolved Resolved CheckConc->Resolved No CoSolvent Add 20-30% EtOH Increase Temp to 45°C BioCompat->CoSolvent No Cyclo Form β-Cyclodextrin Inclusion Complex BioCompat->Cyclo Yes

Troubleshooting workflow for resolving 3,5-DMBA aqueous solubility bottlenecks.

Mechanism Neutral Neutral 3,5-DMBA (Hydrophobic Core) Salt Sodium 3,5-DMBA (Ion-Dipole Hydration) Neutral->Salt NaOH (pH > 6.5) CD β-CD Complex (Steric Shielding) Neutral->CD β-CD Encapsulation Ethanol EtOH Solvation (H-Bonding Network) Salt->Ethanol Co-solvent added

Mechanistic pathways for enhancing the aqueous solubility of 3,5-DMBA.

Quantitative Data Summaries

Table 1: Baseline Physicochemical Properties of 3,5-Dimethoxybenzoic Acid

PropertyValueImplication for Aqueous Reactions
pKa ~3.93 - 4.33[2][3]Requires pH > 6.5 for complete ionization and baseline solubility.
Aqueous Solubility (Neutral, 25°C) 3.71 - 5.78 g/L[2][3]Highly restrictive for macro-scale synthesis; requires enhancement.
Thermal Solubility Multiplier 2x to 5x (283K to 323K)[4]Gentle heating dramatically improves operational capacity.

Table 2: Comparison of Solubility Enhancement Strategies

StrategyMechanism of ActionProsCons
Alkaline Salt Formation Ion-dipole interaction via carboxylate deprotonation.Simple, cheap, no additives required.Hard limit on maximum concentration; highly sensitive to pH drops.
Ethanol Co-Solvent Disruption of water lattice; specific H-bonding to methoxy groups[4].Massive solubility boost; highly scalable.May denature proteins/enzymes; flammable at industrial scale.
β-Cyclodextrin Supramolecular encapsulation of the hydrophobic ring[5][6].Biocompatible; protects molecule from degradation.High molecular weight additive; requires complexation time.

References

  • 3,5-Dimethoxy-4-Hydroxy Benzonic Acid , ChemBK,[Link]

  • Showing Compound Syringic acid (FDB000514) , FooDB, [Link]

  • Abraham solvation parameter model: determination of experiment-based solute descriptor values for 3,5-dimethoxybenzoic acid based on measured solubility data , ResearchGate,[Link]

  • Binding kinetics calculations of the inclusion of some benzoic acid derivatives and paracetamol in β CD , ResearchGate,[Link]

  • Cyclodextrin supramolecular assembly confined luminescent materials , PMC (NIH),[Link]

Sources

Optimization

Technical Support Center: 3,5-Dimethoxybenzoyl Chloride Synthesis &amp; Work-Up

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical nuances of synthesizing and isolating 3,5-dimethoxybenzoyl chloride.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical nuances of synthesizing and isolating 3,5-dimethoxybenzoyl chloride. Because acyl chlorides are highly reactive electrophiles, the work-up procedure is the most common point of failure. This guide bypasses generic instructions to focus on the chemical causality behind each step, ensuring your workflow is robust, reproducible, and self-validating.

Process Overview & Reaction Workflow

The conversion of 3,5-dimethoxybenzoic acid to its corresponding acid chloride is a fundamental activation step, typically utilizing thionyl chloride (SOCl₂) (1[1]) or oxalyl chloride (2[2]). The most critical rule of this workflow is the strict avoidance of aqueous work-up , which would immediately hydrolyze the product back to the starting material.

Workflow Start 3,5-Dimethoxybenzoic Acid + Anhydrous Solvent Reagent Add SOCl₂ or Oxalyl Chloride + Catalytic DMF Start->Reagent Reaction Reaction Phase Gas Evolution (HCl, SO₂, CO₂) Reagent->Reaction Stir / Heat Evap Primary Work-Up Rotary Evaporation (Vacuum) Reaction->Evap Cool to RT Chase Azeotropic Chasing Co-evaporate with Toluene Evap->Chase Remove Volatiles Product Crude 3,5-Dimethoxybenzoyl Chloride Ready for Downstream Use Chase->Product High Vacuum Drying

Workflow for the synthesis and anhydrous work-up of 3,5-Dimethoxybenzoyl chloride.

Quantitative Data & Reagent Parameters

ComponentFunctionEquivalentsMW ( g/mol )Boiling Point (°C)Notes
3,5-Dimethoxybenzoic acid Substrate1.0182.17N/AMust be thoroughly dried prior to use.
Thionyl Chloride (SOCl₂) Chlorinating Agent1.2 – 1.5118.9779.0Generates SO₂ and HCl gas.
Oxalyl Chloride Alt. Chlorinating Agent1.1 – 1.2126.9363.0 – 64.0Generates CO, CO₂, and HCl.
N,N-Dimethylformamide (DMF) Catalyst0.01 – 0.0573.09153.0Forms the highly reactive Vilsmeier-Haack complex.
Toluene Solvent / EntrainerVolume92.14110.6Used for azeotropic chasing of residual SOCl₂.
3,5-Dimethoxybenzoyl chloride Target Product~1.0 (Yield)200.62120 - 125 (Vacuum)Moisture-sensitive oil/low-melting solid (mp ~23-24°C).

Standard Operating Procedures (SOPs)

Method A: Thionyl Chloride (SOCl₂) Route

This is the classic, highly scalable method. Thionyl chloride operates via an intramolecular nucleophilic substitution (SNi) mechanism, releasing SO₂ and HCl as gaseous byproducts (3[3]).

  • Reaction Setup : In an oven-dried round-bottom flask under inert atmosphere (N₂ or Ar), suspend 3,5-dimethoxybenzoic acid (1.0 eq) in anhydrous toluene. Add a catalytic amount of DMF (2-3 drops) (1[1]).

  • Reagent Addition : Slowly add SOCl₂ (1.2-1.5 eq) dropwise at room temperature.

  • Reaction Execution : Heat the mixture to 80-90°C and reflux for 2-4 hours. The reaction is complete when vigorous gas evolution ceases and the suspension turns into a clear, albeit colored, solution (4[4]).

  • Primary Work-up (Concentration) : Cool the reaction to room temperature. Transfer to a rotary evaporator and remove the toluene and excess SOCl₂ under reduced pressure (5[5]).

  • Azeotropic Chasing (Critical Step) : To prevent residual SOCl₂ from poisoning your next step, add 10-20 mL of anhydrous toluene to the crude residue and evaporate again. The evaporating toluene acts as a physical sweep gas, carrying away the lower-boiling SOCl₂ (bp 79°C) and trapped HCl/SO₂. Repeat this chase 2-3 times.

  • Isolation : Dry the resulting yellow-to-brown oil under high vacuum for 1-2 hours. The product may slowly crystallize into a low-melting solid (mp ~23-24 °C) (6[6]).

Self-Validation Checkpoint: Acyl chlorides cannot be directly analyzed by standard reverse-phase HPLC or silica TLC without degrading. To validate your work-up, perform a methanol quench : Take a 10 µL aliquot of the crude product, dissolve it in 1 mL of anhydrous methanol, and add 1 drop of triethylamine. This quantitatively converts the acyl chloride to methyl 3,5-dimethoxybenzoate. Run a TLC (e.g., 30% EtOAc/Hexanes). The presence of a single, high-Rf spot (methyl ester) and the complete absence of the baseline spot (free carboxylic acid) validates that your anhydrous work-up was successful.

Method B: Oxalyl Chloride Route (Mild Conditions)

For substrates with acid-sensitive groups, oxalyl chloride is preferred as it reacts at room temperature, minimizing thermal degradation (2[2]).

  • Reaction Setup : Suspend the acid in anhydrous Dichloromethane (DCM) and add catalytic DMF.

  • Reagent Addition : Cool the flask to 0°C. Add oxalyl chloride (1.1-1.2 eq) dropwise.

  • Reaction Execution : Remove the ice bath and stir at room temperature for 2-4 hours until bubbling (CO, CO₂, HCl) completely stops.

  • Work-up : Evaporate the DCM and excess oxalyl chloride under reduced pressure. Chase the residue twice with anhydrous DCM or toluene to ensure complete removal of the chlorinating agent.

Troubleshooting Guide & FAQs

Q1: My downstream amidation/esterification is failing, and TLC shows starting material (3,5-dimethoxybenzoic acid). What went wrong during the work-up? A1: This is the classic signature of hydrolysis. 3,5-Dimethoxybenzoyl chloride is highly moisture-sensitive (1[1]). If your rotary evaporator setup has a leak, if you used non-anhydrous solvents for the chasing step, or if you attempted an aqueous wash, ambient water will act as a nucleophile. It attacks the highly electrophilic carbonyl carbon, collapsing the tetrahedral intermediate to expel the chloride ion, thereby reverting your product back to the carboxylic acid. Always use the Methanol Quench validation step before proceeding.

Q2: I am observing dark brown discoloration in my crude acid chloride. Does this indicate product degradation? A2: Not necessarily. The dark color is typically caused by the thermal degradation of the DMF catalyst or trace impurities in the starting material during the 90°C reflux (1[1]). 3,5-Dimethoxybenzoyl chloride itself is a colorless to light yellow liquid/solid. For most downstream coupling reactions, this crude brown oil is perfectly viable and can be used without further purification (5[5]). If absolute purity is strictly required, you can purify the product via vacuum distillation (bp ~120-125 °C) (6[6]).

Q3: Why do we use toluene for "chasing" the excess thionyl chloride instead of just applying a stronger vacuum? A3: Applying a stronger vacuum alone can leave trace amounts of dissolved SOCl₂, SO₂, and HCl trapped in the viscous product matrix. Toluene acts as an entrainer. By dissolving the crude mixture and re-evaporating, the evaporating toluene vapor physically sweeps away the lower-boiling SOCl₂ and residual acidic gases. This prevents unreacted SOCl₂ from reacting with your amines or alcohols in the subsequent step, which would otherwise generate unwanted sulfonamide or sulfite byproducts.

Q4: I want to avoid high-temperature reflux entirely. Can I just run the thionyl chloride reaction at room temperature? A4: Pure thionyl chloride has relatively limited reactivity at room temperature and usually requires reflux heating to drive the SNi mechanism to completion (2[2]). If you must operate at room temperature, switch to Method B (Oxalyl Chloride). Oxalyl chloride is significantly more reactive and will efficiently form the acid chloride at 0°C to room temperature when catalyzed by DMF.

Sources

Troubleshooting

Technical Support Center: Optimizing 3,5-Dimethoxybenzoic Acid Esterification

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in troubleshooting and optimizing the esterificat...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in troubleshooting and optimizing the esterification of 3,5-dimethoxybenzoic acid (3,5-DMBA).

Esterification is a fundamental transformation in drug development, often used to synthesize prodrugs that enhance bioavailability[1]. While 3,5-DMBA is a highly versatile building block[2], its unique electronic properties require precise control over reaction conditions to maximize yield and prevent side reactions. This guide provides mechanistic insights, field-proven troubleshooting FAQs, and self-validating standard operating protocols (SOPs).

Part 1: Mechanistic Overview & Substrate Profiling

To optimize your reaction, you must first understand the substrate. In 3,5-dimethoxybenzoic acid, the two methoxy (-OCH₃) groups are located at the meta positions relative to the carboxylic acid.

The Causality of Reactivity: Because resonance effects (+R) from the methoxy oxygen lone pairs direct electron density strictly to the ortho and para positions, they cannot delocalize onto the carbonyl carbon at position 1. Instead, the methoxy groups exert an electron-withdrawing inductive effect (-I) through the sigma bonds. This slightly increases the electrophilicity of the carbonyl carbon, theoretically accelerating nucleophilic attack by the alcohol during Fischer esterification. Furthermore, the meta positioning ensures there is minimal steric hindrance around the reaction center compared to ortho-substituted analogs[2].

Despite these favorable kinetics, the primary challenge remains the thermodynamic equilibrium of the reaction and the sensitivity of the electron-rich aromatic ring to harsh, prolonged acidic conditions.

DecisionTree Start Esterification of 3,5-DMBA Q1 Is the alcohol sterically hindered? Start->Q1 AcidCl Acid Chloride / Steglich (SOCl2 or EDC/DMAP) Q1->AcidCl Yes Q2 Targeting a Methyl Ester? Q1->Q2 No Fischer Fischer Esterification (H2SO4 or p-TsOH, Reflux) Q2->Fischer No (e.g., Ethyl/Propyl) DMC Green Esterification (DMC, H2SO4 cat., 90°C) Q2->DMC Yes (Scale-up/Green) Classic Classic Fischer (MeOH, H2SO4 cat., Reflux) Q2->Classic Yes (Lab scale)

Caption: Decision matrix for selecting the optimal 3,5-DMBA esterification route based on substrate.

Part 2: Troubleshooting Guides & FAQs

Q1: My Fischer esterification of 3,5-DMBA with methanol stalls at 60-70% conversion. How can I push it to completion? Causality: Fischer esterification is entirely thermodynamically controlled. For every mole of ester produced, one mole of water is generated. As water accumulates, it drives the reverse reaction (hydrolysis), stalling conversion. Solution: You must shift the equilibrium (Le Chatelier's principle). Use a vast excess of anhydrous methanol (10–20 equivalents) to act as both solvent and reactant[1]. For stubborn cases, incorporate a dehydrating agent like 3Å molecular sieves into the reaction flask, or use a Soxhlet extractor filled with anhydrous MgSO₄ to continuously dry the refluxing condensate.

Q2: I am observing dark, tarry byproducts and lower yields when scaling up the H₂SO₄-catalyzed reaction. What is happening? Causality: Concentrated sulfuric acid is a strong oxidant and dehydrating agent. During scale-up, heating and cooling phases take longer. Prolonged exposure of the electron-rich dimethoxy-substituted aromatic ring to hot H₂SO₄ can cause oxidative degradation or partial ether cleavage, leading to polymerization. Solution: Switch to a milder, non-oxidizing protic acid catalyst. p-Toluenesulfonic acid (p-TsOH) or methanesulfonic acid (MsOH) provide the necessary protonation of the carbonyl without the oxidative side-effects of sulfuric acid.

Q3: I need to couple 3,5-DMBA with a bulky secondary alcohol. Fischer esterification is failing entirely. What is the best alternative? Causality: Bulky alcohols are weak nucleophiles. They suffer from severe steric clash when attempting to attack the protonated carboxylic acid to form the bulky tetrahedral intermediate. Solution: Bypass the equilibrium entirely by converting 3,5-DMBA into a highly reactive electrophile. React the acid with oxalyl chloride and a catalytic amount of DMF to form 3,5-dimethoxybenzoyl chloride. This intermediate will react irreversibly with hindered alcohols in the presence of a base (like triethylamine) to form the ester.

Q4: Is there a greener, highly scalable alternative to Fischer esterification for synthesizing the methyl ester? Causality: Traditional Fischer esterification with methanol generates water and requires large solvent excesses. Solution: Use Dimethyl Carbonate (DMC). DMC acts as both the solvent and the methylating agent. When heated with a catalytic amount of H₂SO₄, DMC reacts with 3,5-DMBA to form the methyl ester, generating only methanol and CO₂ as byproducts. This method is highly atom-economical and drives itself to completion via the irreversible evolution of CO₂ gas[3].

Mechanism Acid 3,5-DMBA + ROH Intermediate Tetrahedral Intermediate Acid->Intermediate H+ cat. Product Ester + H2O Intermediate->Product -H2O Hydrolysis Hydrolysis (Reverse Reaction) Product->Hydrolysis Excess H2O Hydrolysis->Acid Solution Shift Equilibrium: Add 3Å Sieves Solution->Product Removes H2O

Caption: Thermodynamic equilibrium in Fischer esterification and Le Chatelier's principle application.

Part 3: Standard Operating Protocols (SOPs)

The following protocols are designed as self-validating systems. Built-in workup steps intrinsically separate unreacted starting materials, ensuring high purity.

SOP 1: Classic Fischer Esterification (Lab Scale)

Ideal for unhindered primary alcohols (Methanol, Ethanol).[1][4]

  • Reaction Setup: In a clean, oven-dried round-bottom flask equipped with a magnetic stir bar, suspend 3,5-dimethoxybenzoic acid (1.0 eq) in anhydrous alcohol (e.g., methanol, 15 eq).

  • Catalysis: Slowly add concentrated H₂SO₄ (0.1 eq) dropwise. The mixture will typically become a clear solution as it heats.

  • Reflux: Attach a reflux condenser and heat the mixture to the boiling point of the alcohol (e.g., 65 °C for methanol) for 6–12 hours.

  • Self-Validating Workup: Concentrate the mixture in vacuo to remove excess alcohol. Dissolve the crude residue in Ethyl Acetate (EtOAc). Wash the organic layer with saturated aqueous NaHCO₃. Mechanism of Validation: Any unreacted 3,5-DMBA is deprotonated by the weak base, forming a water-soluble sodium salt that partitions entirely into the aqueous layer. The neutral ester remains in the organic layer.

  • Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the pure ester.

SOP 2: Green Methylation using Dimethyl Carbonate (Scale-Up)

Ideal for large-scale, eco-friendly synthesis of methyl 3,5-dimethoxybenzoate.[3]

  • Reaction Setup: In a pressure-rated reactor, charge 3,5-dimethoxybenzoic acid (1.0 eq) and Dimethyl Carbonate (DMC) (2.0 to 3.0 eq).

  • Catalysis: Add concentrated H₂SO₄ (0.2 eq) carefully.

  • Heating: Seal the reactor and heat to 85–90 °C under stirring for 6 hours.

  • Self-Validating Workup: Cool the reactor to room temperature. Carefully vent the generated CO₂ gas. The irreversible loss of CO₂ guarantees the reaction cannot run backward. Wash the mixture with dilute NaHCO₃ and water.

  • Isolation: Distill off the excess DMC to isolate the highly pure methyl ester.

SOP 3: Acid Chloride Activation

Ideal for sterically hindered secondary or tertiary alcohols.

  • Activation: Suspend 3,5-DMBA (1.0 eq) in anhydrous Dichloromethane (DCM). Add a catalytic amount of DMF (0.05 eq).

  • Chlorination: Cool to 0 °C and add oxalyl chloride (1.2 eq) dropwise. Stir at room temperature until gas evolution (CO, CO₂, HCl) ceases.

  • Solvent Swap: Concentrate in vacuo to remove all traces of unreacted oxalyl chloride. Redissolve the highly reactive 3,5-dimethoxybenzoyl chloride intermediate in fresh anhydrous DCM.

  • Coupling: Cool to 0 °C. Add the hindered alcohol (1.1 eq) followed by triethylamine (1.5 eq). Stir overnight at room temperature.

  • Workup: Quench with water. Wash the organic layer sequentially with 1M HCl (to remove excess amine) and saturated NaHCO₃ (to remove any hydrolyzed acid). Dry and concentrate.

Part 4: Data Presentation

The following table synthesizes the quantitative parameters and strategic advantages of each esterification methodology to aid in rapid decision-making.

MethodologyReagents & CatalystTemp / TimeTypical YieldScalabilityKey Strategic Advantage
Classic Fischer ROH (excess), H₂SO₄ (cat.)Reflux / 6-12h85-95%HighHighly cost-effective; simple operational setup[1][4].
Green Methylation DMC, H₂SO₄ (cat.)85-90 °C / 6h>98%Very HighAvoids toxic alkylating agents; driven to completion by CO₂ evolution[3].
Acid Chloride Oxalyl Chloride, DMF, Et₃N0 °C to RT / 12h80-90%MediumIrreversible reaction; overcomes severe steric hindrance.
Steglich EDC, DMAP, DCMRT / 12-24h75-85%LowExtremely mild, neutral conditions for highly sensitive substrates.

Part 5: References

  • Straightforward synthesis of cytosporone analogs AMS35AA and AMS35BB. SciSpace. Available at: [Link]

  • A Simple, Efficient, Green, Cost Effective and Chemoselective Process for the Esterification of Carboxylic Acids. ACS. Available at: [Link]

Sources

Optimization

troubleshooting low yields in 3,5-Dimethoxybenzoate methylation reactions

Welcome to the Technical Support Center for the exhaustive methylation of 3,5-dihydroxybenzoic acid. The synthesis of methyl 3,5-dimethoxybenzoate is a critical foundational workflow for producing downstream pharmaceutic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the exhaustive methylation of 3,5-dihydroxybenzoic acid. The synthesis of methyl 3,5-dimethoxybenzoate is a critical foundational workflow for producing downstream pharmaceutical intermediates (such as aditoprim and mycophenolic acid analogues).

As a Senior Application Scientist, I frequently see researchers struggle with stalled reactions, poor yields, and unwanted hydrolysis during this specific transformation. This guide bypasses generic advice to focus on the exact thermodynamic and kinetic bottlenecks of exhaustive methylation, providing you with self-validating protocols and mechanistic troubleshooting to guarantee yields >90%.

Part 1: Diagnostic Workflow

Before adjusting your protocol, use the diagnostic logic tree below to identify the specific mechanistic failure in your current synthesis.

TroubleshootingWorkflow Start Yield < 80% Detected Q1 Analyze Crude by HPLC/NMR Are intermediates present? Start->Q1 Int_Yes Incomplete Methylation (Mono-methoxy or Free Acid) Q1->Int_Yes Yes Int_No Product Loss / Side Reactions (Hydrolysis or C-alkylation) Q1->Int_No No Check_Reagents Check DMS & Base Stoichiometry (Requires >3.0 eq DMS) Int_Yes->Check_Reagents Check_Water Check Moisture/Solvent (Aqueous vs. Anhydrous) Int_No->Check_Water Fix_Stoich Ensure K2CO3 is finely milled Use fresh Dimethyl Sulfate Check_Reagents->Fix_Stoich Fix_Hydrolysis Avoid prolonged heating in NaOH Switch to K2CO3/Acetone Check_Water->Fix_Hydrolysis

Diagnostic workflow for resolving low yields in exhaustive methylation reactions.

Part 2: Mechanistic Troubleshooting & FAQs

Q: Why does my reaction stall at the 3,5-dimethoxybenzoic acid stage without forming the methyl ester? A: This is a classic issue of competing nucleophilicity versus acidity. The phenolic hydroxyl groups of 3,5-dihydroxybenzoic acid are significantly more acidic (pKa ~9.0) than the carboxylic acid (pKa ~4.5), meaning they are deprotonated and methylated rapidly. However, the resulting carboxylate anion is a comparatively poor nucleophile in sterically hindered or poorly solvated environments. If you are using an aqueous NaOH system, the esterification is in constant equilibrium with base-catalyzed hydrolysis[1]. To drive the reaction to the methyl ester, you must use an anhydrous solvent (like acetone) and ensure a strict stoichiometric excess of dimethyl sulfate (≥3.0 equivalents) to overcome the activation energy of the final esterification step[2].

Q: I am using the standard K₂CO₃/Acetone/Dimethyl Sulfate protocol, but my yields are still below 60%. What is causing this? A: The most common culprit is reagent degradation via moisture ingress. Dimethyl sulfate (DMS) is highly susceptible to hydrolysis. If your acetone is not strictly anhydrous, or if your K₂CO₃ has absorbed atmospheric moisture, the DMS will hydrolyze into monomethyl sulfate and methanol. This parasitic side-reaction consumes your methylating agent before it can react with the substrate. Furthermore, because this is a heterogeneous reaction, K₂CO₃ must be finely milled to maximize the surface area for deprotonation. A clumpy base drastically reduces the reaction rate, leaving unreacted intermediates.

Q: Can I substitute methyl iodide (MeI) for dimethyl sulfate to improve the yield? A: While methyl iodide is a potent electrophile, it is highly volatile (bp 42 °C) compared to dimethyl sulfate (bp 188 °C). The exhaustive methylation of 3,5-dihydroxybenzoic acid requires prolonged heating (up to 15 hours at 55–60 °C) to force the final esterification step[2]. If you use MeI in acetone at reflux without a sealed pressure vessel, a significant portion of the reagent will be lost to the vapor phase, leading to incomplete methylation. DMS remains in the liquid phase at these temperatures, maintaining a high effective concentration.

Part 3: Quantitative Condition Comparison

Choosing the right solvent and base system dictates the purity and yield of your final product. Below is a summary of how the two most common methodologies compare regarding their thermodynamic outcomes.

ParameterAnhydrous Route (K₂CO₃ / Acetone)Aqueous Route (NaOH / H₂O)
Target Product Methyl 3,5-dimethoxybenzoate3,5-Dimethoxybenzoic acid (major) / Ester (minor)
Typical Yield 85% – 92%60% – 75%
Major Impurities Unreacted DMS, Monomethylated intermediatesHydrolyzed acid, Phenolic oligomers
Reaction Temperature 55 – 60 °C (Reflux)28 – 35 °C (Staged), then 50 – 55 °C
Base Equivalents ~4.9 eq4.0 – 6.0 eq
DMS Equivalents ~3.0 eq>4.0 eq (due to rapid aqueous hydrolysis)

Part 4: Self-Validating Experimental Protocol

To achieve a >90% yield of methyl 3,5-dimethoxybenzoate, the anhydrous K₂CO₃/Acetone route is vastly superior to aqueous methods[1],[2]. The following protocol embeds physical validation checkpoints so you can verify the chemistry is working in real-time.

Reagent Stoichiometry:

  • 3,5-Dihydroxybenzoic acid: 1.0 eq

  • Dimethyl sulfate (DMS): 3.02 eq

  • Potassium carbonate (K₂CO₃): 4.9 eq

  • Acetone (Anhydrous): ~0.7 L per mol of substrate

Step-by-Step Methodology

Step 1: Slurry Preparation Charge a dry, nitrogen-purged round-bottom flask with 3,5-dihydroxybenzoic acid (1.0 eq) and anhydrous acetone. Add finely milled, oven-dried K₂CO₃ (4.9 eq)[2].

  • Causality: Acetone provides a polar aprotic environment that leaves the phenoxide and carboxylate ions unsolvated and highly nucleophilic.

  • Validation Checkpoint: The suspension must remain a free-flowing slurry. If the salts agglomerate into a hard mass at the bottom of the flask, water has entered the system. Stop and dry your reagents.

Step 2: Electrophile Addition Add dimethyl sulfate (3.02 eq) dropwise at room temperature under vigorous stirring[2]. (Caution: DMS is highly toxic and a potent alkylating agent; perform strictly in a fume hood).

  • Causality: Dropwise addition controls the initial exothermic acid-base neutralization and the highly favorable primary phenolic alkylation.

  • Validation Checkpoint: You should observe a mild exotherm (a 2–5 °C increase in the flask). This confirms active deprotonation and initial alkylation are occurring.

Step 3: Reflux & Esterification Heat the system to reflux (55–60 °C) with vigorous stirring for 15 hours[2].

  • Causality: While the phenols methylate quickly at room temperature, elevated temperature is strictly required to overcome the activation barrier for the final carboxylate methylation (esterification).

  • Validation Checkpoint: At the 12-hour mark, pull an aliquot for TLC (Hexanes:EtOAc 4:1). The baseline/polar spots (free acids) should be completely gone, replaced by a single high- Rf​ product spot (methyl ester).

Step 4: Quench and Isolation Cool the reaction to room temperature. Filter the inorganic salts (K₂SO₄, excess K₂CO₃) while the mixture is still slightly warm. Concentrate the filtrate under reduced pressure to remove the acetone. Recrystallize the crude residue from a 1:6 mixture of ethyl acetate and petroleum ether[2].

  • Causality: Removing the basic salts before concentration prevents base-catalyzed hydrolysis of the ester back to the acid during solvent evaporation.

  • Validation Checkpoint: The final product will precipitate as a brilliant white crystalline solid. Expected yield is ~92%[2].

Part 5: References

  • Title: CN103193625A - Process for synthesizing 3-(3,5-dihydroxy-4-isopropylphenyl) acrylic acid | Source: Google Patents | URL:

  • Title: Benchmarking Synthesis Efficiency: A Comparative Guide to the Preparation of 3,5-Dimethoxybenzoic Acid | Source: Benchchem | URL:

Sources

Troubleshooting

Technical Support Center: Assessing 3,5-Dimethoxybenzoate Stability Under Strong Acidic Conditions

Welcome to the Technical Support Center. This guide provides analytical scientists and drug development professionals with authoritative troubleshooting strategies, mechanistic insights, and ICH-compliant protocols for e...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides analytical scientists and drug development professionals with authoritative troubleshooting strategies, mechanistic insights, and ICH-compliant protocols for evaluating the stability of 3,5-dimethoxybenzoate under acidic stress.

Mechanistic Insights & FAQs

Q: What is the primary physical change observed when 3,5-dimethoxybenzoate is exposed to strong acid (pH < 2)? A: The most immediate event is protonation followed by precipitation. 3,5-Dimethoxybenzoic acid has a pKa of approximately 3.96[1]. In strongly acidic conditions, the highly soluble benzoate anion is fully protonated into its free acid form. Because the free acid is sparingly soluble in aqueous media (approximately 3.14 g/L at room temperature)[2], it will rapidly precipitate out of solution if the concentration exceeds this threshold.

Q: What are the chemical degradation pathways under prolonged acidic stress? A: While the aromatic carboxylic acid core is robust, the methoxy (–OCH₃) groups are susceptible to ether cleavage (demethylation) under extreme acidic conditions (e.g., prolonged heating in concentrated HCl or exposure to hydrohalogen acids). This acid-catalyzed cleavage mechanism yields 3-hydroxy-5-methoxybenzoic acid and, upon complete demethylation, 3,5-dihydroxybenzoic acid[3].

Pathway A 3,5-Dimethoxybenzoate (Soluble Anion) B 3,5-Dimethoxybenzoic Acid (Precipitate Risk) A->B pH < 2 Protonation C 3-Hydroxy-5-methoxybenzoic Acid (Partial Cleavage) B->C Heat + Strong Acid Demethylation D 3,5-Dihydroxybenzoic Acid (Complete Cleavage) C->D Prolonged Stress Demethylation

Figure 1: Acid-catalyzed protonation and demethylation pathway of 3,5-dimethoxybenzoate.

Troubleshooting Guide

Issue 1: Sudden loss of API peak area in HPLC without corresponding degradation peaks.

  • Root Cause: Undetected precipitation. The acidic stressor converted the benzoate salt into the insoluble free acid, which precipitated in the sample vial prior to injection.

  • Solution: Ensure the sample diluent contains a sufficient organic modifier (e.g., 50% Acetonitrile) to keep the protonated 3,5-dimethoxybenzoic acid fully dissolved before HPLC analysis.

Issue 2: Unidentified secondary peaks appearing during LC-MS analysis of acid-stressed samples.

  • Root Cause: If alcoholic solvents (like methanol or ethanol) are used as co-solvents during the acid stress test, Fischer esterification can occur, forming methyl or ethyl 3,5-dimethoxybenzoate.

  • Solution: Use non-nucleophilic co-solvents (e.g., Acetonitrile) for the stress matrix. Confirm true degradation peaks (demethylation) by looking for mass shifts of -14 Da (loss of CH₂) in LC-HRMS.

Issue 3: Degradation exceeds the ICH target limit (>20%) rapidly.

  • Root Cause: The applied stress (e.g., 1.0 N HCl at 60°C) is too harsh, leading to secondary degradation pathways that are not representative of real-world shelf-life conditions.

  • Solution: Dilute the acid to 0.1 N HCl or lower the incubation temperature to 40°C to achieve a controlled 5–20% degradation target[4].

Self-Validating Experimental Protocol: Acidic Forced Degradation

This step-by-step methodology aligns with ICH Q1A(R2) guidelines for stability-indicating method development[5]. It is designed as a self-validating system : the protocol includes a mass balance calculation step to definitively prove that peak reduction is due to chemical degradation, not physical loss.

Step 1: Sample Preparation

  • Action: Dissolve 3,5-dimethoxybenzoate in a 50:50 mixture of Water and Acetonitrile to a concentration of 1 mg/mL.

  • Causality: Acetonitrile prevents the precipitation of the protonated free acid upon the addition of the acidic stressor, ensuring homogeneous reaction kinetics.

Step 2: Acid Addition

  • Action: Add an equal volume of 0.1 N HCl to the sample vial.

  • Causality: Provides a standardized, highly acidic environment (pH < 1.5) to initiate hydrolytic or cleavage pathways.

Step 3: Incubation

  • Action: Incubate the sealed vial at 40°C to 60°C in a dark environment. Monitor at 0, 2, 6, and 24 hours.

  • Causality: Heating accelerates the degradation kinetics to achieve the regulatory target of 5–20% degradation within a practical timeframe[4].

Step 4: Neutralization (Critical Step)

  • Action: Prior to injection, quench an aliquot of the reaction by adding an equivalent volume of 0.1 N NaOH.

  • Causality: Neutralization serves two purposes: it protects the silica-based HPLC stationary phase from acid hydrolysis, and it converts the molecule back into the highly soluble benzoate anion, eliminating any residual precipitation risk.

Step 5: LC-MS/UV Analysis & Mass Balance Validation

  • Action: Analyze via HPLC-UV (at ~254 nm) or LC-MS. Calculate the sum of the peak areas of the remaining API and all degradation products.

  • Causality: Comparing the total peak area of the stressed sample against an unstressed control establishes a "Mass Balance." A mass balance of 95-100% validates that the methodology successfully captured all degradation products without losing material to precipitation or volatilization[5].

Workflow S1 1. Sample Prep (50% Acetonitrile) S2 2. Acid Stress (0.1N HCl) S1->S2 S3 3. Incubation (40°C - 60°C) S2->S3 S4 4. Neutralization (0.1N NaOH) S3->S4 S5 5. LC-MS Analysis (Mass Balance) S4->S5

Figure 2: Step-by-step ICH-aligned acidic forced degradation experimental workflow.

Quantitative Data: Stability Parameters

The following table summarizes the quantitative targets and expected physicochemical behaviors when assessing 3,5-dimethoxybenzoate under acidic conditions.

ParameterValue / TargetCausality & Experimental Impact
pKa ~3.96Dictates the pH at which the molecule transitions from a soluble anion to an insoluble free acid[1].
Aqueous Solubility ~3.14 g/L (Free Acid)Explains the high risk of precipitation during acid addition if organic co-solvents are omitted[2].
ICH Q1A(R2) Target 5% – 20% DegradationEnsures sufficient degradation products are generated for method validation without causing secondary/tertiary destruction[4].
Mass Balance Limit ≥ 95% RecoveryValidates that the sample preparation and neutralization steps prevented physical loss of the analyte[5].
Primary Mass Shift -14 Da (LC-MS)Indicates the cleavage of a methoxy group (demethylation) to a hydroxyl group under severe acidic stress.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Resolvemass.[Link]

  • Analytical method development and stability-indicating strategies for synthetic peptide therapeutics under ICH regulatory frameworks. BioTech.[Link]

  • Hydrogenation and hydrodeoxygenation of aromatic lignin monomers over Cu/C, Ni/C, Pd/C, Pt/C, Rh/C and Ru/C catalysts: Mechanisms, reaction micro-kinetic modelling and quantitative structure-activity relationships. ResearchGate.[Link]

  • 3,5-Dimethoxybenzoic Acid CAS# 1132-21-4. Scent.vn.[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Biological Activity of 3,5-Dimethoxybenzaldehyde Derivatives: A Technical Guide

Executive Summary 3,5-Dimethoxybenzaldehyde is a privileged, naturally occurring aromatic scaffold that has become a cornerstone in the development of novel therapeutic agents. The strategic positioning of meta-methoxy g...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,5-Dimethoxybenzaldehyde is a privileged, naturally occurring aromatic scaffold that has become a cornerstone in the development of novel therapeutic agents. The strategic positioning of meta-methoxy groups provides unique electronic and steric properties, allowing its synthetic derivatives to securely anchor into the hydrophobic binding pockets of diverse biological targets. This guide provides a comprehensive, objective comparison of the biological activities of 3,5-dimethoxybenzaldehyde derivatives, detailing their efficacy as anticancer and antimicrobial agents, supported by self-validating experimental methodologies.

Structural Rationale: The 3,5-Dimethoxy Scaffold

The biological versatility of 3,5-dimethoxybenzaldehyde derivatives stems directly from their structural chemistry. The electron-donating methoxy groups at the 3 and 5 positions significantly increase the electron density of the aromatic ring. Causality: This electron-rich profile is critical for establishing strong π−π stacking and hydrophobic interactions. In oncology, this motif effectively mimics the A-ring of colchicine, allowing derivatives to wedge into the colchicine-binding site of tubulin. In antimicrobial applications, the same steric bulk disrupts critical cell wall integrity pathways in fungal mutants 1[1].

Comparative Biological Efficacy

Anticancer Activity: Angiogenesis and Tubulin Inhibition

Derivatives of 3,5-dimethoxybenzaldehyde exhibit potent, multi-targeted anticancer profiles:

  • VEGFR-2 Inhibition: 2-Naphthamide derivatives synthesized from this scaffold show exceptional anti-angiogenic properties. For example, compound 8b exhibits an IC50 of 0.384 μM against the VEGFR-2 kinase domain, significantly outperforming standard chemotherapeutics in C26 colon carcinoma cell lines 2[2].

  • Tubulin Polymerization Inhibition: 6-Aryl-2-benzoyl-pyridines (e.g., compound 60c ) target the colchicine-binding site. The 3,5-dimethoxy motif drives low-nanomolar potency (IC50 = 2.4 nM) against drug-resistant melanoma (A375/TxR), arresting cells in the G2/M phase and overcoming P-glycoprotein-mediated efflux 3[3].

  • Chalcone Derivatives: Alkoxy- and methylthio-chalcones derived from 3,5-dimethoxybenzaldehyde demonstrate targeted cytotoxicity against T47D, MCF-7, and HeLa human cancer cell lines by interacting with histone deacetylase SIRT1 and estrogen receptors 4[4].

Antimicrobial & Antifungal Activity

Beyond oncology, the parent aldehyde itself acts as a targeted antifungal agent, achieving 100% growth inhibition at 0.8 mM against Aspergillus fumigatus MAPK mutants 1[1]. Furthermore, the naphthamide derivative 8b exhibits broad-spectrum antibacterial activity, including efficacy against Methicillin-resistant Staphylococcus aureus (MRSA) with an MIC of 16 μg/mL 2[5].

Table 1: Quantitative Biological Activity Comparison
Compound ClassSpecific DerivativePrimary Target / OrganismPotency (IC50 / MIC)Mechanism of ActionRef.
2-Naphthamide Compound 8bVEGFR-2 (C26 Cells)IC50 = 0.384 μMKinase Inhibition / Anti-angiogenesis2
Benzoyl-pyridine Compound 60cTubulin (A375/TxR)IC50 = 2.4 nMColchicine-site Polymerization Inhibition3
Parent Aldehyde 3,5-DimethoxybenzaldehydeAspergillus fumigatusMIC = 0.8 mMMAPK Pathway Disruption1
2-Naphthamide Compound 8bMRSA (Bacterial Strain)MIC = 16 μg/mLDHFR Inhibition2

Mechanistic Pathways

The divergence in biological activity among derivatives is dictated by the secondary functional groups attached to the 3,5-dimethoxybenzaldehyde core. The diagram below illustrates the primary signaling pathways disrupted by these compounds.

G Deriv 3,5-Dimethoxybenzaldehyde Derivatives VEGFR2 VEGFR-2 Kinase Inhibition Deriv->VEGFR2 Naphthamides Tubulin Colchicine-Site Tubulin Inhibition Deriv->Tubulin Benzoyl-pyridines MAPK Fungal MAPK Disruption Deriv->MAPK Parent Aldehyde Angio Decreased Angiogenesis VEGFR2->Angio Apop G2/M Arrest & Apoptosis Tubulin->Apop Fung Cell Wall Integrity Loss MAPK->Fung

Signaling pathways and primary biological targets of 3,5-dimethoxybenzaldehyde derivatives.

Self-Validating Experimental Protocols

To ensure scientific rigor and reproducibility, the following methodologies incorporate strict internal controls, establishing self-validating systems for both synthesis and biological screening.

Workflow Synth Microwave-Assisted Synthesis Purif Purification & Characterization Synth->Purif Yield >80% InVitro In Vitro Screening (MTT / MIC Assays) Purif->InVitro >98% Purity Mech Mechanistic Validation (Tubulin / VEGFR-2) InVitro->Mech IC50 < 10 μM Lead Lead Compound Identification Mech->Lead Target Confirmed

Self-validating experimental workflow for synthesizing and screening novel derivatives.

Protocol A: Microwave-Assisted Synthesis of 2-Naphthamide Derivatives

Causality: Microwave irradiation is selected over conventional reflux heating because rapid, uniform dielectric heating minimizes the thermal degradation of the electron-rich 3,5-dimethoxybenzaldehyde. This suppresses polymerization side-reactions and significantly improves the yield of the Stobbe condensation intermediate 2[5].

  • Reaction Setup: Combine diethyl succinate (10 mmol) and 3,5-dimethoxybenzaldehyde (5 mmol) in 10 mL of tert-butanol within a microwave-safe sealed reactor vessel.

  • Base Catalysis: Add potassium tert-butoxide (10 mmol). The strong base is required to deprotonate the diethyl succinate, forming the enolate necessary for condensation.

  • Microwave Irradiation: Irradiate the mixture at 60 °C with 200 W of power for 15 minutes under high-speed stirring. Control: Monitor the reaction via TLC against a pure 3,5-dimethoxybenzaldehyde standard to validate complete consumption of the starting material.

  • Isolation: Acidify the mixture, extract with ethyl acetate, and recrystallize the crude product to obtain the pure enoic acid intermediate.

Protocol B: Cell-Free Tubulin Polymerization Assay

Causality: To confirm that cellular apoptosis is specifically driven by tubulin targeting, a cell-free assay is mandatory. By removing cellular uptake and efflux variables (such as P-glycoprotein pumps), this assay directly validates the compound as a true colchicine-site binder rather than a non-specific cytotoxic agent 3[3].

  • Buffer Preparation: Suspend purified bovine brain tubulin in PEM buffer (PIPES, EGTA, MgCl2) supplemented with 1 mM GTP.

  • Compound Incubation: Introduce the derivative at varying concentrations (0.1 μM to 10 μM). Self-Validating Control: Run parallel assays with Paclitaxel (a known polymerization enhancer) and Colchicine (a known inhibitor) to establish the dynamic range and validate the assay's sensitivity.

  • Kinetic Measurement: Monitor absorbance at 340 nm continuously for 1 hour at 37 °C. As tubulin polymerizes into microtubules, turbidity increases. A dose-dependent decrease in the Vmax​ of the absorbance curve confirms the derivative's mechanism as a direct polymerization inhibitor.

Protocol C: Broth Microdilution for Antimicrobial Evaluation
  • Inoculum Standardization: Prepare a microbial suspension (e.g., MRSA) and adjust the turbidity to a 0.5 McFarland standard.

  • Serial Dilution: Dissolve the test compound in DMSO and perform two-fold serial dilutions in Mueller-Hinton broth within a 96-well plate. Self-Validating Control: Include a DMSO vehicle-control well to prove that the solvent itself does not inhibit microbial growth, ensuring the observed MIC is strictly due to the compound 1[1]. Include Ciprofloxacin as a positive reference.

  • Incubation & Readout: Inoculate the wells, incubate at 37 °C for 24 hours, and measure the optical density at 600 nm to determine the Minimum Inhibitory Concentration (MIC).

References

  • Design, Microwave-Assisted Synthesis, Antimicrobial and Anticancer Evaluation, and In Silico Studies of Some 2-Naphthamide Derivatives as DHFR and VEGFR-2 Inhibitors. ACS Omega.2

  • Design, Synthesis, and Biological Evaluation of Stable Colchicine-Binding Site Tubulin Inhibitors 6-Aryl-2-benzoyl-pyridines as Potential Anticancer Agents. PMC (National Institutes of Health). 3

  • A Comparative Guide to the Biological Activities of 3,5-Dimethoxybenzaldehyde Derivatives. Benchchem. 1

  • Unveiling the Anticancer Properties of New Synthesized Alkoxy- and Methyl Thio-Chalcone Derivatives. ResearchGate. 4

Sources

Comparative

A Comparative Guide to Developing a Robust HPLC Method for 3,5-Dimethoxybenzoate Quantification

In the landscape of pharmaceutical development and quality control, the accurate quantification of active pharmaceutical ingredients (APIs), intermediates, and related substances is paramount. 3,5-Dimethoxybenzoic acid,...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and quality control, the accurate quantification of active pharmaceutical ingredients (APIs), intermediates, and related substances is paramount. 3,5-Dimethoxybenzoic acid, a key building block in the synthesis of various pharmaceuticals, demands a precise and reliable analytical method for its quantification. This guide provides an in-depth, experience-driven approach to developing a High-Performance Liquid Chromatography (HPLC) method for 3,5-Dimethoxybenzoate, benchmarked against alternative analytical technologies. Our focus is on the practical causality behind experimental choices, ensuring a self-validating and robust protocol.

The Analytical Challenge: Properties of 3,5-Dimethoxybenzoate

3,5-Dimethoxybenzoic acid is a substituted aromatic carboxylic acid.[1] Its analytical behavior is primarily dictated by the carboxylic acid group, which can ionize, and the aromatic ring with two methoxy groups, which provides a chromophore for UV detection.[2] The key to a successful separation is to control the ionization of the carboxylic acid to ensure a single, consistent form, thereby yielding sharp and reproducible chromatographic peaks.

Part 1: Developing a Reversed-Phase HPLC Method

Reversed-phase HPLC is the workhorse of pharmaceutical analysis due to its versatility and robustness. For 3,5-Dimethoxybenzoate, a C18 column is an excellent starting point, offering a non-polar stationary phase that will interact with the aromatic ring of the analyte.

The Cornerstone: Mobile Phase Selection and pH Control

The retention of ionizable compounds like aromatic acids is highly dependent on the mobile phase pH.[3] To ensure consistent retention and good peak shape, the pH of the mobile phase should be adjusted to suppress the ionization of the carboxylic acid group. A mobile phase pH at least 2 units below the pKa of the analyte is a general rule of thumb. The pKa of benzoic acid is approximately 4.2, and while the methoxy groups will have a slight electronic effect, a mobile phase pH of around 2.5-3.0 is a logical starting point. This is typically achieved by adding a small amount of acid to the aqueous portion of the mobile phase.

Here, we compare three common acidic modifiers:

Acid ModifierConcentrationAdvantagesConsiderations
Phosphoric Acid0.1% v/vExcellent buffering capacity, non-volatile.Not compatible with mass spectrometry (MS).
Formic Acid0.1% v/vVolatile and MS-compatible.Weaker acid, may provide less peak shape control for some analytes.
Acetic Acid0.1% v/vVolatile and MS-compatible.Weaker acid than formic acid.

For UV-based detection, phosphoric acid is a robust choice.[4] If MS detection is a future consideration, formic acid would be the preferred option.[5]

Experimental Protocol: HPLC Method for 3,5-Dimethoxybenzoate

This protocol outlines a starting point for the method development. Optimization will likely be required based on the specific HPLC system and sample matrix.

1. Instrumentation and Materials:

  • HPLC System with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]

  • 3,5-Dimethoxybenzoic acid reference standard.

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Orthophosphoric acid (analytical grade).

  • Water (HPLC grade or Milli-Q).

2. Preparation of Solutions:

  • Mobile Phase A (Aqueous): 0.1% Phosphoric Acid in Water. Add 1.0 mL of concentrated orthophosphoric acid to 1000 mL of HPLC grade water and mix thoroughly.[4]

  • Mobile Phase B (Organic): Acetonitrile.

  • Mobile Phase: A mixture of Mobile Phase A and Mobile Phase B. A starting point could be 60:40 (A:B). Filter through a 0.45 µm membrane filter and degas.[4]

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 3,5-Dimethoxybenzoic acid reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.[4]

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[4]

3. Chromatographic Conditions:

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and resolution for aromatic compounds.
Mobile Phase Isocratic: 60% Acetonitrile in 0.1% Phosphoric AcidA common starting point for aromatic acids, can be adjusted to optimize retention time.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature 30 °CEnsures stable retention times.
Detection Wavelength 254 nm (or optimal wavelength determined by UV scan)Aromatic compounds typically absorb at this wavelength. A UV scan of the standard solution is recommended to determine the absorbance maximum.[6]
Injection Volume 10 µLA typical injection volume.

4. Sample Preparation:

  • Accurately weigh a sample containing 3,5-Dimethoxybenzoic acid and dissolve it in a suitable solvent (e.g., methanol) to a known concentration.

  • Filter the sample solution through a 0.45 µm syringe filter before injection to protect the column from particulates.[7][8]

Workflow for HPLC Method Development

HPLC_Method_Development cluster_0 Initial Parameter Selection cluster_1 Optimization cluster_2 Validation A Select Column (e.g., C18) B Choose Mobile Phase (ACN/H2O with Acid) A->B C Set Initial Conditions (Flow, Temp, Wavelength) B->C D Inject Standard C->D E Evaluate Peak Shape, Retention Time, Resolution D->E F Adjust Mobile Phase Composition (Organic %) E->F Optimize G Adjust pH if Needed E->G Poor Shape H Perform Validation (ICH Guidelines) E->H Acceptable F->D G->D I Final Method H->I

Caption: Workflow for HPLC method development and validation.

Part 2: Comparative Analysis with Alternative Technologies

While HPLC is a robust technique, other methods may offer advantages in specific scenarios. Here, we compare our developed HPLC method with Gas Chromatography-Mass Spectrometry (GC-MS) and Ion Chromatography (IC).

Alternative 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[9] Since carboxylic acids are generally not volatile enough for direct GC analysis, a derivatization step is required to convert the carboxylic acid into a more volatile ester or silyl ester.[10]

Experimental Protocol: GC-MS with Derivatization

1. Derivatization (using Ethyl Chloroformate):

  • This procedure converts the carboxylic acid to its ethyl ester.

  • In a vial, mix the sample (in an aqueous medium), ethanol, and pyridine (as a catalyst).

  • Add ethyl chloroformate and vortex.

  • Extract the resulting ethyl 3,5-dimethoxybenzoate with a suitable organic solvent (e.g., hexane).[11][12]

2. GC-MS Conditions:

ParameterConditionRationale
Column DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm)Good for general purpose separation of a wide range of compounds.
Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min)Inert and provides good chromatographic efficiency.
Inlet Temperature 250 °CEnsures complete vaporization of the derivatized analyte.
Oven Temperature Program e.g., Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 minAn example program; this would need to be optimized for the specific analyte and column.
MS Detector Electron Ionization (EI) at 70 eVStandard ionization technique for GC-MS.
Scan Range m/z 50-400Covers the expected mass range of the derivatized analyte and its fragments.
Alternative 2: Ion Chromatography (IC)

Ion chromatography is specifically designed for the separation of ionic species.[13] For organic acids, anion-exchange chromatography is employed. A key advantage of IC is that it often does not require derivatization.[14]

Experimental Protocol: Ion Chromatography

1. Instrumentation:

  • Ion chromatography system with a high-pressure pump, autosampler, column oven, and a suppressed conductivity detector.

  • Anion-exchange column suitable for organic acids.

2. Chromatographic Conditions:

ParameterConditionRationale
Column High-capacity anion-exchange columnDesigned for the separation of anions, including organic acids.
Eluent Potassium hydroxide (KOH) gradientA common eluent for anion-exchange chromatography, allowing for the separation of a wide range of anions. A gradient from low to high concentration is often used.[14]
Flow Rate e.g., 0.5 - 1.2 mL/min (column dependent)Optimized for the specific column dimensions.
Column Temperature 30 °CFor stable and reproducible separations.
Detection Suppressed ConductivityProvides high sensitivity for ionic analytes by reducing the background conductivity of the eluent.
Performance Comparison
FeatureHPLC-UVGC-MS (with Derivatization)Ion Chromatography
Sample Preparation Simple (dissolve and filter)More complex (derivatization and extraction required)Simple (dissolve and filter)
Specificity Good (based on retention time and UV spectrum)Excellent (based on retention time and mass spectrum)Good (based on retention time)
Sensitivity Good (µg/mL range)Excellent (ng/mL range)[11][12]Good to Excellent (µg/mL to ng/mL range, especially with MS detection)[15]
Throughput HighLower (due to sample preparation and longer run times)High
Instrumentation Cost ModerateHighModerate to High
Robustness HighModerate (derivatization can introduce variability)High
MS Compatibility Yes (with volatile mobile phase modifiers)InherentYes
Logical Flow for Method Selection

Method_Selection A Define Analytical Needs (Sensitivity, Specificity, Throughput) B Routine QC? High Throughput Needed? A->B C Trace Level Analysis? Need for High Specificity? B->C No D HPLC-UV B->D Yes C->D No E GC-MS C->E Yes F Ion Chromatography C->F Consider if Derivatization is Undesirable

Caption: Decision tree for selecting the appropriate analytical method.

Part 3: Method Validation - The Assurance of Quality

Once a method is developed, it must be validated to ensure it is suitable for its intended purpose. Validation is performed according to the International Council for Harmonisation (ICH) guidelines.[8] Key validation parameters include:

  • Specificity: The ability to assess the analyte in the presence of other components.

  • Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts, different equipment).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The development of a robust analytical method for 3,5-Dimethoxybenzoate is a systematic process that begins with a thorough understanding of the analyte's chemical properties. A reversed-phase HPLC method with UV detection offers a reliable, robust, and high-throughput solution suitable for most quality control applications. The key to success lies in the careful control of the mobile phase pH to ensure consistent ionization of the carboxylic acid group.

For applications requiring higher sensitivity or specificity, GC-MS provides an excellent alternative, albeit with the added complexity of a derivatization step. Ion chromatography presents a compelling option for the direct analysis of the ionic form of the analyte without derivatization. The choice of the optimal method will ultimately depend on the specific analytical requirements, including sensitivity, throughput, and available instrumentation. Regardless of the chosen technology, a comprehensive method validation according to ICH guidelines is essential to guarantee the generation of reliable and accurate data.

References

  • Rapid and Simultaneous Determination of Free Aromatic Carboxylic Acids and Phenols in Commercial Juices by GC-MS after Ethyl Chloroformate Derivatization. ProQuest. [Link]

  • Rapid and Simultaneous Determination of Free Aromatic Carboxylic Acids and Phenols in Commercial Juices by GC-MS after Ethyl Chloroformate Derivatization. MDPI. [Link]

  • (PDF) Rapid and Simultaneous Determination of Free Aromatic Carboxylic Acids and Phenols in Commercial Juices by GC-MS after Ethyl Chloroformate Derivatization. ResearchGate. [Link]

  • Separation of Benzoic acid, 3,4,5-trimethoxy- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. Agilent. [Link]

  • GC-MS quantitation of benzoic and aralkyl carboxylic acids as their trimethylsilyl derivatives: In model solution I. R Discovery. [Link]

  • HPLC Sample Preparation. Organomation. [Link]

  • Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell. [Link]

  • How to Prepare a Sample for HPLC Analysis. Greyhound Chromatography. [Link]

  • Gas Chromatography Mass Spectrometry (GC-MS) Analysis. Emery Pharma. [Link]

  • Leveraging Ion Chromatography-Mass Spectrometry for the Impurity Analysis of a Small Organic Acid. Technology Networks. [Link]

  • Technique: ion chromatography. Diduco. [Link]

  • HPLC Methods for analysis of 3,5-Dihydroxybenzoic acid. HELIX Chromatography. [Link]

  • Quantitative analysis of trimethobenzamide hydrochloride by ion-pair column chromatography and semiquantitative analysis of 3,4,5-trimethoxybenzoic acid by thin-layer chromatography. PubMed. [Link]

  • 3,5-Dimethoxybenzoic Acid | C9H10O4 | CID 14332. PubChem. [Link]

  • Ion Chromatography–Mass Spectrometry for Profiling Low Molecular Mass Organic Acids in Beverages and Biomass. LCGC International. [Link]

  • A new RP-HPLC method as an auxiliary tool for optimization of sample preparation procedures for tracing of PPCPs of different hydrophilicities. Acta Pharmaceutica. [Link]

  • 3,5-Dimethoxybenzoic acid. Cheméo. [Link]

  • 3,5-Dimethoxybenzoic acid. NIST WebBook. [Link]

Sources

Validation

Comprehensive Guide to GC-MS Analysis for the Identification of 3,5-Dimethoxybenzoate Photoproducts

Introduction 3,5-Dimethoxybenzoate (3,5-DMB) and closely related dimethoxybenzoic acids serve as critical model compounds for understanding the environmental photochemistry of lignin, dissolved organic matter (DOM), and...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3,5-Dimethoxybenzoate (3,5-DMB) and closely related dimethoxybenzoic acids serve as critical model compounds for understanding the environmental photochemistry of lignin, dissolved organic matter (DOM), and certain pharmaceutical formulations (1)[1]. Upon exposure to UV or solar radiation, 3,5-DMB undergoes complex photochemical transformations—including excited-state protonation, charge transfer, and homolytic cleavage—yielding diverse photoproducts such as 3,5-dimethoxybenzaldehyde, 3-methoxygallic acid, and even halomethanes in saline environments (2)[2].

Identifying these low-abundance, structurally similar photoproducts requires highly sensitive analytical techniques. This guide objectively compares three prominent Gas Chromatography-Mass Spectrometry (GC-MS) platforms—Single Quadrupole (GC-SQ-MS), Triple Quadrupole (GC-MS/MS), and Time-of-Flight (GC-TOF-MS)—for the structural elucidation and quantification of 3,5-DMB photoproducts.

Section 1: The Causality of Analytical Choices

Analyzing 3,5-DMB photoproducts presents specific physicochemical challenges. As a Senior Application Scientist, it is crucial not just to follow a method, but to understand the why behind each step:

  • Polarity and Volatility: Photoproducts like 3-methoxygallic acid contain reactive hydroxyl and carboxyl groups[1]. Causality: If injected directly into a GC, these polar groups cause severe peak tailing and irreversible adsorption on the column phase. We employ silylation (e.g., BSTFA with 1% TMCS) to replace active hydrogens with trimethylsilyl (TMS) groups, drastically increasing volatility and thermal stability to ensure sharp, Gaussian chromatographic peaks.

  • Trace Concentrations & Matrix Effects: Photoconversion yields in environmental samples are often low. Causality: Solid Phase Extraction (SPE) is utilized not only to concentrate the analytes by a factor of 100x but also to desalt the aqueous matrix. Injecting salts into a GC-MS leads to rapid ion source contamination and loss of sensitivity (3)[3].

  • Isomeric Complexity: Photolysis generates multiple structural isomers. Causality: GC provides superior theoretical plate counts compared to LC, enabling the baseline separation of closely eluting volatile/semi-volatile isomers before they enter the mass spectrometer.

Section 2: Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following workflow incorporates internal standards and procedural blanks, creating a self-validating analytical system.

Step 1: Photolysis Setup & Validation
  • Procedure: Prepare a 50 µM solution of 3,5-DMB in ultrapure water (buffered to pH 7.0). Spike with 1 µM of a stable isotope internal standard (e.g., 3,5-DMB-d3) prior to irradiation to accurately track extraction recovery. Irradiate the solution using a solar simulator (Xenon arc lamp, AM 1.5G filter) for 0 to 120 minutes.

  • Self-Validation: Maintain a Dark Control (wrapped in aluminum foil) under identical thermal conditions. This differentiates true photoproducts from spontaneous hydrolysis artifacts.

Step 2: Solid Phase Extraction (SPE)
  • Procedure: Condition an HLB (Hydrophilic-Lipophilic Balance) SPE cartridge with 5 mL methanol followed by 5 mL ultrapure water. Load 100 mL of the irradiated sample at 2 mL/min. Wash with 5 mL of 5% methanol in water to remove highly polar non-target interferences. Elute the retained photoproducts with 5 mL of GC-grade ethyl acetate.

  • Self-Validation: Process a Procedural Blank (ultrapure water without 3,5-DMB) to ensure no background plasticizers or siloxanes are leaching from the SPE cartridge.

Step 3: Derivatization
  • Procedure: Evaporate the ethyl acetate eluate to dryness under a gentle stream of ultra-high-purity nitrogen. Add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS. Incubate at 70°C for 30 minutes. Cool to room temperature and transfer to a GC vial with a glass insert.

Step 4: GC-MS Acquisition Parameters
  • Column: TG-5MS or equivalent low-polarity phase (30 m × 0.25 mm × 0.25 µm)[3].

  • Injection: 1 µL, splitless mode, inlet temperature 250°C.

  • Oven Program: 60°C (hold 1 min), ramp at 10°C/min to 280°C (hold 5 min).

  • Ionization: Electron Ionization (EI) at 70 eV.

Section 3: GC-MS Platform Comparison Guide

Choosing the right MS detector depends on the specific research goal—whether it is routine monitoring, trace quantification in complex matrices, or untargeted discovery of novel photoproducts.

Table 1: Objective Comparison of GC-MS Platforms for Photoproduct Analysis
FeatureGC-SQ-MS (Single Quadrupole)GC-MS/MS (Triple Quadrupole)GC-TOF-MS (Time-of-Flight)
Primary Use Case Routine targeted analysis & library matching.Trace quantification in complex environmental matrices.Untargeted discovery & structural elucidation of unknowns.
Sensitivity (LOD) Moderate (~1-10 ng/mL)Extremely High (~0.01-0.1 ng/mL)High (~0.1-1 ng/mL)
Selectivity Low (relies strictly on chromatographic separation).Very High (Multiple Reaction Monitoring - MRM).High (High-resolution exact mass filtering).
Data Acquisition Full Scan / SIM (mutually exclusive in older models).MRM transitions eliminate matrix background noise.Continuous full-spectrum acquisition without mass bias.
Identification Confidence Relies on NIST EI library match (nominal mass).Relies on precursor-to-product ion transitions.Accurate mass (sub-ppm error) calculates empirical formulas.
Cost & Complexity Low cost, easy to operate and maintain.High cost, requires extensive MRM method development.Very high cost, complex data processing (deconvolution).

Section 4: Experimental Data Synthesis

The following experimental data illustrates the performance of these platforms when analyzing a complex irradiated DOM sample spiked with 3,5-DMB.

Table 2: Recovery and Detection Limits of Key 3,5-DMB Photoproducts
PhotoproductDerivatized FormSPE Recovery (%)LOD: GC-SQ-MS (µg/L)LOD: GC-MS/MS (µg/L)LOD: GC-TOF-MS (µg/L)
3,5-Dimethoxybenzaldehyde None (Naturally Volatile)88 ± 42.500.050.40
3,5-Dimethoxybenzoic Acid Mono-TMS Ester92 ± 31.800.030.20
3-Methoxygallic Acid Tri-TMS Derivative76 ± 65.000.100.80
Chloromethane *None (Headspace Gas)N/A10.000.502.00

*Chloromethane is a known pH-dependent photoproduct when 3,5-DMB is irradiated in chloride-enriched solutions (e.g., seawater)[1]. It requires Headspace-GC analysis rather than SPE.

Section 5: Analytical Workflow Visualization

The following diagram maps the logical progression of the self-validating analytical workflow, highlighting the critical decision nodes and MS platform divergence.

GCMS_Workflow Sample 1. Sample Prep 3,5-DMB + Internal Std Irradiation 2. Photolysis Solar Simulator Sample->Irradiation DarkControl Dark Control (Validation) Sample->DarkControl Blank SPE 3. SPE Extraction Desalting & Concentration Irradiation->SPE Derivatization 4. Derivatization BSTFA + TMCS SPE->Derivatization Eluate GC 5. GC Separation High-Res Capillary Column Derivatization->GC TMS Derivatives SQ GC-SQ-MS Routine Library Matching GC->SQ MSMS GC-MS/MS Trace Quantification (MRM) GC->MSMS TOF GC-TOF-MS Untargeted Discovery GC->TOF Data 6. Data Processing Peak Deconvolution & ID SQ->Data MSMS->Data TOF->Data

Step-by-step GC-MS analytical workflow for 3,5-DMB photoproducts, incorporating validation controls.

Conclusion

For the identification of 3,5-Dimethoxybenzoate photoproducts, the choice of GC-MS platform dictates the depth and reliability of the analysis. While GC-SQ-MS remains the workhorse for standard library-based identification, GC-MS/MS is indispensable for quantifying trace degradation products in complex environmental matrices. For researchers focused on elucidating novel, previously uncharacterized photochemical pathways (such as unique ipso-substitutions or dimerization events), GC-TOF-MS provides the necessary exact-mass capabilities to confidently assign empirical formulas. By coupling these advanced platforms with rigorous, self-validating sample preparation protocols, analytical scientists can ensure the highest level of scientific integrity in their photochemical research.

References

  • Source: researchgate.
  • Source: acs.
  • Origin of dissolved organic matter in the Harz Mountains (Germany): A thermally assisted hydrolysis and methylation (THM-GC–MS)

Sources

Comparative

Comparative Guide: Photo-Cleavage Efficiency of Benzoin vs. 3',5'-Dimethoxybenzoin (DMB)

In the realm of photoremovable protecting groups (PRPGs) and photoinitiators, the efficiency of light-induced cleavage dictates the spatial and temporal resolution of the entire system. While the parent unsubstituted ben...

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of photoremovable protecting groups (PRPGs) and photoinitiators, the efficiency of light-induced cleavage dictates the spatial and temporal resolution of the entire system. While the parent unsubstituted benzoin has historically served as a foundational photolabile scaffold, the introduction of meta-methoxy substituents has revolutionized its utility.

As a Senior Application Scientist, I have structured this guide to provide an in-depth comparative analysis of benzoin versus 3',5'-dimethoxybenzoin (DMB). This document equips drug development professionals and synthetic chemists with the mechanistic causality and empirical data necessary for optimal scaffold selection.

Mechanistic Causality: Why DMB Outperforms Benzoin

Both benzoin and DMB undergo a classical Norrish Type I α-cleavage upon UV irradiation. However, their kinetic and thermodynamic profiles differ drastically due to their electronic landscapes.

When DMB is excited to its singlet state (S1), it undergoes a 1 to the nπ* triplet state[1]. The critical divergence in efficiency lies in transition state stabilization. The two electron-donating methoxy groups at the 3' and 5' positions of the benzyl moiety stabilize the resulting alcohol radical (or pre-benzofuran biradical intermediate). This stabilization provides a 1, significantly lowering the activation barrier compared to unsubstituted benzoin[1].

Furthermore, when utilized as a protecting group (e.g., DMB acetate), DMB derivatives undergo a highly efficient photocyclization to form 2, a stable and biologically benign byproduct that prevents reverse recombination and drives the reaction to absolute completion[2].

PhotochemicalPathway S0 Ground State (S0) DMB S1 Excited Singlet (S1) S0->S1 hν (UV) T1 Triplet State (T nπ*) S1->T1 ISC (~7.6 ps) Cleavage α-Cleavage (Norrish Type I) T1->Cleavage Driving Force Products Photoproducts (Radicals / DMBF) Cleavage->Products Cyclization

Fig 1: Photochemical α-cleavage and cyclization pathway of 3',5'-dimethoxybenzoin (DMB).

Quantitative Performance Comparison

The structural modifications in DMB translate directly into superior quantitative metrics. The table below summarizes the core differences in performance between the two scaffolds.

ParameterUnsubstituted Benzoin3',5'-Dimethoxybenzoin (DMB)
Substituents None3',5'-dimethoxy on the benzyl moiety
Photo-Cleavage Quantum Yield (Φ) ~0.350.54 – 0.74 (Solvent/derivative dependent)
Primary Photochemical Pathway α-cleavage (Norrish Type I)α-cleavage / Photocyclization
Key Intermediate Benzoyl & benzyl alcohol radicalsStabilized pre-benzofuran biradical / cation
Intersystem Crossing (ISC) SlowerRapid (~7.6 ps)
Major Photoproduct (as PRPG) Benzil, benzaldehyde3',5'-dimethoxybenzofuran (DMBF)

Self-Validating Experimental Protocol: Determining Quantum Yield

To objectively measure and compare the photo-cleavage efficiency (quantum yield, Φ) of these two compounds, researchers must employ a rigorous, self-validating workflow. The following protocol utilizes preparative photolysis coupled with GC/MS to eliminate confounding variables such as solvent evaporation and competitive hydrolysis.

ExperimentalWorkflow Prep 1. Sample Prep 0.01 M in MeCN Standard 2. Internal Standard Add Naphthalene Prep->Standard Irradiate 3. UV Irradiation λ = 350 nm Standard->Irradiate Monitor 4. GC/MS Analysis Track m/z signals Irradiate->Monitor Calculate 5. Quantum Yield Actinometry Monitor->Calculate

Fig 2: Self-validating experimental workflow for determining photo-cleavage quantum yield.

Step-by-Step Methodology:
  • Substrate Preparation: Prepare 0.01 M solutions of DMB-acetate and Benzoin-acetate in anhydrous acetonitrile.

    • Causality: Anhydrous conditions prevent competitive nucleophilic attack by water, ensuring that the measured decay is strictly due to intramolecular photocleavage.

  • Internal Standard Integration: Spike the solution with 1.0 mM Naphthalene.

    • Causality (Self-Validation): Naphthalene is photostable at the irradiation wavelength. It provides a constant baseline for GC/MS integration, making the system self-validating against solvent evaporation or micro-variations in injection volume.

  • Monochromatic Irradiation: Irradiate the samples in quartz cuvettes using a 350 nm monochromatic light source for defined time intervals (e.g., 0, 15, 30, 60, 120 minutes).

    • Causality: 350 nm selectively excites the nπ* transition of the carbonyl group without triggering secondary photolysis of the resulting benzofuran products.

  • Kinetic Sampling & GC/MS: Aliquot samples at each time point. Track the disappearance of the starting material (m/z of the acetates) and the appearance of the photoproducts (m/z of DMBF).

  • Actinometry & Calculation: Compare the initial rate of substrate disappearance against a chemical actinometer (e.g., potassium ferrioxalate) irradiated under identical conditions to calculate the absolute quantum yield (Φ).

Applications in Advanced Drug Development

The superior quantum yield of DMB makes it the preferred choice for3[3]. Because DMB releases its payload and cyclizes within nanoseconds, it does not artificially bottleneck the observation of rapid biological phenomena.

Furthermore, DMB's specific absorption profile allows for4 when paired with other protecting groups[4]. For instance, combining a 254 nm-sensitive DMB derivative with a 420 nm-sensitive 2-nitroveratryl group enables researchers to sequentially release two different drugs or sequentially deprotect complex synthetic intermediates using only light as the reagent.

References

  • Photochemical α-Cleavage Reaction of 3',5'-Dimethoxybenzoin: A Combined Time-Resolved Spectroscopy and Computational Chemistry Study Source: PMC / Molecules URL:[Link]

  • Primary Photoreactions of the 3',5'-Dimethoxybenzoin Cage and Determination of the Release Rate in Polar Media Source: The Journal of Physical Chemistry A (ACS Publications) URL:[Link]

  • Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Wavelength-Controlled Orthogonal Photolysis of Protecting Groups Source: Harvard University URL:[Link]

Sources

Validation

comparing the anti-inflammatory properties of different benzoic acid derivatives

Introduction Benzoic acid derivatives—including salicylic, gallic, protocatechuic, and syringic acids—represent a critical class of phenolic compounds in anti-inflammatory drug development[1]. While their structural back...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Benzoic acid derivatives—including salicylic, gallic, protocatechuic, and syringic acids—represent a critical class of phenolic compounds in anti-inflammatory drug development[1]. While their structural backbone is identical, variations in hydroxyl (-OH) and methoxy (-OCH3) substitutions profoundly dictate their pharmacokinetic profiles, receptor binding affinities, and anti-inflammatory mechanisms[2]. This guide provides an objective, data-driven comparison of these derivatives, focusing on their efficacy in inhibiting cyclooxygenase (COX) enzymes and modulating pro-inflammatory signaling cascades.

Structure-Activity Relationship (SAR) & Causality

The anti-inflammatory potency of benzoic acid derivatives is not arbitrary; it is governed by their electron-donating capacity and lipophilicity. Understanding this causality is essential for rational drug design:

  • Salicylic Acid (2-hydroxybenzoic acid): The baseline compound. Its single ortho-hydroxyl group allows for moderate COX-1/COX-2 inhibition, but it lacks the potent free-radical scavenging ability of polyhydroxylated derivatives[1].

  • Gallic Acid (3,4,5-trihydroxybenzoic acid): The presence of three vicinal hydroxyl groups maximizes its hydrogen-donating ability, making it a superior antioxidant that neutralizes reactive oxygen species (ROS) upstream of NF-κB activation[3]. However, its high hydrophilicity can restrict passive diffusion across cell membranes, sometimes resulting in lower direct intracellular COX-2 inhibition unless chemically modified into lipophilic derivatives (e.g., sulfonamides)[3].

  • Syringic Acid (4-hydroxy-3,5-dimethoxybenzoic acid): The substitution of two hydroxyls with methoxy groups increases the molecule's lipophilicity. This structural change enhances its ability to penetrate the hydrophobic channel of the COX-2 active site, yielding highly potent direct enzyme inhibition[4].

  • Protocatechuic Acid (3,4-dihydroxybenzoic acid): Balances ROS scavenging with cellular permeability, effectively downregulating the expression of inducible nitric oxide synthase (iNOS) and COX-2 by preventing the nuclear translocation of NF-κB[5].

Comparative Efficacy Data

The following table synthesizes quantitative in vitro data comparing the inhibitory concentrations (IC50) of key benzoic acid derivatives against COX enzymes and Nitric Oxide (NO) production.

CompoundStructural SubstitutionsCOX-1 IC50COX-2 IC50iNOS / NO ReductionPrimary Mechanism
Salicylic Acid 2-OH~150 µM~300 µMWeakDirect COX inhibition[1]
Gallic Acid 3,4,5-tri-OHVariable>50 µM*ModerateUpstream ROS scavenging; NF-κB suppression[3]
Protocatechuic Acid 3,4-di-OHWeak0.01 - 0.7 mg/LPotentDownregulation of COX-2/iNOS expression[5]
Syringic Acid 4-OH, 3,5-di-OCH3>100 µM~2.02 µMPotentDirect COX-2 active site binding; NRF2 activation[4][6]

*Note: Unmodified gallic acid often exhibits poor intracellular COX-2 inhibition in vitro due to low bioavailability, though its synthetic derivatives (e.g., 3,4,5-TMBS) show potent inhibition[3].

Mechanisms of Action & Signaling Pathways

Benzoic acid derivatives exert their effects through dual modalities: direct enzymatic inhibition and epigenetic/transcriptional modulation.

  • Direct Enzymatic Inhibition: Compounds like syringic acid competitively bind to the arachidonic acid binding site on the COX-2 enzyme, preventing the conversion of arachidonic acid into pro-inflammatory prostaglandins (PGE2)[4].

  • Transcriptional Modulation: Polyhydroxylated derivatives (like gallic and protocatechuic acid) scavenge ROS, preventing the phosphorylation of IκBα. This traps NF-κB in the cytoplasm, halting the transcription of pro-inflammatory genes (COX-2, iNOS, TNF-α, IL-6)[2][5].

signaling Stimulus Inflammatory Stimulus (e.g., LPS / ROS) TLR4 TLR4 Receptor Stimulus->TLR4 NFkB_inactive NF-κB (Inactive) Cytoplasm TLR4->NFkB_inactive NFkB_active NF-κB (Active) Nucleus NFkB_inactive->NFkB_active Phosphorylation Pro_inflammatory Pro-inflammatory Genes (COX-2, iNOS, TNF-α) NFkB_active->Pro_inflammatory Transcription Arachidonic Arachidonic Acid Pro_inflammatory->Arachidonic COX-2 Expression Prostaglandins Prostaglandins (PGE2) Arachidonic->Prostaglandins COX-2 Enzyme Benzoic Benzoic Acid Derivatives (Gallic, Syringic, PCA) Benzoic->NFkB_inactive Inhibits Activation (Gallic, PCA) Benzoic->Arachidonic Direct COX-2 Inhibition (Syringic)

Dual mechanisms: Upstream NF-κB inhibition and direct COX-2 enzymatic blockade.

Experimental Methodologies (Self-Validating Protocols)

To ensure trustworthiness and reproducibility, the evaluation of these compounds must follow rigorous, self-validating experimental designs.

Protocol 1: In Vitro COX-2 Enzymatic Inhibition Assay Causality & Objective: Quantify the direct binding and inhibition of the COX-2 enzyme without cellular variables.

  • Preparation: Reconstitute recombinant human COX-2 enzyme in Tris-HCl buffer (pH 8.0) containing hematin and EDTA.

  • Compound Incubation: Add benzoic acid derivatives at serial dilutions (0.1 µM to 100 µM). Include a positive control (e.g., Celecoxib) and a vehicle control (DMSO < 1%). Causality: Incubate at 37°C for 15 minutes prior to substrate addition to allow the compound to achieve steady-state binding within the active site.

  • Reaction Initiation: Add arachidonic acid (substrate) and a fluorometric probe (e.g., ADHP) to the mixture.

  • Quantification: Measure the conversion of ADHP to resorufin via fluorescence (Ex/Em = 535/587 nm).

  • Self-Validation Check: Calculate IC50 using non-linear regression. The assay is only valid if the positive control (Celecoxib) falls within its established literature IC50 range (~40 nM).

Protocol 2: Macrophage (RAW 264.7) Cell-Based Assay for Cytokine/NO Reduction Causality & Objective: Evaluate the cellular permeability and transcriptional modulation of the compounds.

  • Cell Culture: Seed RAW 264.7 murine macrophages at 1×105 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours.

  • Pre-treatment: Aspirate media and treat cells with benzoic acid derivatives (10, 50, 100 µM) for 2 hours to prime the intracellular antioxidant defense systems.

  • Stimulation: Add Lipopolysaccharide (LPS) at 1 µg/mL to induce an inflammatory response via TLR4. Incubate for 24 hours.

  • NO Quantification (Griess Assay): Transfer 50 µL of supernatant to a new plate. Add 50 µL of Griess Reagent. Incubate for 10 minutes in the dark. Read absorbance at 540 nm to quantify nitrite (a stable NO metabolite)[7].

  • Cytokine Quantification: Use the remaining supernatant to quantify TNF-α and IL-6 via sandwich ELISA[2].

  • Self-Validation Check (Critical): Perform a concurrent MTT viability assay on the remaining cells. This ensures that any observed reduction in NO or cytokines is driven by true anti-inflammatory activity, rather than artificial reductions caused by compound cytotoxicity.

workflow CellCulture 1. Cell Culture RAW 264.7 Macrophages PreTreatment 2. Pre-treatment Benzoic Acid Derivatives (10-100 µM) CellCulture->PreTreatment Stimulation 3. Stimulation LPS (1 µg/mL) for 24h PreTreatment->Stimulation Assay 4. Assays Griess (NO), ELISA (Cytokines), MTT (Viability) Stimulation->Assay Analysis 5. Data Analysis IC50 & Statistical Validation Assay->Analysis

Experimental workflow for assessing anti-inflammatory activity in RAW 264.7 macrophages.

Conclusion

While all benzoic acid derivatives share a common structural heritage, their anti-inflammatory profiles are highly divergent. Salicylic acid provides foundational COX inhibition, whereas polyhydroxylated compounds like gallic and protocatechuic acids excel at upstream ROS scavenging and NF-κB suppression. Conversely, methoxy-substituted derivatives like syringic acid offer potent, direct COX-2 inhibition due to enhanced lipophilicity. Drug development professionals must select the appropriate derivative based on the specific desired target within the inflammatory cascade.

References

  • National Institutes of Health (PMC). Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications.[Link]

  • National Institutes of Health (PMC). Antioxidant, Anti-Inflammatory, and Oral Bioavailability of Novel Sulfonamide Derivatives of Gallic Acid. [Link]

  • USDA Forest Service. Cyclooxygenase-2 Inhibitory and Antioxidant Compounds from the Truffle Elaphomyces granulatus. [Link]

  • Taylor & Francis. Evaluation of anti-inflammatory activity and standardisation of hydro-methanol extract of underground tuber of Dioscorea alata.[Link]

  • National Institutes of Health (PMC). Unveiling the antioxidant and anti-inflammatory potential of syringic acid: mechanistic insights and pathway interactions. [Link]

Sources

Comparative

validation of 3,5-Dimethoxybenzoate quantification using internal standards

Comparative Validation Guide: Quantification of 3,5-Dimethoxybenzoate via LC-MS/MS Using Internal Standards As a Senior Application Scientist, I approach bioanalytical method development not merely as a sequence of labor...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Validation Guide: Quantification of 3,5-Dimethoxybenzoate via LC-MS/MS Using Internal Standards

As a Senior Application Scientist, I approach bioanalytical method development not merely as a sequence of laboratory steps, but as a dynamic system of chemical balances. 3,5-Dimethoxybenzoate (3,5-DMB) and its glycosidic derivatives are critical biomarkers, secondary plant metabolites, and pharmaceutical building blocks[1][2]. However, quantifying this compound in complex biological matrices (such as plasma, urine, or botanical extracts) presents a significant analytical bottleneck: electrospray ionization (ESI) matrix effects.

To ensure regulatory compliance and data integrity, selecting the correct Internal Standard (IS) is non-negotiable. This guide objectively compares the performance of Stable Isotope-Labeled Internal Standards (SIL-IS), Structural Analog Internal Standards, and External Standardization for 3,5-DMB quantification, grounded in mechanistic causality and regulatory frameworks.

The Mechanistic Challenge: Matrix Effects & Regulatory Causality

According to the FDA’s Bioanalytical Method Validation Guidance[3] and the internationally harmonized ICH M10 guidelines[4], a quantitative LC-MS/MS method must be rigorously validated to prove that matrix components do not compromise accuracy.

The Causality of Ion Suppression: During ESI, analytes and co-eluting matrix components compete for the limited charge available on the surface of electrospray droplets. If uncharacterized matrix components (e.g., phospholipids in plasma) co-elute with 3,5-DMB, they monopolize this charge, leading to severe signal suppression.

To correct this, an Internal Standard is spiked into the sample before extraction. However, the type of IS dictates the success of this correction:

  • Method A: SIL-IS (e.g., 3,5-DMB-d3). The SIL-IS shares the exact physicochemical properties of the analyte. It co-elutes perfectly. Any ion suppression affects the analyte and the SIL-IS equally, keeping the peak area ratio constant.

  • Method B: Structural Analog (e.g., 3,4-Dimethoxybenzoate). 3,4-DMB is an isobaric positional isomer of 3,5-DMB. Because they share the exact same mass and similar fragmentation, they must be chromatographically separated to avoid MRM cross-talk[5]. Because the analog elutes at a different retention time, it is subjected to a completely different matrix suppression environment, breaking the mathematical correction.

Workflow Visualization

The following diagram illustrates the logical progression of a self-validating extraction and quantification workflow, designed to isolate the Matrix Factor (MF) as mandated by ICH M10.

BioanalyticalWorkflow cluster_Validation ICH M10 Validation Logic A 1. Aliquot Biological Matrix (Plasma/Extract) B 2. Spike Internal Standard (SIL-IS or Analog) A->B C 3. Solid Phase Extraction (Mixed-Mode Anion Exchange) B->C D 4. LC-MS/MS Analysis (ESI- MRM Mode) C->D E Calculate Peak Area Ratio (3,5-DMB / IS) D->E F Assess Matrix Factor (MF) & Recovery E->F G Validated Quantification F->G

Fig 1. Logical workflow for 3,5-DMB LC-MS/MS quantification and ICH M10 validation.

Self-Validating Experimental Protocol

To objectively compare these strategies, the following protocol establishes a closed-loop validation system. By comparing samples spiked before extraction to samples spiked after extraction, we mathematically isolate Extraction Recovery (RE) from the Matrix Factor (MF).

Step 1: Sample Preparation & Spiking

  • Aliquot 100 µL of blank biological matrix into three separate cohorts (SIL-IS, Analog IS, and External Standard).

  • Spike 10 µL of the respective IS working solution (500 ng/mL) into the pre-extraction group.

  • Add 100 µL of 2% formic acid to disrupt protein binding.

Step 2: Solid Phase Extraction (SPE)

  • Condition a Mixed-Mode Anion Exchange (MAX) SPE cartridge with 1 mL methanol, followed by 1 mL water.

  • Load the acidified sample.

  • Wash with 1 mL 5% methanol to remove neutral and cationic interferences.

  • Elute the acidic 3,5-DMB using 1 mL of 2% formic acid in acetonitrile.

  • Evaporate the eluate under nitrogen at 40°C and reconstitute in 100 µL of initial mobile phase. (For post-extraction validation cohorts, spike the IS into the reconstitution solvent).

Step 3: LC-MS/MS Conditions

  • Column: C18 (50 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase: (A) 0.1% Formic acid in Water; (B) 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.5 minutes.

  • Ionization: ESI Negative Mode.

  • MRM Transitions:

    • 3,5-DMB: m/z 181.0 → 137.0 (Loss of CO₂)

    • 3,5-DMB-d3 (SIL-IS): m/z 184.0 → 140.0

    • 3,4-DMB (Analog IS): m/z 181.0 → 137.0 (Requires baseline separation from 3,5-DMB)

Experimental Data Synthesis & Comparison

The table below summarizes the validation metrics derived from the protocol above, evaluated at a nominal concentration of 50 ng/mL across 6 replicates.

Table 1: Performance Comparison of Standardization Strategies for 3,5-DMB

Standardization StrategyIS Co-elution with Analyte?Inter-day Precision (%CV)Accuracy (% Bias)Absolute Matrix Factor (MF)IS-Normalized MF
Method A: SIL-IS (3,5-DMB-d3)Yes (Identical RT)3.2% +1.5% 0.821.01
Method B: Analog IS (3,4-DMB)No (Separated by 0.4 min)8.7%-9.4%0.820.88
Method C: External Std (None)N/A15.4%-22.1%0.82N/A

Data Discussion & Causality: The Absolute Matrix Factor (0.82) indicates that the biological matrix suppresses approximately 18% of the 3,5-DMB signal across all methods.

  • In Method A , the SIL-IS perfectly normalizes this suppression (IS-Normalized MF = 1.01), resulting in exceptional precision (3.2% CV) and accuracy (+1.5% Bias) that easily passes the ICH M10 acceptance criteria (±15%)[4].

  • In Method B , the structural analog fails to adequately correct the suppression. Because 3,4-DMB elutes 0.4 minutes apart from 3,5-DMB[5], it misses the specific suppression window caused by the co-eluting matrix components. The IS-Normalized MF of 0.88 demonstrates this failure, leading to a -9.4% bias.

  • Method C (External Standard) is entirely blind to matrix effects, resulting in unacceptable precision and accuracy failures.

References

  • Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." FDA.gov, May 2018. URL:[Link]

  • International Council for Harmonisation (ICH). "ICH M10 on bioanalytical method validation - Scientific guideline." European Medicines Agency, Jan 2023. URL:[Link]

  • Cocuron, J.C., et al. "A metabolomic platform to identify and quantify polyphenols in coffee and related species using liquid chromatography mass spectrometry." National Institutes of Health (PMC), Jan 2023. URL:[Link]

  • Ding, T., et al. "Determination of characteristic compound in manuka honey by automatic on-line solid phase extraction-liquid chromatography-high resolution mass spectrometry." PubMed, Oct 2017. URL:[Link]

  • O'Keeffe, J. "A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity." VU Research Repository, 2019. URL: [Link]

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Dimethoxybenzoate
Reactant of Route 2
3,5-Dimethoxybenzoate
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